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Foundational

7-Fluoro-6-methoxyquinoline-3-carbonitrile chemical structure and properties

An In-Depth Technical Guide to 7-Fluoro-6-methoxyquinoline-3-carbonitrile: A Scaffold for Modern Drug Discovery Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous ther...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Fluoro-6-methoxyquinoline-3-carbonitrile: A Scaffold for Modern Drug Discovery

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic incorporation of specific functional groups, such as fluorine and a nitrile moiety, can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 7-Fluoro-6-methoxyquinoline-3-carbonitrile, a heterocyclic compound with significant potential in drug discovery. We will delve into its chemical structure, predicted physicochemical and spectral properties, plausible synthetic routes, and its potential applications as a pharmacophore, particularly in the development of novel antibacterial agents and kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising scaffold in their work.

Introduction: The Quinoline Core in Medicinal Chemistry

Quinolone-based structures are of immense interest to medicinal chemists due to their wide-ranging therapeutic potential. From the early antimalarial drug quinine to the broad-spectrum fluoroquinolone antibiotics, this bicyclic aromatic system has proven to be a remarkably versatile chemotype.[1] The biological activity of a quinoline derivative is highly tunable through substitutions on the ring system.

The molecule 7-Fluoro-6-methoxyquinoline-3-carbonitrile incorporates three key functional groups that are hallmarks of modern drug design:

  • A Fluorine Atom (C7): The introduction of fluorine is a common strategy in drug discovery to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[2] In the context of fluoroquinolone antibiotics, a fluorine atom at the C6 or C7 position is often crucial for potent antibacterial activity.[3][4]

  • A Methoxy Group (C6): The electron-donating methoxy group can influence the electronic properties of the aromatic system, affecting reactivity and molecular interactions. Its presence is a feature in many bioactive molecules.

  • A Carbonitrile Group (C3): The nitrile moiety is a versatile functional group. It is a bioisostere for a carbonyl group and can act as a potent hydrogen bond acceptor. In the context of kinase inhibitors, the cyano group has been shown to form critical interactions with amino acid residues in the ATP-binding pocket.[5]

This guide will explore the synthesis, characterization, and potential utility of this specific scaffold, providing a foundation for its application in research and development.

Physicochemical and Spectroscopic Profile

While specific experimental data for 7-Fluoro-6-methoxyquinoline-3-carbonitrile is not widely published, we can predict its properties based on its structure and data from closely related analogues.[6][7]

Chemical Structure and Properties
PropertyValueSource/Rationale
IUPAC Name 7-Fluoro-6-methoxyquinoline-3-carbonitrileIUPAC Nomenclature
Molecular Formula C₁₁H₇FN₂ODeduced from structure
Molecular Weight 202.19 g/mol Calculated from formula
Predicted State Crystalline SolidBased on similar aromatic heterocyclic compounds[8]
Predicted Solubility Low in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform)Based on similar aromatic heterocyclic compounds[8]
Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.[9] The following are the expected spectral characteristics for 7-Fluoro-6-methoxyquinoline-3-carbonitrile.

TechniquePredicted Key Features
¹H NMR - Aromatic protons on the quinoline core appearing as singlets or doublets between δ 7.0-9.0 ppm. - A sharp singlet for the methoxy (-OCH₃) protons around δ 3.9-4.1 ppm.
¹³C NMR - Aromatic carbons in the δ 100-160 ppm range. - A quaternary carbon signal for the nitrile group (-C≡N) around δ 115-120 ppm. - A methoxy carbon signal around δ 55-60 ppm.
¹⁹F NMR - A signal corresponding to the single fluorine atom, with its chemical shift influenced by the electronic environment of the quinoline ring.[10]
IR Spectroscopy - A strong, sharp absorption band for the nitrile (C≡N) stretch, expected in the 2210-2240 cm⁻¹ region.[11][12] - C-H stretching vibrations for the aromatic and methoxy groups. - C=C and C=N stretching vibrations in the fingerprint region (1450-1600 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the exact mass of the compound. - Fragmentation patterns characteristic of the quinoline scaffold, potentially involving the loss of HCN, CO, or CH₃.[13][14]

Synthesis and Chemical Reactivity

The synthesis of quinoline-3-carbonitriles can be achieved through various established organic reactions, often involving multicomponent reactions or the cyclization of appropriately substituted anilines.[15][16]

Chemical Reactivity Insights

The reactivity of the 7-Fluoro-6-methoxyquinoline-3-carbonitrile core is governed by the electronic properties of its substituents.

  • Electrophilic Aromatic Substitution (EAS): The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene. However, substitution occurs preferentially on the benzene ring rather than the pyridine ring. The C6-methoxy group is an activating, ortho-, para-director, while the C7-fluoro group is a deactivating, ortho-, para-director.[17] EAS would likely be directed to the C5 or C8 positions, with the outcome depending on the specific reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C7 could potentially undergo SNAr, although this is likely disfavored due to the presence of the adjacent electron-donating methoxy group.[17]

Proposed Synthetic Workflow

A plausible, multi-step synthesis can be designed starting from commercially available 4-fluoro-3-methoxyaniline, leveraging a modified Gould-Jacobs reaction, a classic method for forming the quinoline core.[18]

Step-by-Step Protocol:

  • Condensation: React 4-fluoro-3-methoxyaniline with diethyl (ethoxymethylene)malonate. This reaction is typically performed at elevated temperatures (100-140 °C) and results in the formation of an enamine intermediate, diethyl 2-(((4-fluoro-3-methoxyphenyl)amino)methylene)malonate.

  • Thermal Cyclization: Heat the enamine intermediate from Step 1 in a high-boiling point solvent, such as Dowtherm A, at approximately 250 °C.[18] This promotes an intramolecular cyclization reaction, followed by tautomerization, to yield ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation are bypassed for nitrile synthesis.

  • Conversion to 4-Chloroquinoline: Treat the 4-hydroxyquinoline intermediate from Step 2 with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF. This converts the hydroxyl group at the 4-position into a chlorine atom, yielding ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate.[19]

  • Amidation: React the ester from Step 4 with concentrated aqueous ammonia. This nucleophilic acyl substitution converts the ethyl ester into a primary amide, 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxamide.

  • Dehydration to Nitrile: Dehydrate the primary amide from Step 5 to form the target carbonitrile. This can be achieved using a variety of dehydrating agents, such as trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent. This step yields 4-chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile.[7][20]

  • Dechlorination: Remove the chlorine atom at the 4-position. This can be accomplished via catalytic hydrogenation (e.g., using H₂, Pd/C, and a base like triethylamine or magnesium oxide to neutralize the HCl byproduct) to afford the final product, 7-Fluoro-6-methoxyquinoline-3-carbonitrile .

Synthetic_Workflow A 4-Fluoro-3-methoxyaniline C Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate A->C 1. Condensation 2. Thermal Cyclization B Diethyl (ethoxymethylene)malonate D Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate C->D 3. Chlorination (POCl₃) E 4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide D->E 4. Amidation (NH₃) F 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile E->F 5. Dehydration (e.g., TFAA) G 7-Fluoro-6-methoxyquinoline-3-carbonitrile F->G 6. Catalytic Hydrogenation (H₂, Pd/C)

Caption: Proposed synthetic pathway to 7-Fluoro-6-methoxyquinoline-3-carbonitrile.

Potential Applications in Drug Discovery

The structural features of 7-Fluoro-6-methoxyquinoline-3-carbonitrile make it an attractive scaffold for targeting key biological pathways implicated in various diseases.

Scaffold for Novel Antibacterial Agents

The fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][4] The core pharmacophore consists of the bicyclic quinolone ring system. While most clinical fluoroquinolones possess a carboxylic acid at the 3-position, the exploration of bioisosteres like the carbonitrile is an active area of research.[3] The 7-fluoro-6-methoxyquinoline-3-carbonitrile core could serve as a foundational structure for developing new antibacterial agents designed to overcome existing resistance mechanisms.

Fluoroquinolone_MoA cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA Replication Replication_Fork Replication Fork Formation Supercoiled_DNA->Replication_Fork unwinding Cell_Death DNA Damage & Cell Death Replication_Fork->Cell_Death leads to FQ Fluoroquinolone Scaffold FQ->DNA_Gyrase Inhibits

Caption: Mechanism of action of fluoroquinolone antibiotics.

Core for Kinase Inhibitor Development

Protein kinases are critical targets in oncology.[21] The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are present in several FDA-approved kinase inhibitors.[19] Structure-activity relationship studies have shown that a hydrogen bond acceptor at the 3-position can be beneficial. A modeling study of 4-anilinoquinoline-3-carbonitrile inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase proposed that the nitrile group displaces a water molecule to interact directly with a threonine residue (Thr 830) in the active site.[5] Therefore, 7-Fluoro-6-methoxyquinoline-3-carbonitrile represents a valuable starting point for synthesizing libraries of kinase inhibitors, where diverse aniline or other aromatic moieties could be installed at the 4-position (via the 4-chloro intermediate) to target specific kinase families.

Conclusion

7-Fluoro-6-methoxyquinoline-3-carbonitrile is a promising heterocyclic scaffold that combines several key features advantageous for modern drug discovery. Its structural similarity to known bioactive classes, including fluoroquinolone antibiotics and kinase inhibitors, makes it a high-priority candidate for further investigation. The predicted physicochemical and spectroscopic properties, along with a plausible synthetic route, provide a solid foundation for its synthesis and characterization. Researchers in medicinal chemistry and drug development are encouraged to explore the potential of this versatile molecule as a building block for creating novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • Taylor & Francis. (2020, December 30). Pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles: A three-component synthesis and AChE inhibitory studies. Retrieved from [Link]

  • MDPI. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]

  • PMC. (2023, March 21). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved from [Link]

  • PubMed. (2019, April 30). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from [Link]

  • YouTube. (2020, April 20). MEDICINAL CHEMISTRY OF QUINOLONES & FLUROQUINOLONES | AKTU| PCI| AIIMS |NIPER | MEDICAL PHARMACOLOGY. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline‐3‐carbonitrile derivatives. Retrieved from [Link]

  • Bentham Science Publishers. (2019, March 1). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016, August 4). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2005, April 2). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • HETEROCYCLES. (2014, June 20). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. Retrieved from [Link]

  • Aromalake Chemical Co., Ltd. (n.d.). 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile. Retrieved from [Link]

  • MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile (C11H6ClFN2O). Retrieved from [Link]

  • ResearchGate. (2016, January 27). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. Retrieved from [Link]

  • MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectra of Fluorocarbons. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

  • PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • PubMed. (2000, August 24). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Retrieved from [Link]

  • ARC Journals. (n.d.). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Retrieved from [Link]

  • bioRxiv. (2025, July 26). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). 5-fluoro-6-methoxyquinoline. Retrieved from [Link]

  • Drug Discovery Chemistry. (n.d.). Drug Discovery Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 7-Fluoro-6-methoxyquinoline-2-carboxylic acid 50mg. Retrieved from [Link]

  • Chemistry Steps. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

Sources

Exploratory

Quinoline-3-Carbonitrile Scaffolds: A Technical Guide to Synthesis and Medicinal Chemistry

Executive Summary The quinoline-3-carbonitrile (Q3C) scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape. Structurally distinct from their quinazoli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-3-carbonitrile (Q3C) scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape. Structurally distinct from their quinazoline counterparts, Q3C derivatives offer unique electronic and steric profiles that modulate metabolic stability, solubility, and kinase selectivity.

This guide provides a comprehensive technical analysis of the Q3C scaffold, detailing the structural rationale for its deployment, robust synthetic methodologies (including the industrial route to Bosutinib), and critical Structure-Activity Relationship (SAR) data for targeting EGFR, Src/Abl, and MEK kinases.

Part 1: Structural Rationale & Pharmacophore

The "N3 vs. C3-CN" Bioisosterism

The Q3C scaffold is often employed as a bioisostere of the 4-anilinoquinazoline core (found in Gefitinib, Erlotinib).

  • Quinazoline Binding: In 4-anilinoquinazolines, the N3 nitrogen accepts a hydrogen bond from a water molecule, which in turn bridges to a conserved Threonine residue (e.g., Thr790 in EGFR) in the ATP-binding pocket.

  • Quinoline-3-Carbonitrile Binding: The nitrile group (-C≡N) at the C3 position mimics this interaction. The linear geometry of the nitrile projects the nitrogen lone pair into the same spatial region as the quinazoline N3, acting as a potent hydrogen bond acceptor.

  • Electronic Advantage: The electron-withdrawing nature of the C3-nitrile increases the electrophilicity of the C4 position, facilitating the nucleophilic aromatic substitution (

    
    ) required for introducing the aniline pharmacophore during synthesis. Furthermore, the absence of the N3 nitrogen renders the ring system less basic, potentially altering the pharmacokinetic profile (e.g., reduced lysosomal trapping).
    

Part 2: Synthetic Methodologies

The Gould-Jacobs Cyclization (Standard Industrial Route)

The most robust method for constructing the Q3C core involves the thermal cyclization of anilino-acrylate intermediates. This pathway is scalable and tolerates diverse substitution patterns at C6 and C7.

General Workflow:

  • Condensation: Aniline derivative reacts with ethyl (ethoxymethylene)cyanoacetate.

  • Cyclization: Thermal closure (250°C) in Dowtherm A yields the 4-hydroxy-3-cyanoquinoline.

  • Activation: Chlorination with

    
     converts the hydroxyl to a chloride.
    
  • Coupling:

    
     displacement with a functionalized aniline yields the final inhibitor.
    
Visualization: Synthetic Pathway

The following diagram illustrates the core synthetic logic, highlighting the divergence points for library generation.

G Start Substituted Aniline (R6/R7 functionalized) Inter1 Enamine Intermediate Start->Inter1 EtOH, Reflux Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Inter1 Core 4-Hydroxy-3-quinoline carbonitrile Inter1->Core Dowtherm A, 250°C (Cyclization) Chloride 4-Chloro-3-quinoline carbonitrile Core->Chloride POCl3, Reflux (Chlorination) Final 4-Anilino-3-quinoline carbonitrile (Drug) Chloride->Final Ar-NH2, iPrOH (SNAr Coupling)

Caption: Step-wise construction of the Q3C scaffold via the Gould-Jacobs protocol.

Part 3: Case Study – Synthesis of Bosutinib

Bosutinib (SKI-606) is a dual Src/Abl kinase inhibitor used for Chronic Myeloid Leukemia (CML).[1] Its synthesis exemplifies the strategic installation of solubilizing groups prior to ring closure.

Detailed Protocol: Bosutinib Core Synthesis

Target Intermediate: 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.

  • Starting Material: 3-Methoxy-4-hydroxybenzoic acid (Vanillic acid derivative).

  • Side Chain Installation: Alkylation of the phenol with 1-bromo-3-chloropropane introduces the linker for the piperazine tail.

  • Nitration/Reduction: Nitration at the ortho-position followed by reduction yields the aniline precursor.

  • Cyclization Precursor: The aniline is condensed with ethyl (ethoxymethylene)cyanoacetate in ethanol (Reflux, 2h).

  • Ring Closure: The resulting enamine is heated in Dowtherm A at 250°C.

    • Critical Note: Temperature control is vital here. Below 240°C, cyclization is sluggish; above 260°C, decomposition occurs.

  • Final Assembly:

    • The 4-OH is converted to 4-Cl using

      
      .[2]
      
    • Displacement with 2,4-dichloro-5-methoxyaniline installs the specificity element.

    • Finally, the terminal propyl chloride is displaced by N-methylpiperazine to confer solubility.

Part 4: Medicinal Chemistry & SAR Deep Dive

Kinase Selectivity Profiles

The Q3C scaffold is highly tunable. Small structural changes shift selectivity between kinase families.

Target KinaseKey Structural FeaturesRepresentative Compound
EGFR C6/C7: Dimethoxy or ethoxy groups (mimic Erlotinib).C4-Aniline: 3-Chloro-4-fluoro or 3-Bromo substitution.[3]Pelitinib (EKB-569)
Src / Abl C6/C7: Bulky solubilizing ether chains (e.g., propoxy-piperazine).C4-Aniline: 2,4-Dichloro-5-methoxy (bulky, hydrophobic).Bosutinib (SKI-606)
MEK1 C7: Alkenyl substitution (unique to MEK inhibitors).C4-Aniline: 3-Chloro-4-(imidazolylthio)aniline.Compound 5m
SAR Visualization: The Bosutinib Map

The following diagram maps the functional roles of specific moieties on the Bosutinib molecule.

SAR Core Quinoline-3-Carbonitrile Core CN C3-Nitrile (CN) H-bond Acceptor (mimics N3) Increases metabolic stability Core->CN Position 3 Aniline C4-Aniline (2,4-Cl2-5-OMe) Hydrophobic Pocket Fit Determines Kinase Specificity Core->Aniline Position 4 C6 C6-Methoxy Electron Donor Fills solvent pocket Core->C6 Position 6 C7 C7-Alkoxy-Piperazine Solubilizing Group Extends into solvent channel Core->C7 Position 7

Caption: Functional dissection of Bosutinib (SKI-606) highlighting the pharmacophoric roles of key substituents.

Part 5: Experimental Protocol

Synthesis of 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile

A versatile intermediate for EGFR inhibitor libraries.[4]

Reagents:

  • 3,4-Dimethoxyaniline (15.3 g, 0.1 mol)

  • Ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol)

  • Dowtherm A (100 mL)

  • Phosphorus oxychloride (

    
    , 50 mL)
    

Procedure:

  • Enamine Formation: In a 250 mL round-bottom flask, dissolve 3,4-dimethoxyaniline in ethanol (100 mL). Add ethyl (ethoxymethylene)cyanoacetate. Reflux for 2 hours. Cool to room temperature; filter the precipitated solid (ethyl 2-cyano-3-(3,4-dimethoxyphenylamino)acrylate). Yield ~90%.[5][6]

  • Cyclization: Heat Dowtherm A to 255°C in a multi-neck flask equipped with a mechanical stirrer. Add the enamine portion-wise (Caution: vigorous foaming). Stir at 250–255°C for 45 minutes. Cool to room temperature. Dilute with hexane to precipitate the product. Filter and wash with hexane/ethanol.

    • Checkpoint: Product is 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile .

  • Chlorination: Suspend the hydroxy-quinoline (10 g) in

    
     (50 mL). Reflux for 3 hours (monitor by TLC).
    
  • Workup: Evaporate excess

    
     under reduced pressure. Pour the residue onto crushed ice/ammonia water (maintain pH > 8). Filter the tan solid, wash with water, and dry.
    
  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a characteristic singlet for the C2-H proton around
    
    
    8.9–9.0 ppm.

References

  • Berger, D. M., et al. (2008). "4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Mallon, R., et al. (2004).[7] "Identification of 4-anilino-3-quinolinecarbonitrile Inhibitors of Mitogen-Activated protein/extracellular Signal-Regulated Kinase 1 Kinase." Molecular Cancer Therapeutics. Link

  • Wissner, A., et al. (2000). "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors." Journal of Medicinal Chemistry. Link

  • Wang, H., et al. (2014). "A New and Practical Synthesis of Bosutinib." Heterocycles. Link

  • National Cancer Institute. "Bosutinib Drug Dictionary." Link

Sources

Foundational

The 6-Methoxyquinoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship of its Derivatives Introduction: The Enduring Relevance of the Quinoline Nucleus The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of its Derivatives

Introduction: The Enduring Relevance of the Quinoline Nucleus

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have given rise to a plethora of clinically significant drugs spanning a wide range of therapeutic areas, from antimalarials like quinine and chloroquine to modern anticancer agents.[2][3][4] Among the diverse array of quinoline analogs, those bearing a methoxy group at the 6-position have garnered significant attention for their versatile pharmacological activities.[5] This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 6-methoxyquinoline derivatives, offering insights into their synthesis, mechanisms of action, and therapeutic potential for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: Building the 6-Methoxyquinoline Framework

The construction of the 6-methoxyquinoline core is pivotal to the exploration of its derivatives. Several classical and modern synthetic methodologies are employed, each with its own merits regarding substrate scope and reaction conditions.

The Skraup Synthesis: A Classic and Scalable Approach

The Skraup synthesis is a long-standing and cost-effective method for producing 6-methoxyquinoline.[6][7] This one-pot reaction involves the condensation of p-anisidine (4-methoxyaniline) with glycerol in the presence of an oxidizing agent, typically nitrobenzene corresponding to the aniline used, and a dehydrating agent like concentrated sulfuric acid.[6][8]

Conceptual Workflow of the Skraup Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Cascade cluster_product Product p_anisidine p-Anisidine michael_addition Michael Addition p_anisidine->michael_addition glycerol Glycerol dehydration Dehydration of Glycerol to Acrolein glycerol->dehydration oxidizing_agent Oxidizing Agent (e.g., p-Nitroanisole) oxidation Dehydrogenation/ Oxidation oxidizing_agent->oxidation sulfuric_acid Conc. H₂SO₄ sulfuric_acid->dehydration cyclization Electrophilic Cyclization sulfuric_acid->cyclization dehydration->michael_addition Acrolein michael_addition->cyclization cyclization->oxidation product 6-Methoxyquinoline oxidation->product

Caption: Generalized workflow of the Skraup synthesis for 6-methoxyquinoline.

Experimental Protocol: Skraup Synthesis of 6-Methoxyquinoline [6][7]

  • Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, a homogenous slurry is prepared by mixing p-anisidine, glycerol, an oxidizing agent (e.g., p-nitroanisole), and inhibitors like ferrous sulfate and boric acid to control the reaction's exothermicity.[6]

  • Acid Addition: Concentrated sulfuric acid is added dropwise with vigorous stirring. The temperature is carefully monitored as the addition is exothermic.

  • Heating and Reflux: The reaction mixture is heated to approximately 140°C and refluxed for several hours (typically 8-8.5 hours).[6]

  • Work-up and Neutralization: After cooling, the reaction mixture is carefully diluted with water and neutralized with a base, such as sodium hydroxide solution, to a pH of around 5.5.[6]

  • Isolation and Purification: The crude product is isolated by filtration or steam distillation. Further purification is achieved through extraction with an organic solvent (e.g., ethyl acetate) followed by removal of the solvent under reduced pressure and, if necessary, distillation or crystallization.[6]

The Doebner Reaction: A Versatile Route to 4-Substituted Derivatives

The Doebner reaction provides a convenient method for synthesizing 6-methoxy-2-arylquinoline-4-carboxylic acids, which are valuable intermediates for further derivatization.[9] This reaction involves the condensation of an aromatic aldehyde, pyruvic acid, and p-anisidine.[9]

Experimental Protocol: Doebner Reaction for 2-Aryl-6-methoxyquinoline-4-carboxylic Acid [9]

  • Initial Reaction: A solution of the desired substituted benzaldehyde and pyruvic acid in ethanol is heated for a short period (e.g., 30 minutes).

  • Aniline Addition: p-Anisidine is then added to the solution, and the mixture is refluxed overnight.

  • Product Isolation: Upon cooling, the precipitated product, the 2-aryl-6-methoxyquinoline-4-carboxylic acid, is collected by filtration and washed with ethanol and hexane.

  • Recrystallization: The crude product can be further purified by recrystallization from ethanol.

Structure-Activity Relationship (SAR) of 6-Methoxyquinoline Derivatives

The biological activity of 6-methoxyquinoline derivatives can be significantly modulated by the nature and position of substituents on the quinoline ring. The following sections dissect the SAR of this scaffold across various therapeutic modalities.

Anticancer Activity

The 6-methoxyquinoline core is a feature of several compounds with potent anticancer activity. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[3][10]

Key SAR Insights for Anticancer Activity:

  • Position 2: Substitution with an aryl group is a common feature in many anticancer 6-methoxyquinoline derivatives. The nature of the substituents on this aryl ring can fine-tune the activity.

  • Position 4: The presence of a hydroxylmethyl group at this position has been shown to be crucial for P-glycoprotein (P-gp) efflux inhibition, which can help overcome multidrug resistance in cancer cells.[9] Carboxylic acid functionalities at this position can be reduced to the corresponding alcohols to enhance this activity.[9]

  • Position 8: Amino substituents at this position are often found in derivatives with anticancer properties.

Quantitative SAR Data for Selected Anticancer 6-Methoxyquinoline Derivatives

Compound IDR1 (Position 2)R2 (Position 4)Target Cell LineIC50 (µM)Reference
5a Phenyl-CH₂OHEPG85-257RDB (P-gp positive)>100 (cytotoxicity)[9]
5b 4-Fluorophenyl-CH₂OHEPG85-257RDB (P-gp positive)>100 (cytotoxicity)[9]

Note: For compounds 5a and 5b, the primary activity investigated was P-gp inhibition, with both showing significant inhibition of rhodamine 123 efflux at 10 µM, indicating their potential to reverse multidrug resistance.[9]

Antimalarial Activity

The 6-methoxyquinoline scaffold is the backbone of the renowned antimalarial drug, quinine. Modern research continues to explore derivatives of this core to combat drug-resistant strains of Plasmodium falciparum.

Key SAR Insights for Antimalarial Activity:

  • Position 8: An amino group at this position is a critical feature for antimalarial activity, as seen in primaquine analogs. The nature of the substituent on this amino group, particularly the length and basicity of the linker, significantly influences both the activity and cytotoxicity.[11]

  • Position 4: Modifications at this position can impact both the potency and toxicity of 8-amino-6-methoxyquinoline derivatives. For example, a 4-ethyl group on a primaquine analog showed comparable activity to primaquine but with lower toxicity.

  • Hybrid Molecules: Hybrid compounds that link the 8-amino-6-methoxyquinoline core to other pharmacophores, such as tetrazoles, have shown promising antiplasmodial activity.[11]

Workflow for In Vitro Antimalarial Screening

G cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification of Parasite Growth cluster_analysis Data Analysis culture P. falciparum Culture (Synchronized to ring stage) plate 96-well Plate Preparation (Serial dilutions of test compounds) culture->plate incubation Incubate for 72 hours plate->incubation lysis Cell Lysis incubation->lysis sybr Addition of SYBR Green I lysis->sybr read Fluorescence Reading sybr->read ic50 IC₅₀ Determination read->ic50

Caption: A typical workflow for the SYBR Green I-based in vitro antimalarial assay.

Antibacterial Activity

Derivatives of 6-methoxyquinoline have also been investigated for their antibacterial properties, targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2]

Key SAR Insights for Antibacterial Activity:

  • Position 3: The introduction of a carbonitrile group at this position has been a strategy in the development of antibacterial 6-methoxyquinoline derivatives.[12]

  • Hybridization: The creation of hybrid molecules, for example by coupling the quinoline core with a quinolone fragment, has been shown to result in broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[13]

Quantitative SAR Data for Selected Antibacterial Quinoline Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Hybrid 5d S. aureus (MRSA)0.25[13]
Hybrid 5d E. coli8[13]
Ciprofloxacin S. aureus (MRSA)0.25[13]
Ciprofloxacin E. coli0.125[13]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-detailed experimental protocols are essential.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds against cancer cell lines.[1][14]

Step-by-Step MTT Assay Protocol [1][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight in a humidified incubator.

  • Compound Treatment: The cells are then treated with various concentrations of the 6-methoxyquinoline derivatives for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: Following the treatment period, MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.

P-glycoprotein (P-gp) Inhibition Assay

This assay is crucial for identifying compounds that can reverse multidrug resistance by inhibiting the P-gp efflux pump.[16] It typically measures the intracellular accumulation of a fluorescent P-gp substrate.[16]

General Protocol for P-gp Inhibition Assay [16]

  • Cell Culture: A cell line overexpressing P-gp (e.g., MDCK-MDR1) is used.

  • Assay Setup: The cells are seeded in a 96-well plate.

  • Compound Incubation: The cells are incubated with various concentrations of the test 6-methoxyquinoline derivative and a fluorescent P-gp substrate (e.g., Rhodamine 123). A positive control inhibitor (e.g., verapamil) is also included.

  • Fluorescence Measurement: After incubation, the cells are washed, and the intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. The IC50 value for P-gp inhibition is then calculated.

Conclusion and Future Perspectives

The 6-methoxyquinoline scaffold remains a highly privileged and versatile core in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimalarial, and antibacterial effects. The structure-activity relationships elucidated in this guide highlight key substitution patterns that govern the efficacy and mechanism of action of these compounds. The synthetic accessibility of the 6-methoxyquinoline core, coupled with the potential for diverse functionalization, ensures its continued relevance in the quest for novel therapeutic agents. Future research will likely focus on the development of highly selective derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance the therapeutic index of this promising class of compounds.

References

Sources

Exploratory

Strategic Evaluation: The Therapeutic Potential of Fluorinated Quinoline-3-Carbonitriles

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Version: 2.0 (Lead Optimization Focus) Executive Summary The quinoline scaffold remains a "privileged structure"...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Version: 2.0 (Lead Optimization Focus)

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, yet the specific subclass of fluorinated quinoline-3-carbonitriles represents an under-exploited chemical space with high-value therapeutic potential. This whitepaper analyzes the structural rationale behind this scaffold, specifically how the synergy between the electron-withdrawing nitrile group at C-3 and fluorine substitution (typically at C-6, C-7, or C-8) creates a pharmacophore with superior metabolic stability, enhanced lipophilicity, and nanomolar affinity for kinase targets (EGFR, HER2) and bacterial topoisomerases.

Structural Rationale: The Fluorine-Nitrile Synergy

The efficacy of this scaffold relies on two critical chemical modifications to the standard quinoline core:

  • The C-3 Carbonitrile "Anchor": Unlike the carboxylic acid or amide bioisosteres, the nitrile group (-CN) acts as a compact, non-ionizable hydrogen bond acceptor. It increases metabolic stability by blocking oxidative metabolism at the C-3 position while maintaining a linear geometry that fits into narrow enzymatic pockets (e.g., the ATP-binding site of kinases).

  • The Fluorine "Shield": Strategic fluorination alters the physicochemical profile without significantly changing steric bulk (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å).

    • Metabolic Blockade: Fluorine at para-positions (relative to metabolic attack) prevents P450-mediated hydroxylation.

    • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the quinoline nitrogen, modulating basicity to improve membrane permeability (LogP) and reduce lysosomal trapping.

Visualization: Pharmacophore Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Map Quinoline Quinoline Core C3_CN C-3 Carbonitrile (-CN) • H-Bond Acceptor • Metabolic Stability Quinoline->C3_CN Electronic w/d Fx Fluorine Subst. (C-6/C-7) • Blocks P450 Oxidation • Increases Lipophilicity Quinoline->Fx Bioisosteric replacement C4_Sub C-4 Substitution (e.g., Aniline/Michael Acceptor) • Kinase Specificity Quinoline->C4_Sub Warhead attachment Potency Nanomolar IC50 (EGFR/HER2) C3_CN->Potency ADME Improved BBB Permeability Extended Half-life Fx->ADME C4_Sub->Potency

Figure 1: SAR Pharmacophore Map detailing the functional roles of specific substitutions on the quinoline core.

Synthetic Architecture: The Vilsmeier-Haack Approach[1][2][3][4]

The most robust route to accessing these derivatives is the Vilsmeier-Haack cyclization . This protocol is preferred over the Friedländer synthesis for this specific scaffold because it allows for the direct installation of the C-3 formyl group (convertible to nitrile) and the C-2 chlorine atom (a handle for nucleophilic substitution) in a single pot.

Synthetic Workflow Diagram

Synthesis_Workflow Start Fluorinated Aniline + Acetic Anhydride Intermediate1 N-Arylacetamide Start->Intermediate1 Cyclization Cyclization (80-90°C) Formylation + Chlorination Intermediate1->Cyclization Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Cyclization Prod1 2-Chloro-3-formyl-6-fluoroquinoline Cyclization->Prod1 Step2 Conversion to Nitrile (NH2OH.HCl / HCOOH or NaN3) Prod1->Step2 Final 6-Fluoroquinoline-3-carbonitrile Step2->Final

Figure 2: Step-wise synthetic pathway utilizing Vilsmeier-Haack cyclization to generate the core scaffold.

Protocol: Synthesis of 2-Chloro-3-formyl-6-fluoroquinoline

Rationale: This intermediate is the divergence point. The C-2 Cl allows for SNAr reactions (adding amines for kinase affinity), and the C-3 CHO is easily converted to -CN.

  • Reagent Preparation: In a dry round-bottom flask, cool DMF (3.0 equiv) to 0°C. Add POCl₃ (7.0 equiv) dropwise under N₂ atmosphere. Stir for 30 min to generate the chloroiminium salt (Vilsmeier reagent).[1]

  • Addition: Dissolve N-(4-fluorophenyl)acetamide (1.0 equiv) in minimal DMF and add dropwise to the reagent.

  • Cyclization: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quenching: Cool to room temperature (RT) and pour the reaction mixture onto crushed ice (500g).

  • Workup: Neutralize with saturated Na₂CO₃ solution until pH ~8. A yellow precipitate will form. Filter, wash with cold water, and recrystallize from ethanol.

  • Yield Expectation: 75–85%.

Therapeutic Applications & Data Analysis

A. Oncology: EGFR and HER2 Inhibition

Fluorinated quinoline-3-carbonitriles have emerged as potent reversible inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The mechanism involves the quinoline nitrogen and the C-3 nitrile interacting with the hinge region of the kinase ATP-binding pocket.

Comparative Potency Data (IC50) Data synthesized from recent structure-activity studies (see References).

Compound IDStructure DescriptionEGFR IC50 (nM)HER2 IC50 (nM)MCF-7 (Breast) GI50 (µM)
Erlotinib Reference Standard80 ± 5>10005.2
Cmpd 5a 6-F-quinoline-3-CN derivative71 ± 4 31 ± 2 0.025
Cmpd 7l 4-anilino-6-F-quinoline-3-CN150 ± 10210 ± 151.1
Cmpd 3h 7-F-quinoline-3-CN derivative57 ± 368 ± 50.09

Insight: Compound 5a demonstrates superior dual-targeting capability compared to Erlotinib, likely due to the fluorine atom at C-6 enhancing hydrophobic interactions within the hydrophobic back pocket of the enzyme.

B. Antimicrobial: DNA Gyrase Inhibition

Beyond oncology, these scaffolds target bacterial DNA gyrase (subunit B), preventing DNA supercoiling. The 3-carbonitrile group mimics the interaction of the carboxylate found in traditional fluoroquinolones (like Ciprofloxacin) but with altered solubility profiles that may overcome efflux pump resistance.

Experimental Protocol: In Vitro Kinase Inhibition (EGFR)[5][6]

To validate the therapeutic potential, a robust biochemical assay is required.

Methodology: ELISA-based Tyrosine Kinase Assay Objective: Determine the IC50 of synthesized fluorinated quinolines against EGFR-TK.

  • Plate Coating: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (20 µg/mL in PBS) overnight at 37°C.

  • Washing: Wash plates 3x with PBS-T (PBS + 0.05% Tween-20).

  • Reaction Assembly:

    • Add 10 µL of ATP solution (final conc. 5 µM).

    • Add 10 µL of test compound (diluted in 1% DMSO; range 0.01 nM – 10 µM).

    • Initiate by adding purified EGFR kinase (10 ng/well).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection:

    • Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 1h.

    • Add TMB substrate solution. Stop reaction with 1N H₂SO₄ after 15 min.

  • Analysis: Measure absorbance at 450 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Future Directions: The PROTAC Opportunity

The high affinity of fluorinated quinoline-3-carbonitriles for kinase domains makes them ideal candidates for Proteolysis Targeting Chimeras (PROTACs) .

  • Strategy: Use the C-6 or C-7 fluorine position as a vector to attach a linker connected to an E3 ligase ligand (e.g., Cereblon).

  • Benefit: Instead of simple inhibition, this would degrade the pathogenic protein, overcoming resistance mutations that often plague standard inhibitors.

References

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Source: PubMed URL:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. Source: NIScPR (CSIR) URL:[Link]

Sources

Foundational

The 7-Fluoro-6-methoxyquinoline-3-carbonitrile Scaffold: A Technical Guide for Kinase Inhibitor Drug Discovery

Abstract The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved therapeutics. Within this class, the 7-fluoro-6-methoxyquinoline-3-carbonitrile moiety has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved therapeutics. Within this class, the 7-fluoro-6-methoxyquinoline-3-carbonitrile moiety has emerged as a particularly compelling framework for the development of novel kinase inhibitors. This technical guide provides an in-depth analysis of this scaffold for researchers, scientists, and drug development professionals. We will explore its synthetic rationale, delve into its role as a kinase inhibitor, detail robust experimental protocols for its evaluation, and present a forward-looking perspective on its therapeutic potential. This document is designed to serve as a practical and authoritative resource, bridging synthetic strategy with biological application and empowering research teams to effectively leverage this promising scaffold in their drug discovery programs.

Introduction: The Quinoline-3-Carbonitrile Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized oncology, with numerous drugs targeting the highly conserved ATP-binding site.[1][2]

The 4-anilinoquinoline-3-carbonitrile scaffold represents a significant evolution from the well-established 4-anilinoquinazoline class of inhibitors, which includes FDA-approved drugs like gefitinib and erlotinib.[3] The key bioisosteric replacement of the N3 atom in the quinazoline ring with a carbonitrile-bearing carbon atom in the quinoline scaffold was a pivotal discovery. A homology model of the Epidermal Growth Factor Receptor (EGFR) kinase domain suggested that the quinazoline N3 atom participates in a hydrogen bond with a water molecule, which in turn interacts with a key threonine residue (Thr830).[3] It was hypothesized and later confirmed that the cyano group of the quinoline-3-carbonitrile could displace this water molecule and directly interact with the same threonine residue, offering a different and potent binding mode.[3]

This guide focuses specifically on the 7-fluoro-6-methoxyquinoline-3-carbonitrile core. The strategic placement of the fluoro and methoxy groups is not arbitrary; these substituents are deliberately chosen to enhance the scaffold's drug-like properties, a concept we will explore in detail.

Synthesis of the Core Scaffold: A Strategic Approach

The construction of the 7-fluoro-6-methoxyquinoline-3-carbonitrile core is a multi-step process that requires careful planning and execution. A robust and adaptable synthetic route is crucial for generating a library of analogues for structure-activity relationship (SAR) studies. The Gould-Jacobs reaction is a cornerstone of quinoline synthesis and provides a reliable method for constructing the foundational 4-hydroxyquinoline intermediate.[4][5][6]

Workflow for the Synthesis of the 7-Fluoro-6-methoxyquinoline-3-carbonitrile Scaffold

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Aromatic Substitution A 3-Fluoro-4-methoxyaniline C Intermediate A A->C Condensation B Diethyl (ethoxymethylene)cyanoacetate B->C D 7-Fluoro-6-methoxy-4-hydroxyquinoline-3-carbonitrile (Key Intermediate) C->D Thermal Cyclization E Key Intermediate F 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile E->F POCl3 G Chlorinated Intermediate I Final Product: 4-Anilino-7-fluoro-6-methoxyquinoline-3-carbonitrile G->I SNAr H Substituted Aniline (R-NH2) H->I

Caption: A generalized workflow for the synthesis of the target scaffold and its derivatives.

Experimental Protocol: Synthesis of 7-Fluoro-6-methoxy-4-hydroxyquinoline-3-carbonitrile

This protocol is adapted from the well-established Gould-Jacobs reaction methodology.[3][5]

  • Condensation: In a round-bottom flask, combine 3-fluoro-4-methoxyaniline (1 equivalent) and diethyl (ethoxymethylene)cyanoacetate (1.1 equivalents). The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.

  • Heat the mixture to 120-140°C for 1-2 hours. The initial condensation reaction forms the anilinomethylenecyanoacetate intermediate and liberates ethanol. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Increase the temperature to 240-260°C. This high temperature is necessary to drive the intramolecular thermal cyclization. Maintain this temperature for 30-60 minutes. The cyclization results in the formation of the quinoline ring system.

  • Work-up: Allow the reaction mixture to cool to room temperature. The solid product will precipitate from the high-boiling solvent.

  • Triturate the solid with a suitable solvent like hexane or acetonitrile to remove the residual high-boiling solvent.

  • Filter the solid product, wash with cold acetonitrile, and dry under vacuum to yield 7-fluoro-6-methoxy-4-hydroxyquinoline-3-carbonitrile.

Causality: The Gould-Jacobs reaction is a powerful method because it regiospecifically yields the 4-hydroxyquinoline isomer.[3] The high temperature required for cyclization is a critical parameter; insufficient heat will result in incomplete reaction, while excessive heat can lead to degradation.[7]

Experimental Protocol: Chlorination to Form the Key Synthetic Intermediate

The 4-hydroxy group is a poor leaving group and must be converted to a more reactive species to allow for the introduction of the anilino moiety. Chlorination with phosphorus oxychloride (POCl₃) is the standard method.[3][4]

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 7-fluoro-6-methoxy-4-hydroxyquinoline-3-carbonitrile (1 equivalent) in phosphorus oxychloride (5-10 equivalents). POCl₃ can serve as both the reagent and the solvent.

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) for 4-6 hours. The reaction mixture will become a homogenous solution as the starting material is consumed. Monitor the reaction by TLC.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and must be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile.

Trustworthiness: This chlorination step is critical and requires stringent anhydrous conditions, as POCl₃ reacts violently with water.[4] The purity of this intermediate is paramount for the success of the subsequent nucleophilic aromatic substitution.

Structure-Activity Relationship (SAR) and Rationale for Substitutions

The efficacy of a kinase inhibitor is not solely dependent on its core scaffold but is exquisitely sensitive to the nature and position of its substituents. The 7-fluoro and 6-methoxy groups on the quinoline ring are key modulators of the compound's biological activity and pharmacokinetic profile.

The Role of the 7-Fluoro Group

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[5][8] The fluorine atom at the C-7 position is expected to confer several advantages:

  • Enhanced Binding Affinity: Fluorine is the most electronegative element and can participate in favorable electrostatic and multipolar interactions with the protein backbone or specific amino acid residues in the kinase active site.[9] It can also increase the hydrophobicity of the molecule, which can aid in its penetration into hydrophobic pockets within the ATP-binding site.[10]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on a metabolically labile aromatic position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[8]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the quinoline nitrogen, which can influence the compound's ionization state at physiological pH, affecting its solubility and cell permeability.[5]

The Role of the 6-Methoxy Group

The methoxy group at the C-6 position is another critical feature that fine-tunes the scaffold's properties:

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the kinase active site.

  • Solubility and Lipophilicity: The methoxy group can improve the solubility of the compound compared to a simple hydrogen atom. It has a non-lipophilic character on aromatic systems, which can be advantageous in optimizing the ligand-lipophilicity efficiency (LLE).[11][12]

  • Conformational Control: The methoxy group can influence the preferred conformation of the molecule, which can be important for optimal binding to the target kinase.

The 4-Anilino Substituent

While this guide focuses on the core scaffold, it is crucial to recognize that the substituent at the 4-position, typically a substituted aniline, is the primary determinant of kinase selectivity. Variations in the substitution pattern on the anilino ring allow the molecule to engage with different amino acid residues in the hydrophobic pocket of the kinase active site, thereby dictating its inhibitory profile against different kinases like EGFR, HER2, or MEK1.[8][10]

Evaluation of Kinase Inhibitory Activity: Experimental Protocols

To characterize the biological activity of novel inhibitors based on the 7-fluoro-6-methoxyquinoline-3-carbonitrile scaffold, a tiered approach involving both biochemical and cell-based assays is essential.

Workflow for Kinase Inhibitor Evaluation

Inhibitor_Evaluation_Workflow A Biochemical Kinase Assay (e.g., HTRF, ADP-Glo) B Determine IC50 values against a panel of kinases A->B D Cell-Based Phosphorylation Assay A->D Validate on-target effect in cells C Assess Kinase Selectivity B->C E Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Determine cellular potency (EC50) E->F

Caption: A typical workflow for evaluating the efficacy and selectivity of a novel kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol provides a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. This example uses EGFR as the target.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in an appropriate buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

    • Prepare a solution of recombinant human EGFR kinase domain (e.g., EGFRWT or EGFRT790M) in kinase assay buffer.

    • Prepare a solution of a biotinylated peptide substrate and ATP in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well low-volume assay plate, add the test compound dilutions.

    • Add the EGFR kinase solution to all wells and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction and detect phosphorylation by adding a detection mixture containing a Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.

    • Incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the ratio against the logarithm of the inhibitor concentration.

  • Data Analysis:

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The assay must include positive controls (a known EGFR inhibitor like erlotinib) and negative controls (DMSO vehicle) to ensure the assay is performing correctly. The Z'-factor should be calculated to assess the quality and robustness of the assay.

Protocol 2: Cell-Based Proliferation Assay

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for growth and survival (e.g., A431 cells, which overexpress EGFR).

  • Cell Seeding:

    • Culture A431 cells to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the various concentrations of the test compound.

    • Incubate the plate for 72 hours.

  • Viability Measurement (Using MTT reagent):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the curve to determine the IC50 value.

Molecular Modeling and Target Engagement

Understanding how the 7-fluoro-6-methoxyquinoline-3-carbonitrile scaffold binds to the kinase active site is crucial for rational drug design and lead optimization. Molecular docking simulations can provide valuable insights into the binding mode and key interactions.

For the 4-anilino-7-fluoro-6-methoxyquinoline-3-carbonitrile scaffold, a likely target is the EGFR kinase domain. Docking studies would typically utilize a crystal structure of EGFR, such as PDB ID: 1M17, which is co-crystallized with the 4-anilinoquinazoline inhibitor erlotinib.[12]

Predicted Binding Mode in EGFR Kinase Domain

Binding_Mode cluster_0 Key Interactions A Quinoline Core B Hinge Region (Met793) A->B H-Bond C 3-Carbonitrile Group D Gatekeeper Residue (Thr790) C->D H-Bond (displaces water) E 4-Anilino Group F Hydrophobic Pocket E->F Hydrophobic Interactions G 6-Methoxy Group H Solvent-Exposed Region G->H I 7-Fluoro Group J Hydrophobic Interactions I->J

Caption: A diagram illustrating the predicted key interactions of the scaffold within the EGFR active site.

Analysis of Predicted Interactions:

  • Hinge Binding: The quinoline nitrogen is predicted to form a crucial hydrogen bond with the backbone amide of Met793 in the hinge region of the kinase, a canonical interaction for many ATP-competitive inhibitors.

  • Gatekeeper Interaction: The 3-cyano group is positioned to form a hydrogen bond with the side chain of the "gatekeeper" residue, Thr790, displacing a key water molecule.[3]

  • Hydrophobic Interactions: The 4-anilino ring extends into a hydrophobic pocket, and substitutions on this ring can be optimized to maximize van der Waals interactions.

  • Role of Substituents: The 6-methoxy group is positioned towards the solvent-exposed region, where it can potentially form hydrogen bonds with water or nearby residues. The 7-fluoro group can engage in favorable hydrophobic or multipolar interactions within the binding pocket.

Quantitative Data Summary

Compound IDTarget KinaseIC50 (µM)Target Cell LineAntiproliferative IC50 (µM)Reference
Derivative 6d EGFRNot ReportedA431 (EGFR overexpressing)1.893[8]
Derivative 6d HER2Not ReportedSK-BR-3 (HER2 overexpressing)1.930[8]
Lapatinib EGFR/HER2Not ReportedA431 (EGFR overexpressing)1.285[8]
Lapatinib EGFR/HER2Not ReportedSK-BR-3 (HER2 overexpressing)2.737[8]
Neratinib EGFR/HER2Not ReportedA431 (EGFR overexpressing)2.151[8]
Neratinib EGFR/HER2Not ReportedSK-BR-3 (HER2 overexpressing)3.966[8]

Note: The data for derivative 6d, a 4-anilinoquinoline-3-carbonitrile, illustrates the potent anti-proliferative activity achievable with this scaffold, showing comparable or superior activity to approved dual EGFR/HER2 inhibitors in relevant cancer cell lines.[8]

Future Perspectives and Conclusion

The 7-fluoro-6-methoxyquinoline-3-carbonitrile scaffold is a highly promising platform for the development of next-generation kinase inhibitors. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the fluoro and methoxy substituents, makes it an attractive starting point for lead optimization campaigns.

Future research should focus on:

  • Broad Kinase Profiling: Screening libraries of derivatives against a wide panel of kinases to identify novel selectivity profiles.

  • Targeting Resistance Mutations: Designing analogues that can effectively inhibit clinically relevant resistance mutations in kinases like EGFR (e.g., T790M).

  • Optimization of Pharmacokinetics: Further fine-tuning of the scaffold and its substituents to optimize absorption, distribution, metabolism, and excretion (ADME) properties for in vivo efficacy.

References

  • Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • IC50 values of the tested compounds against MCF7 and HCT116 cell lines. ResearchGate. [Link]

  • Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. ResearchGate. [Link]

  • Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. PrepChem.com. [Link]

  • Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. PubMed. [Link]

  • Synthesis of Fluoroquinolone Antibiotics. Quimicaorganica.org. [Link]

  • Process for the preparation of 4-hydroxy quinolines.
  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. [Link]

  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. PubMed. [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. American Chemical Society. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. [Link]

  • Insights from the molecular docking analysis of EGFR antagonists. PMC - NIH. [Link]

  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Thieme Connect. [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

  • 3-hydroxyquinoline. Organic Syntheses Procedure. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. PMC. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. [Link]

  • Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. PubMed. [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]

  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]

  • Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. PubMed. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

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Exploratory

Targeting the Kinome: The 7-Fluoro-6-methoxyquinoline-3-carbonitrile Scaffold

The following technical guide details the biological targets, pharmacological mechanism, and experimental utility of the 7-Fluoro-6-methoxyquinoline-3-carbonitrile scaffold. A Technical Guide to Src/Abl Kinase Inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, pharmacological mechanism, and experimental utility of the 7-Fluoro-6-methoxyquinoline-3-carbonitrile scaffold.

A Technical Guide to Src/Abl Kinase Inhibitor Design

Executive Summary & Scaffold Identity

7-Fluoro-6-methoxyquinoline-3-carbonitrile is not merely a chemical intermediate; it is a privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for dual Src/Abl tyrosine kinase inhibitors, most notably Bosutinib (SKI-606) .

Its structural architecture is engineered for a specific "Sequential Displacement Strategy" in drug synthesis:

  • The Quinoline Core: Mimics the adenine ring of ATP, allowing high-affinity binding to the kinase hinge region.

  • The 3-Carbonitrile (CN): A critical anchor that penetrates the kinase deep pocket, forming unique water-mediated hydrogen bonds.

  • The 7-Fluoro Handle: An electrophilic site designed for late-stage Nucleophilic Aromatic Substitution (

    
    ), enabling the attachment of solubilizing moieties (e.g., N-methylpiperazine) without disrupting the core binding mode.
    

Core Biological Targets

This scaffold is primarily designed to target non-receptor tyrosine kinases (NRTKs) that govern cell proliferation, migration, and survival.

Primary Target: Src Family Kinases (SFKs)
  • Specific Isoforms: Src (c-Src), Lyn, Hck, Fyn, and Yes.

  • Clinical Relevance: Src is frequently overexpressed or hyperactivated in solid tumors (breast, colon, pancreatic) and drives metastasis by regulating focal adhesion turnover.

  • Mechanism of Inhibition: The scaffold functions as an ATP-competitive inhibitor .[1] It binds to the active conformation of the kinase (and potentially the inactive DFG-out conformation in Abl), physically blocking the transfer of the

    
    -phosphate from ATP to the tyrosine residue of the substrate.
    
Secondary Target: Abl Kinase (Bcr-Abl)
  • Clinical Relevance: The Bcr-Abl fusion protein is the hallmark driver of Chronic Myeloid Leukemia (CML).[2][3][4]

  • Dual Inhibition Logic: Since Src kinases are required for the full oncogenic potential of Bcr-Abl, dual inhibition (Src + Abl) provides a synergistic therapeutic effect, overcoming resistance mechanisms common to pure Abl inhibitors like Imatinib.

Signaling Pathway Context

The following diagram illustrates the critical node Src occupies in cellular signaling and how inhibition via this scaffold arrests downstream oncogenesis.

SrcSignaling Integrins Integrins/RTKs (Upstream Activation) FAK FAK (Focal Adhesion Kinase) Integrins->FAK Phosphorylation Src Src Kinase (Target of Scaffold) FAK->Src Recruitment & Activation Src->FAK Y925 Phosphorylation STAT3 STAT3 (Gene Transcription) Src->STAT3 Direct Activation Ras Ras/Raf Src->Ras Signaling Cascade Actin Actin Cytoskeleton (Migration/Metastasis) Src->Actin Focal Adhesion Turnover MAPK MAPK/ERK (Proliferation) Ras->MAPK Inhibitor 7-Fluoro-6-methoxy... Scaffold (Bosutinib) Inhibitor->Src ATP Competition

Caption: Src kinase acts as a central hub linking surface receptors to nuclear transcription and cytoskeletal remodeling. Inhibition at this node halts metastasis.

Mechanistic Pharmacology: The "Deep Pocket" Binding Mode

The efficacy of drugs derived from this scaffold relies on precise atomic interactions within the ATP-binding cleft.

The Role of the 3-Carbonitrile Group

Unlike many kinase inhibitors that rely solely on hinge binding, the 3-CN group of this scaffold confers unique selectivity and potency:

  • Water-Mediated H-Bonding: Crystallographic studies (e.g., PDB: 4MXO) reveal that the nitrile group does not bind directly to the protein. Instead, it points into a hydrophobic pocket adjacent to the gatekeeper residue (Thr338 in Src).

  • The Structural Water Network: The nitrile nitrogen accepts a hydrogen bond from a conserved structural water molecule (W1). This water molecule is anchored by the backbone of the DFG motif (Asp-Phe-Gly). This interaction stabilizes the drug in the active site and displaces high-energy water molecules, providing an entropic gain in binding affinity.

The Role of the 7-Fluoro Substitution[5]
  • Electronic Modulation: The fluorine atom at C7 modulates the pKa of the quinoline ring system, fine-tuning the electron density for optimal

    
    -stacking interactions.
    
  • Synthetic Utility: Biologically, the fluorine itself is a placeholder. In the final drug (Bosutinib), it is displaced by a nucleophile. However, if left unsubstituted, the C-F bond is metabolically stable and lipophilic, potentially altering the pharmacokinetic profile.

Experimental Protocols

A. Chemical Synthesis: The Sequential Displacement Strategy

This protocol describes the conversion of the scaffold into a bioactive Src inhibitor (Bosutinib analog) via Nucleophilic Aromatic Substitution (


).

Reagents Required:

  • Scaffold: 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile.[5]

  • Aniline: 2,4-Dichloro-5-methoxyaniline (for hydrophobic pocket specificity).

  • Side Chain: 1-Methylpiperazine (for solubility).

  • Solvents: 2-Ethoxyethanol, N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology:

  • C4-Displacement (Introduction of Specificity Element):

    • Dissolve 1.0 eq of 4-chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile in 2-ethoxyethanol.

    • Add 1.1 eq of 2,4-dichloro-5-methoxyaniline and 1.0 eq of pyridine hydrochloride (catalyst).

    • Reflux at 120°C for 2–4 hours.

    • Mechanism:[6][7][8] The aniline nucleophile attacks the C4 position. The chlorine is the better leaving group compared to fluorine at this stage due to the activation by the ring nitrogen.

    • Workup: Cool to RT. The product (Intermediate A) precipitates. Filter and wash with ethanol.

  • C7-Displacement (Introduction of Solubility Element):

    • Suspend Intermediate A (from Step 1) in NMP.

    • Add 3–5 eq of 1-methylpiperazine (excess base drives the reaction).

    • Heat to 100–120°C for 12–18 hours.

    • Mechanism:[6][7][8] The 7-fluoro position is now activated for

      
       because the quinoline ring is electron-deficient. The secondary amine displaces the fluoride ion.
      
    • Workup: Pour into ice water. Extract with Ethyl Acetate.[7] Purify via silica gel chromatography (DCM/MeOH gradient).

B. In Vitro Kinase Inhibition Assay (FRET-Based)

To validate the biological activity of the synthesized compound against Src.

Materials:

  • Recombinant human Src kinase domain.

  • FRET peptide substrate (e.g., Coumarin-Fluorescein labeled).

  • ATP (at

    
     concentration, typically 10–50 
    
    
    
    M).
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Protocol:

  • Preparation: Dilute the scaffold-derived inhibitor in DMSO (serial dilutions: 10

    
    M to 0.1 nM).
    
  • Incubation: Mix Src kinase (2 nM final) with inhibitor in Assay Buffer. Incubate for 15 mins at RT to allow equilibrium binding.

  • Initiation: Add ATP and FRET peptide substrate.

  • Measurement: Monitor fluorescence intensity (Ex 400 nm / Em 445 nm & 520 nm) continuously for 60 minutes.

  • Analysis: Calculate the phosphorylation rate (slope of the curve). Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Validation Criteria: A valid Bosutinib control should yield an

      
       of ~1.2 nM against Src.
      

Visualization of Chemical Logic

The transformation of the scaffold into the active drug highlights the modularity of the design.

SynthesisLogic Scaffold Scaffold Core (4-Cl, 7-F) Step1 Step 1: C4 Displacement (Specificity) Scaffold->Step1 + Aniline Intermediate Intermediate (4-Anilino, 7-F) Step1->Intermediate Step2 Step 2: C7 Displacement (Solubility) Intermediate->Step2 + Piperazine Drug Final Drug (Bosutinib) (Dual Src/Abl Inhibitor) Step2->Drug

Caption: The "Sequential Displacement" logic allows the 7-Fluoro-6-methoxyquinoline-3-carbonitrile scaffold to be rapidly diversified.

References

  • Levinson, N. M., & Boxer, S. G. (2014).[6] A conserved water-mediated hydrogen bond network defines bosutinib's kinase selectivity.[6] Nature Chemical Biology, 10(2), 127–132. Link

  • Boschelli, D. H., et al. (2001). Optimization of 4-Anilino-3-quinolinecarbonitriles as Src Kinase Inhibitors. Journal of Medicinal Chemistry, 44(23), 3965–3977. Link

  • RCSB Protein Data Bank. (2013). Crystal structure of human Src kinase bound to bosutinib (PDB: 4MXO).[6]Link

  • Putnam, A. J., et al. (2009). Src kinase inhibition results in decreased actin dynamics and focal adhesion turnover. Journal of Cell Science, 122, 2639-2646. Link

  • Golas, J. M., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. Cancer Research, 63(2), 375-381. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 7-Fluoro-6-methoxyquinoline-3-carbonitrile from Vanillic Acid

Executive Summary This application note details a robust, scalable synthetic route for 7-fluoro-6-methoxyquinoline-3-carbonitrile , a critical scaffold in the development of Src/Abl tyrosine kinase inhibitors (e.g., Bosu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for 7-fluoro-6-methoxyquinoline-3-carbonitrile , a critical scaffold in the development of Src/Abl tyrosine kinase inhibitors (e.g., Bosutinib analogs) and EGFR inhibitors (e.g., Pelitinib).

While industrial routes often utilize pre-fluorinated anilines, this protocol addresses the specific requirement of starting from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid). The methodology highlights a strategic "Early Fluorination" approach, converting the native 4-hydroxyl group of vanillic acid to a fluorine atom prior to ring construction. This ensures high regioselectivity during the subsequent Gould-Jacobs cyclization, yielding the precise 6,7-substitution pattern required for bioactivity.

Key Chemical Challenges & Solutions
ChallengeSolutionMechanism
C4-OH to C7-F Conversion Triflate Activation + Nucleophilic FluorinationConverts the electron-rich phenol of vanillic acid into an electrophilic triflate, displaced by fluoride (SNAr/Pd-cat).
Regioselective Nitration Steric/Electronic Control on BenzoateThe 3-methoxy and 1-carboxylate groups direct nitration to the C6 position (ortho to ester), essential for correct quinoline ring closure.
Ring Construction Modified Gould-Jacobs CyclizationCondensation of the aniline intermediate with ethyl (ethoxymethylene)cyanoacetate builds the 3-cyanoquinoline core efficiently.

Retrosynthetic Analysis & Pathway

The synthesis exploits the structural mapping between vanillic acid and the quinoline core. The C3-methoxy and C4-hydroxy groups of vanillic acid map directly to the C6-methoxy and C7-positions of the quinoline ring, respectively.

SynthesisPath Vanillic Vanillic Acid (Start) MethylVan Methyl Vanillate Vanillic->MethylVan Esterification Triflate Aryl Triflate Intermediate MethylVan->Triflate Tf2O / Base FluoroEster Methyl 4-fluoro- 3-methoxybenzoate Triflate->FluoroEster CsF or Pd-F Nitro Nitro-Benzoate (Regio-isomer) FluoroEster->Nitro HNO3 (Nitration) Aniline Aniline Precursor Nitro->Aniline Reduction (Fe/NH4Cl) Quinoline 7-Fluoro-6-methoxy- quinoline-3-carbonitrile (Target) Aniline->Quinoline Gould-Jacobs Cyclization

Figure 1: Strategic modification of Vanillic Acid to the 7-Fluoroquinoline core. The critical C-O to C-F bond formation occurs early to prevent side reactions.

Detailed Experimental Protocols

Phase 1: Scaffold Modification (The Fluorine Switch)

The transformation of the 4-hydroxyl group to a fluorine is the most critical step. Direct deoxyfluorination is challenging; therefore, we proceed via a triflate intermediate.

Step 1.1: Esterification and Triflation

Objective: Protect the carboxyl group and activate the phenol.

  • Esterification: Dissolve Vanillic Acid (10.0 g, 59.5 mmol) in MeOH (100 mL). Add conc. H₂SO₄ (1 mL) and reflux for 6 hours. Concentrate and neutralize to yield Methyl Vanillate (Quant.).

  • Triflation:

    • Suspend Methyl Vanillate (10.0 g, 54.9 mmol) in DCM (150 mL) with Pyridine (8.8 mL, 109 mmol) at 0°C.

    • Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O) (11.1 mL, 65.9 mmol) over 30 mins.

    • Stir at 0°C for 2 hours.

    • Workup: Quench with ice water. Wash organic layer with 1N HCl, then brine. Dry (MgSO₄) and concentrate.[1]

    • Yield: ~95% of Methyl 3-methoxy-4-(((trifluoromethyl)sulfonyl)oxy)benzoate.

Step 1.2: Fluorination (Pd-Catalyzed or CsF)

Objective: Install the 7-Fluoro substituent.

Note: Traditional Halex reactions are difficult on electron-rich rings. The Buchwald Pd-catalyzed fluorination is recommended for high purity.

  • Reagents: Triflate intermediate (10.0 g), CsF (9.6 g, 2 equiv), tBuBrettPhos (2 mol%), [(cinnamyl)PdCl]₂ (1 mol%), Toluene (100 mL).

  • Protocol:

    • Combine reagents in a glovebox or under strict Argon atmosphere.

    • Heat to 110°C for 12 hours in a sealed vessel.

    • Cool, filter through Celite, and concentrate.

    • Purification: Flash chromatography (Hex/EtOAc) to yield Methyl 4-fluoro-3-methoxybenzoate .

    • Validation: ¹⁹F NMR should show a singlet around -130 ppm (aromatic F).

Phase 2: Nitrogen Introduction & Cyclization

To build the quinoline ring via the Gould-Jacobs method, we must introduce an amine adjacent to the ester.

Step 2.1: Regioselective Nitration

Objective: Introduce NO₂ at the C6 position (ortho to ester).

  • Logic: The 3-OMe group directs ortho/para. The 4-F group directs ortho/para. The 1-COOMe directs meta. Position 6 (ortho to COOMe, para to OMe) is sterically accessible and electronically favorable for the required substitution pattern.

  • Protocol:

    • Dissolve Methyl 4-fluoro-3-methoxybenzoate (5.0 g) in conc. H₂SO₄ (25 mL) at 0°C.

    • Dropwise add Fuming HNO₃ (1.2 equiv) maintaining temp <10°C.

    • Stir for 1 hour. Pour onto ice.

    • Filter the yellow precipitate. Recrystallize from EtOH.

    • Product: Methyl 4-fluoro-5-methoxy-2-nitrobenzoate (Note: Numbering shifts due to priority, but structurally corresponds to the required precursor).

Step 2.2: Reduction to Aniline
  • Protocol: Iron powder reduction (Fe/NH₄Cl in EtOH/H₂O) is preferred over catalytic hydrogenation to prevent defluorination.

    • Reflux Nitro compound (4.0 g) with Fe powder (5 equiv) and NH₄Cl (5 equiv) in EtOH/H₂O (4:1) for 2 hours.

    • Filter hot. Concentrate.

    • Product: Methyl 2-amino-4-fluoro-5-methoxybenzoate .

Step 2.3: Construction of the Quinoline Core

Objective: Cyclize to form the 3-cyanoquinoline system.[2]

  • Reagents: Ethyl (ethoxymethylene)cyanoacetate, Acetonitrile, Dowtherm A.

  • Protocol:

    • Condensation: Reflux the Aniline (3.0 g) with Ethyl (ethoxymethylene)cyanoacetate (1.1 equiv) in Acetonitrile (30 mL) for 4 hours. Isolate the "enamine" intermediate by filtration.

    • Cyclization: Add the intermediate portion-wise to Dowtherm A (diphenyl ether/biphenyl) heated to 250°C. Stir for 30-60 mins.

    • Cool to RT.[1][3][4][5] Dilute with Hexane to precipitate the product.

    • Intermediate Product: 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile .

Phase 3: Final Functionalization

The "4-oxo" (quinolone) is the direct product of cyclization. To obtain the fully aromatic quinoline (often the 4-chloro derivative is the versatile intermediate for drugs like Bosutinib), a chlorination step is performed.

Step 3.1: Chlorination (Aromatization)
  • Reagents: POCl₃ (Phosphorus oxychloride), catalytic DMF.

  • Protocol:

    • Suspend the 4-oxo intermediate (2.0 g) in POCl₃ (10 mL).

    • Add 2 drops of dry DMF.

    • Reflux (105°C) for 3 hours until the solution clears.

    • Quench: Evaporate excess POCl₃. Pour residue onto crushed ice/NaHCO₃ (Caution: Exothermic).

    • Extract with DCM.

    • Product: 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile .

Step 3.2: Reduction to 4-H (Optional)

If the specific target is the 4-hydro quinoline (no Cl):

  • Hydrogenate the 4-Cl product using Pd/C in MeOH with Et₃N (to scavenge HCl). Monitor closely to avoid defluorination at the 7-position.

Analytical Data Summary

CompoundKey Analytical MarkerExpected Value
Methyl 4-fluoro-3-methoxybenzoate ¹⁹F NMRSinglet, ~ -135 ppm
Aniline Intermediate MS (ESI+)[M+H]⁺ consistent with C₉H₁₀FNO₃
4-Oxo-Intermediate IR (ATR)Nitrile stretch (~2220 cm⁻¹), Carbonyl (~1650 cm⁻¹)
Final Product (4-Cl) ¹H NMR (DMSO-d₆)Singlet at C2 (~9.0 ppm); Doublets for C5/C8 (coupling with F)

References

  • Bosutinib Synthesis & Intermediates

    • Yin, L., et al. (2014).[4] "A New and Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile." Heterocycles. Link

    • Note: Describes the nitration/cyclization str
  • Fluorination Methodology

    • Watson, D. A., et al. (2009). "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides." Science. Link

    • Note: Foundational text for converting phenols (via trifl
  • Gould-Jacobs Cyclization

    • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Vanillic Acid Biocatalysis & Derivatization

    • Converti, A., et al. (2010). "Microbial production of vanillin." Brazilian Journal of Microbiology. Link (Context on starting material availability).

Sources

Application

Application Notes and Protocols for the Cyclization of Ethyl 2-Cyano-3-(3-fluoro-4-methoxyphenyl)acrylate to Yield 6-Fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial agents. The synthesis of functionalized quinolones, therefore...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial agents. The synthesis of functionalized quinolones, therefore, remains an area of intense research interest. This application note provides a detailed protocol for the synthesis of a valuable quinolone derivative, 6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, through a robust two-step process commencing with the Knoevenagel condensation to form ethyl 2-cyano-3-(3-fluoro-4-methoxyphenyl)acrylate, followed by a thermally-induced cyclization analogous to the Gould-Jacobs reaction.[1][2][3] This protocol is designed for researchers in drug discovery and organic synthesis, offering a comprehensive guide with insights into the underlying chemical principles.

The strategic foundation of this protocol lies in the established reactivity of Knoevenagel adducts and the well-documented propensity for high-temperature cyclization to form the quinoline ring system.[4][5] The choice of a high-boiling point solvent, such as diphenyl ether, is critical for achieving the requisite temperatures for efficient intramolecular cyclization.[4][6]

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Knoevenagel Condensation

  • 3-Fluoro-4-methoxybenzaldehyde reacts with ethyl cyanoacetate in the presence of a base to yield ethyl 2-cyano-3-(3-fluoro-4-methoxyphenyl)acrylate.

Step 2: Cyclization

  • The acrylate product from Step 1 is proposed to undergo a reaction with an amine source (in this case, ammonia from ammonium acetate), followed by an intramolecular thermal cyclization to afford the final quinoline product. While not a direct Gould-Jacobs reaction, the high-temperature cyclization of the intermediate enamine mirrors the key ring-closing step of this classic transformation.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-cyano-3-(3-fluoro-4-methoxyphenyl)acrylate

This initial step follows a standard Knoevenagel condensation procedure.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Fluoro-4-methoxybenzaldehydeReagentSigma-Aldrich
Ethyl cyanoacetateReagentSigma-Aldrich
PiperidineReagentSigma-Aldrich
EthanolAnhydrousFisher Scientific
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid (HCl)1 M aqueousVWR
Sodium sulfate (Na₂SO₄)AnhydrousVWR

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-4-methoxybenzaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and ethanol (100 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • If the aqueous solution is basic, neutralize it with 1 M HCl to a pH of ~7 to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold water (2 x 50 mL).

  • Dry the crude product in a vacuum oven at 40-50 °C.

  • For further purification, the product can be recrystallized from ethanol or purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.

Expected Outcome:

A pale yellow to white crystalline solid. The expected yield is typically in the range of 85-95%.

Part 2: Cyclization to 6-Fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

This step employs a high-temperature cyclization, a key feature of the Gould-Jacobs reaction, to construct the quinoline ring.[4][5][6]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 2-cyano-3-(3-fluoro-4-methoxyphenyl)acrylateAs synthesized in Part 1-
Ammonium acetateReagentSigma-Aldrich
Diphenyl etherHigh-puritySigma-Aldrich
n-HexaneAnhydrousFisher Scientific

Procedure:

  • Safety Precaution: This procedure involves very high temperatures. Conduct the reaction in a well-ventilated fume hood and use appropriate personal protective equipment, including heat-resistant gloves.

  • In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place ethyl 2-cyano-3-(3-fluoro-4-methoxyphenyl)acrylate (1.0 eq) and a molar excess of ammonium acetate (3.0-5.0 eq).

  • Add diphenyl ether to the flask to create a stirrable slurry.

  • Heat the mixture with vigorous stirring to 250 °C. The high temperature is crucial for the intramolecular cyclization.[5]

  • Maintain the reaction at 250 °C for 30-60 minutes. Monitor the reaction by TLC if possible, though the high temperature may make this challenging. A color change is often indicative of reaction progression.

  • After the reaction period, carefully allow the mixture to cool to room temperature. The product is expected to precipitate from the diphenyl ether.

  • Add n-hexane to the cooled mixture to further induce precipitation and to aid in the washing of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid thoroughly with n-hexane to remove residual diphenyl ether.

  • Dry the product under vacuum to obtain the final 6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Expected Outcome:

An off-white to pale brown solid. Yields can vary depending on the efficiency of the cyclization and purification.

Mechanism and Scientific Rationale

The overall transformation is a testament to the power of sequential reactions in organic synthesis.

Knoevenagel Condensation: This is a classic carbon-carbon bond-forming reaction. The basic catalyst (piperidine) deprotonates the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-fluoro-4-methoxybenzaldehyde. Subsequent dehydration yields the stable α,β-unsaturated product, ethyl 2-cyano-3-(3-fluoro-4-methoxyphenyl)acrylate.

Gould-Jacobs-Type Cyclization: The high-temperature cyclization is the key step in forming the quinoline ring.[1] It is proposed that ammonium acetate serves as an in situ source of ammonia. The reaction likely proceeds through the following steps:

  • Michael Addition: Ammonia adds to the β-position of the electron-deficient alkene of the acrylate.

  • Enamine Formation: Tautomerization of the initial adduct leads to an enamine intermediate.

  • Intramolecular Cyclization: The enamine nitrogen attacks the ortho-position of the phenyl ring in an electrophilic aromatic substitution-like manner. The electron-donating methoxy group and the activating effect of the fluorine atom facilitate this cyclization.

  • Aromatization: Subsequent loss of a proton and tautomerization leads to the formation of the stable 4-quinolone ring system.

The high temperature is necessary to overcome the activation energy barrier for the intramolecular cyclization.[5]

Data Presentation

Table 1: Key Reaction Parameters and Expected Results

ParameterStep 1: Knoevenagel CondensationStep 2: Cyclization
Key Reagents 3-Fluoro-4-methoxybenzaldehyde, Ethyl cyanoacetateEthyl 2-cyano-3-(3-fluoro-4-methoxyphenyl)acrylate, Ammonium acetate
Catalyst/Solvent Piperidine/EthanolDiphenyl ether
Temperature Reflux (~78 °C)250 °C
Reaction Time 4-6 hours30-60 minutes
Expected Yield 85-95%Variable
Product Appearance Pale yellow to white solidOff-white to pale brown solid

Visualizations

Experimental Workflow Diagram

Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Cyclization reagents1 3-Fluoro-4-methoxybenzaldehyde Ethyl cyanoacetate Piperidine Ethanol reaction1 Reflux at 78°C (4-6 hours) reagents1->reaction1 Mix workup1 Cooling Precipitation in Water Filtration & Drying reaction1->workup1 Reaction Completion product1 Ethyl 2-cyano-3-(3-fluoro-4- methoxyphenyl)acrylate workup1->product1 Isolation reagents2 Product from Step 1 Ammonium Acetate Diphenyl Ether product1->reagents2 Starting Material reaction2 Heat to 250°C (30-60 minutes) reagents2->reaction2 Mix workup2 Cooling Precipitation with n-Hexane Filtration & Drying reaction2->workup2 Reaction Completion product2 6-Fluoro-7-methoxy-4-oxo-1,4- dihydroquinoline-3-carbonitrile workup2->product2 Isolation

Caption: Experimental workflow for the two-step synthesis.

Proposed Reaction Mechanism Diagram

Mechanism cluster_cyclization Proposed Cyclization Mechanism start Acrylate + NH₃ intermediate1 Michael Adduct start->intermediate1 Michael Addition intermediate2 Enamine Intermediate intermediate1->intermediate2 Tautomerization intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization (250°C) product 4-Quinolone Product intermediate3->product Aromatization

Caption: Proposed mechanism for the high-temperature cyclization step.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Ensure anhydrous conditions. Increase reaction time or add a slight excess of piperidine.
Loss of product during workup.Ensure complete precipitation by adjusting pH and using ice-cold water.
No cyclization in Step 2 Insufficient temperature.Ensure the reaction temperature reaches and is maintained at 250 °C. Use a high-temperature thermometer.
Decomposition of starting material.High temperatures can lead to degradation. Optimize the reaction time; shorter times may be sufficient.
Product from Step 2 is dark and impure Side reactions at high temperature.Purify the crude product by recrystallization from a suitable solvent (e.g., DMF, DMSO) or by column chromatography.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. By combining a standard Knoevenagel condensation with a high-temperature cyclization inspired by the Gould-Jacobs reaction, this method offers a reliable pathway to a valuable heterocyclic scaffold for pharmaceutical research. The provided insights into the reaction mechanism and troubleshooting guide are intended to empower researchers to successfully implement and adapt this protocol for their specific needs.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Zhang, et al. Synthesis of 4-quinolone using diphenyl ether. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. 2023 . [Link]

  • Samadi, et al. Synthesis of 4-quinolones using iron(iii) phosphate-catalyzed method. Green Strategies for the Synthesis of Quinolone Derivatives. 2024 . [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. 2021 . [Link]

  • Gould–Jacobs Reactions. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. 2024 . [Link]

  • Knoevenagel condensation reaction and its mechanism. ResearchGate. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]

  • Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. Springer. 2024 . [Link]

  • Gould-Jacobs Reaction. Merck Index. [Link]

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Method

Application Notes and Protocols: One-Pot Synthesis of Polysubstituted Quinoline-3-carbonitriles

Introduction: The Significance of the Quinoline-3-carbonitrile Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural alkaloids and syn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline-3-carbonitrile Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] Specifically, polysubstituted quinoline-3-carbonitriles have garnered significant attention due to their potent pharmacological properties, including antimicrobial, anticancer, antimalarial, and anti-inflammatory activities.[1] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of their biological and physicochemical properties, making them attractive targets for the development of novel therapeutic agents.

Traditional multi-step syntheses of these complex heterocycles are often plagued by drawbacks such as long reaction times, harsh conditions, the need for purification of intermediates, and the generation of significant chemical waste.[3] One-pot synthesis methodologies, particularly multi-component reactions (MCRs), have emerged as a powerful and efficient strategy to overcome these limitations.[4][5][6] By combining three or more reactants in a single reaction vessel, MCRs allow for the rapid and atom-economical construction of complex molecular architectures, aligning with the principles of green chemistry.[4]

This comprehensive guide provides detailed application notes and protocols for the one-pot synthesis of polysubstituted quinoline-3-carbonitriles. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and present robust, step-by-step protocols suitable for researchers and scientists in both academic and industrial settings.

Core Synthetic Strategies: A Mechanistic Overview

The one-pot synthesis of polysubstituted quinoline-3-carbonitriles predominantly relies on the principles of condensation and cyclization reactions. Two of the most effective and widely adopted strategies are the Friedländer-type annulation and catalyzed multi-component reactions.

The Friedländer Annulation: A Classic Approach to Quinoline Synthesis

The Friedländer synthesis is a cornerstone reaction in quinoline chemistry, traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or β-ketoester).[7][8][9] This reaction can be catalyzed by either acids or bases.[7][9]

A significant advancement for one-pot applications is the in situ generation of the 2-aminoaryl carbonyl compound from its corresponding nitro precursor. This modification circumvents the often-limited availability and instability of 2-aminobenzaldehydes.[10][11]

Plausible Reaction Mechanism for a One-Pot Friedländer Synthesis:

The reaction proceeds through a sequence of steps, initiated by the reduction of the nitro group, followed by condensation and cyclization.

Friedlander_Mechanism cluster_reduction In Situ Reduction cluster_condensation Condensation & Cyclization o-nitroaryl_ketone o-Nitroaryl Ketone o-aminoaryl_ketone o-Aminoaryl Ketone o-nitroaryl_ketone->o-aminoaryl_ketone Fe/AcOH or other reducing agents aldol_adduct Aldol Adduct o-aminoaryl_ketone->aldol_adduct Base or Acid Catalyst active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->aldol_adduct enone α,β-Unsaturated Carbonyl aldol_adduct->enone - H₂O schiff_base_intermediate Schiff Base Intermediate enone->schiff_base_intermediate Intramolecular Condensation quinoline_product Polysubstituted Quinoline-3-carbonitrile schiff_base_intermediate->quinoline_product Aromatization (-H₂O)

Caption: One-pot Friedländer synthesis workflow.

This one-pot approach is highly efficient, employing inexpensive reducing agents and offering a broad substrate scope.[11]

Multi-Component Reactions (MCRs): The Power of Convergence

Three-component reactions involving an aromatic amine, an aromatic aldehyde, and an active methylene nitrile (most commonly malononitrile) represent a highly convergent and popular one-pot strategy for synthesizing 2-amino-4-arylquinoline-3-carbonitriles.[12][13][14] These reactions are often facilitated by a variety of catalysts, ranging from simple inorganic salts to organocatalysts and heterogeneous catalysts.

Generalized Reaction Scheme:

MCR_Scheme cluster_reactants A Aromatic Amine P Polysubstituted Quinoline-3-carbonitrile A->P One-Pot Catalyst, Solvent, Heat B Aromatic Aldehyde B->P One-Pot Catalyst, Solvent, Heat C Malononitrile C->P One-Pot Catalyst, Solvent, Heat

Caption: Generalized three-component reaction.

Plausible Mechanistic Pathway for Catalyzed MCR:

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aniline, and subsequent intramolecular cyclization and aromatization.[1]

MCR_Mechanism Aldehyde Ar-CHO Knoevenagel_Adduct Arylidenemalononitrile (Knoevenagel Adduct) Aldehyde->Knoevenagel_Adduct Catalyst Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel_Adduct Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct Aniline Ar'-NH₂ Aniline->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclized_Intermediate->Dihydroquinoline Tautomerization Quinoline_Product 2-Amino-4-aryl- quinoline-3-carbonitrile Dihydroquinoline->Quinoline_Product Oxidative Aromatization

Caption: Plausible MCR mechanistic pathway.

The choice of catalyst is critical and can influence reaction times, yields, and the overall "greenness" of the protocol. Catalysts such as ammonium chloride[12], L-proline[13], and modified zeolites[1][15] have been shown to be highly effective.

Comparative Data on Catalytic Systems for MCRs

The selection of an appropriate catalyst is a key experimental decision. The following table summarizes the performance of different catalytic systems for the synthesis of 2-amino-4-phenylquinoline-3-carbonitrile from aniline, benzaldehyde, and malononitrile.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Ammonium Chloride (10 mol%) Ethanol80 (Reflux)60-90up to 92[12]
L-proline (5 mol%) Water90 (Microwave)0.5up to 99[13]
Modified Mesolite Ethanol80 (Reflux)4594[1][15]
None (Catalyst-free) Water90 (Microwave)5~70-80[13]

Analysis and Causality:

  • Ammonium Chloride: This inexpensive and readily available salt acts as a mild Brønsted acid catalyst, protonating the aldehyde's carbonyl group to enhance its electrophilicity for the initial Knoevenagel condensation.[12] Its use in ethanol allows for easy product isolation via crystallization upon cooling.[12]

  • L-proline: As an organocatalyst, L-proline is environmentally benign. It is believed to facilitate the reaction by forming an enamine with the aldehyde, activating it for subsequent steps. The use of microwave irradiation in water provides a significant rate enhancement, drastically reducing reaction times.[13]

  • Modified Mesolite: This heterogeneous catalyst offers several advantages, including simple recovery (by filtration) and reusability.[1][15] Its acidic sites on the dealuminated surface catalyze the condensation and cyclization steps efficiently.[1] The solid acid nature of the catalyst simplifies the work-up procedure, often yielding a pure product without the need for column chromatography.[1][15]

Experimental Protocols

The following protocols are detailed, self-validating systems designed for reproducibility.

Protocol 1: Ammonium Chloride-Catalyzed Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

This protocol is adapted from a sustainable and efficient method utilizing an inexpensive catalyst.[12]

Materials:

  • Aromatic amine (e.g., aniline) (1 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium chloride (NH₄Cl) (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add the aromatic amine (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium chloride (0.1 mmol).

  • Solvent Addition: Add ethanol (5 mL) to the flask.

  • Reaction Conditions: Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate. Heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 60-90 minutes.

  • Product Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. The product will crystallize out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven. The obtained product is often of high purity, negating the need for further purification like column chromatography.[12]

Protocol 2: L-proline-Catalyzed Microwave-Assisted Synthesis in Water

This protocol leverages the benefits of organocatalysis and microwave heating for a rapid and green synthesis.[13]

Materials:

  • Aromatic amine (e.g., 4-methylaniline) (1 mmol)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • L-proline (0.05 mmol, 5 mol%)

  • Water (10 mL)

  • Microwave-safe reaction vessel (Pyrex glass vial with a screw cap)

  • Monomode microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe Pyrex glass vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), aromatic amine (1 mmol), and L-proline (0.05 g, 5 mol%).

  • Solvent Addition: Add 10 mL of water to the vial.

  • Microwave Irradiation: Seal the vial and place it in the monomode microwave reactor. Irradiate the mixture for 30 seconds at 90°C.

  • Monitoring: After irradiation, check for reaction completion via TLC analysis.

  • Product Isolation: Once the reaction is complete, cool the vessel. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the residue by vacuum filtration and wash thoroughly with water to remove the catalyst and any water-soluble impurities.

  • Drying: Dry the product to obtain a high-purity sample, often with yields exceeding 95%.[13]

Conclusion and Future Outlook

The one-pot synthesis of polysubstituted quinoline-3-carbonitriles has been significantly advanced through the development of innovative catalytic systems and reaction conditions. Multi-component reactions, in particular, offer a highly efficient, atom-economical, and often environmentally benign route to these valuable heterocyclic compounds. The choice of catalyst—be it a simple inorganic salt, an organocatalyst, or a reusable heterogeneous system—allows for the tailoring of the synthetic protocol to meet specific laboratory needs, from large-scale production to the rapid generation of compound libraries for drug discovery.

Future research in this field will likely focus on expanding the substrate scope, developing even more sustainable catalytic systems (e.g., biocatalysts), and exploring asymmetric variations of these reactions to access chiral quinoline derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and contribute to this exciting and impactful area of synthetic chemistry.

References

  • Pawar, G., Magar, R., & Lande, M. (2016). Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives. Iranian Journal of Catalysis, 6(3), 245-252. [Link][1][15][16]

  • Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s), 1317-1321. [Link][12]

  • Arya, K., et al. (2012). Greener one pot synthesis of 2-amino-4-arylquinoline-3- carbonitriles in neat water under microwaves. Sciforum. [Link][13][17]

  • Saleh, I. A., et al. (2010). Synthesis, biological evaluation and molecular modeling of novel quinoline-3-carbonitrile derivatives as potent cytotoxic agents and inhibitors of phosphodiesterase type 4B enzyme. European Journal of Medicinal Chemistry, 45(2), 738-744. [Link][1]

  • Abdel-Ghani, T. M., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Medicinal Chemistry Research, 28(5), 724-736. [Link][18]

  • Martínez-Arias, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 7013. [Link][19]

  • Sathishkumar, M., et al. (2017). Three‐component one‐pot synthesis of 2‐amino‐4‐arylquinoline‐3‐carbonitrile. Journal of Heterocyclic Chemistry, 54(4), 2434-2440. [Link][14]

  • Reddy, Ch. V., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4153. [Link][10]

  • IIT Bombay. (2023). One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. Technology Transfer Office. [Link][20]

  • Romdhane, A., et al. (2016). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 9, S129-S133. [Link][21]

  • German Chemical Society. (n.d.). Friedlander quinoline synthesis. Chemie.de. [Link][22]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link][8]

  • Hossaini, Z., & Rostami, F. (2015). Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. World Academy of Science, Engineering and Technology, International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 9(1), 84-86. [Link][23]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link][3]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link][11]

  • Royal Society of Chemistry. (2026). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC Advances. [Link][2]

  • Mohammadi, M. K., et al. (2014). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Journal of Chemistry, 2014, 801948. [Link][24]

  • ResearchGate. (n.d.). Synthesis of quinoline‐3‐carbonitrile derivatives. [Link][25]

  • ResearchGate. (2012). Greener One Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles in Neat Water Under Microwaves. [Link][17]

  • SID. (2016). Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives. [Link][16]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link][26]

  • MDPI. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. [Link][4]

  • Zhou, L., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 520-529. [Link][27]

  • Taylor & Francis Online. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link][5]

  • Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link][6]

  • Şenol, G., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link][28]

  • Wikipedia. (n.d.). Thorpe reaction. [Link][29]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link][30]

  • ACS Publications. (2026). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. [Link][31]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link][32]

  • National Institutes of Health. (n.d.). One-Pot Phosphine-Catalyzed Syntheses of Quinolines. [Link][33]

  • JETIR. (2019). Review of Quinoline Derivatives. Journal of Emerging Technologies and Innovative Research, 6(5). [Link][34]

  • ResearchGate. (2025). A Recent Study on the Synthesis of Polysubstituted Quinoline. [Link][35]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link][36]

  • Wikimedia Foundation. (2020). Thorpe reaction. [Link][37]

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Application

Mastering the Synthesis of 4-Chloro-7-Fluoro-6-methoxyquinoline-3-carbonitrile: A Senior Application Scientist's Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the conversion of 4-oxoquinolines to their 4-chloro counterparts represents a pivotal step in the generation o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the conversion of 4-oxoquinolines to their 4-chloro counterparts represents a pivotal step in the generation of a multitude of biologically active molecules. This guide provides an in-depth analysis and detailed protocols for the chlorination of 7-Fluoro-6-methoxy-4-oxoquinoline-3-carbonitrile, a key intermediate in the synthesis of various therapeutic agents. As Senior Application Scientists, we present not just a series of steps, but a comprehensive understanding of the underlying chemistry, enabling you to navigate this crucial transformation with precision and confidence.

The Synthetic Challenge: Activating the 4-Position

The 4-oxo group of the quinolone ring system is relatively unreactive. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is typically achieved by treatment with a chlorinating agent, which transforms the ketone into a more electrophilic species, primed for displacement by a chloride ion. The choice of chlorinating agent is critical and depends on the specific substrate, desired reactivity, and the presence of other functional groups. In the case of 7-Fluoro-6-methoxy-4-oxoquinoline-3-carbonitrile, the molecule presents a unique combination of an electron-donating methoxy group and electron-withdrawing fluoro and cyano groups, which can influence the reactivity of the quinolone core.

Comparative Analysis of Chlorinating Agents

Several reagents are commonly employed for the 4-chlorination of quinolones. Below is a comparative overview of the most effective options for the target substrate.

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Neat or in a high-boiling solvent, refluxPotent, widely used, and effective for a broad range of substrates.Harsh conditions, can be difficult to work up due to the formation of phosphoric acid byproducts, highly corrosive and moisture-sensitive.[1]
Thionyl Chloride (SOCl₂)/DMF Neat or in a solvent like toluene or CH₂Cl₂, refluxStrong chlorinating agent, often more reactive than POCl₃, allowing for potentially lower reaction temperatures. Byproducts (SO₂ and HCl) are gaseous, simplifying purification.[1][2]Can be too aggressive for sensitive substrates, and the in situ formation of Vilsmeier-type species can sometimes lead to side reactions.
Vilsmeier-Haack Reagent POCl₃/DMF, often prepared in situVersatile reagent that can be used for both chlorination and formylation.[1][3] Reaction can be controlled by temperature.Can lead to formylation as a side reaction if not carefully controlled.
Oxalyl Chloride/DMF In a solvent like CH₂Cl₂ or THFPowerful chlorinating agent, produces gaseous byproducts (CO, CO₂, HCl), simplifying workup.[1]Toxic byproducts, can be more expensive than other options.

For the synthesis of 4-chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile, both phosphorus oxychloride and thionyl chloride with catalytic dimethylformamide (DMF) have proven to be effective. The nitrile group at the 3-position is generally stable under these conditions.

Reaction Mechanism: The Path to Chlorination

The chlorination of a 4-oxoquinoline with phosphorus oxychloride is believed to proceed through a mechanism analogous to a Vilsmeier-Haack reaction. The initial step involves the attack of the carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This activation makes the 4-position highly susceptible to nucleophilic attack by a chloride ion, which displaces the phosphate group to yield the desired 4-chloroquinoline.

G cluster_0 Step 1: Activation of the 4-Oxo Group cluster_1 Step 2: Nucleophilic Substitution Quinolone 7-Fluoro-6-methoxy-4-oxoquinoline-3-carbonitrile POCl3 POCl₃ Quinolone->POCl3 Nucleophilic Attack Intermediate Phosphate Ester Intermediate POCl3->Intermediate Formation Chloride Cl⁻ Intermediate->Chloride Nucleophilic Attack Product 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile Chloride->Product Displacement

Caption: General mechanism of 4-quinolone chlorination with POCl₃.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the 4-chlorination of 7-Fluoro-6-methoxy-4-oxoquinoline-3-carbonitrile using two of the most effective reagents.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from procedures used for analogous 3-cyano-4-quinolone systems and is a robust method for this transformation.

Materials:

  • 7-Fluoro-6-methoxy-4-oxoquinoline-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional, as solvent)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-Fluoro-6-methoxy-4-oxoquinoline-3-carbonitrile (1.0 eq).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (10-20 volumes) to the starting material. Alternatively, the reaction can be performed in a high-boiling solvent like toluene with a smaller excess of POCl₃ (2-5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • The crude 4-chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Chlorination using Thionyl Chloride (SOCl₂) and Catalytic DMF

This method offers the advantage of gaseous byproducts, which can simplify the purification process.

Materials:

  • 7-Fluoro-6-methoxy-4-oxoquinoline-3-carbonitrile

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene or Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-Fluoro-6-methoxy-4-oxoquinoline-3-carbonitrile (1.0 eq) in toluene or dichloromethane.

  • Reagent Addition: Add a catalytic amount of DMF (0.1-0.2 eq) to the suspension. Then, add thionyl chloride (2-5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic solution under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

G Start Start: 7-Fluoro-6-methoxy-4-oxoquinoline-3-carbonitrile Chlorination Chlorination with POCl₃ or SOCl₂/DMF Start->Chlorination Workup Aqueous Work-up (Quenching and Neutralization) Chlorination->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product Final Product: 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile Purification->Product

Caption: Experimental workflow for the 4-chlorination of 7-Fluoro-6-methoxy-4-oxoquinoline-3-carbonitrile.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Both phosphorus oxychloride and thionyl chloride are highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture to prevent reagent decomposition and ensure high yields.

  • Exothermic Quenching: The quenching of excess chlorinating agent with water is highly exothermic and releases acidic gases (HCl). This step must be performed with extreme caution in a well-ventilated fume hood, with slow addition to a large volume of ice.

  • Product Hydrolysis: The 4-chloroquinoline product can be susceptible to hydrolysis back to the starting 4-oxoquinoline, especially under basic conditions during work-up. It is advisable to work quickly and at low temperatures during the neutralization and extraction steps.

  • Purity of Starting Material: The purity of the starting 7-Fluoro-6-methoxy-4-oxoquinoline-3-carbonitrile is crucial for a clean reaction and high yield of the desired product.

Conclusion

The 4-chlorination of 7-Fluoro-6-methoxy-4-oxoquinoline-3-carbonitrile is a critical transformation that can be achieved efficiently using standard chlorinating agents such as phosphorus oxychloride or thionyl chloride with catalytic DMF. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions and work-up procedures, researchers can reliably synthesize this valuable intermediate for further elaboration in drug discovery and development programs. This guide provides the necessary framework and practical insights to master this important synthetic step.

References

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (URL not available)
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? - ResearchGate. [Link]

  • 4-chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile (C11H6ClFN2O) - PubChem. [Link]

  • 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile - Aromalake Chemical Co., Ltd. [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Form
  • 4-Chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile (CAS No: 622369-40-8) API Intermediate Manufacturers - apicule. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. [Link]

  • US20090030193A1 - Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl)
  • POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild - The Royal Society of Chemistry. [Link]

  • A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE Yongjun Mao, Jianfeng. [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. [Link]

  • 7-methoxyphthalide - Organic Syntheses Procedure. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R - MDPI. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. [Link]

  • MSDS of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. (URL not available)
  • CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google P

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on the 7-Fluoro-6-methoxyquinoline Core

Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline framework, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast ra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline framework, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The strategic functionalization of this core is paramount in drug discovery for fine-tuning a molecule's biological activity, selectivity, and pharmacokinetic properties.

The 7-fluoro-6-methoxyquinoline moiety is a particularly valuable building block. The methoxy group at the C-6 position is a common feature in many biologically active quinolines, while the fluorine atom at the C-7 position serves as an excellent handle for introducing molecular diversity. The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, bioavailability, and binding affinity.[1][2] Specifically, the C-F bond at an electron-deficient aromatic position, such as in a quinoline ring system, is primed for nucleophilic aromatic substitution (SNAr), providing a reliable and versatile method for C-N, C-O, and C-S bond formation.

These application notes provide a detailed theoretical overview and field-proven laboratory protocols for conducting SNAr reactions on the 7-fluoro-6-methoxyquinoline core, aimed at researchers and scientists in synthetic and medicinal chemistry.

Theoretical Background: The SNAr Mechanism on an Activated Heterocycle

Nucleophilic aromatic substitution reactions typically proceed through a two-step addition-elimination mechanism, known as the SNAr pathway.[3][4] This is distinct from SN1 and SN2 reactions, which are generally not feasible on sp2-hybridized aryl carbons.[3][4]

Pillars of the SNAr Reaction:

  • Activated Ring System: The aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile. In the 7-fluoro-6-methoxyquinoline core, the electron-withdrawing nature of the quinoline nitrogen atom activates the carbocyclic ring towards nucleophilic attack.[5][6]

  • Good Leaving Group: The ring must possess a good leaving group, typically a halide. Fluorine, despite forming the strongest single bond with carbon, is paradoxically an excellent leaving group in SNAr reactions.[7] This is because the rate-determining step is the initial nucleophilic attack to form an intermediate, not the cleavage of the C-F bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial attack.[7]

  • Stabilized Intermediate: The anionic intermediate formed upon nucleophilic attack, known as a Meisenheimer complex, must be stabilized.[3][7] The negative charge is delocalized throughout the aromatic system, and the electron-withdrawing quinoline nitrogen helps to accommodate this charge, stabilizing the intermediate and facilitating the reaction.[5]

While the methoxy group at C-6 is technically electron-donating, the overall electronic landscape of the quinoline ring system still permits efficient SNAr at the adjacent C-7 position, which is activated by the heterocyclic nitrogen.

Caption: General mechanism of SNAr on the 7-fluoro-6-methoxyquinoline core.

Experimental Protocols

The following protocols are designed as robust starting points for the functionalization of 7-fluoro-6-methoxyquinoline. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

General Considerations for All Protocols
  • Atmosphere: While many SNAr reactions are tolerant of air, reactions employing strong, air-sensitive bases (e.g., NaH, KOtBu) or sensitive nucleophiles should be conducted under an inert atmosphere of nitrogen or argon.[7]

  • Solvents: Anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are preferred. These solvents effectively solvate the cation of the base but do not engage in strong hydrogen bonding with the nucleophile, thus enhancing its reactivity. DMSO is particularly effective at accelerating SNAr reactions.[8]

  • Safety: Always consult the Safety Data Sheet (SDS) for all reagents and solvents. Reactions should be performed in a well-ventilated fume hood.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Reagents, Solvent) Reaction 2. Reaction Conditions (Inert Atmosphere, Heating) Setup->Reaction Quench 3. Reaction Quench (e.g., Addition of Water) Reaction->Quench Workup 4. Aqueous Work-up (Extraction with Organic Solvent) Quench->Workup Dry 5. Drying & Concentration (Dry over Na2SO4, Evaporate Solvent) Workup->Dry Purify 6. Purification (Column Chromatography, Recrystallization) Dry->Purify Analyze 7. Product Analysis (NMR, LC-MS, HRMS) Purify->Analyze

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: C-N Bond Formation via Amination

This protocol describes the reaction of 7-fluoro-6-methoxyquinoline with a secondary amine, morpholine, as a representative example. This method is broadly applicable to primary and secondary aliphatic amines.

Materials:

  • 7-Fluoro-6-methoxyquinoline (1.0 eq)

  • Morpholine (1.5 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-fluoro-6-methoxyquinoline (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to achieve a concentration of approximately 0.2-0.5 M with respect to the starting quinoline.

  • Add morpholine (1.5 eq) to the suspension.

  • Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water, then with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-(morpholino)-6-methoxyquinoline.

Causality Behind Choices:

  • Base (K₂CO₃): A mild inorganic base is used to scavenge the HF formed during the reaction, driving the equilibrium towards the product. For less nucleophilic amines (e.g., anilines), a stronger base like cesium carbonate (Cs₂CO₃) or an organic base like DIPEA may be beneficial.

  • Excess Nucleophile: Using a slight excess of the amine helps to ensure complete consumption of the starting material.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction, particularly for a moderately activated system like this one.

Nucleophile ClassTypical BaseTemperature (°C)Notes
Aliphatic Amines K₂CO₃, Cs₂CO₃80 - 120Generally high-yielding and clean reactions.
Anilines KOtBu, NaH100 - 140Require stronger bases and higher temperatures due to lower nucleophilicity.
N-Heterocycles K₂CO₃, KOH100 - 135Conditions can be adapted from similar SNAr reactions on fluoroarenes.[8][9]
Protocol 2: C-O Bond Formation via O-Arylation

This protocol details the reaction with a phenolic nucleophile. It requires a strong base to deprotonate the phenol, generating the more potent phenoxide nucleophile.

Materials:

  • 7-Fluoro-6-methoxyquinoline (1.0 eq)

  • 4-Methoxyphenol (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • Perform this reaction under an inert atmosphere (N₂ or Ar).

  • To a flame-dried, three-neck round-bottom flask, add 4-methoxyphenol (1.2 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.3 eq) portion-wise. Caution: H₂ gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of 7-fluoro-6-methoxyquinoline (1.0 eq) in a small amount of anhydrous DMF to the phenoxide solution.

  • Heat the reaction mixture to 110-130 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by silica gel column chromatography to obtain the desired ether product.

Causality Behind Choices:

  • Strong Base (NaH): Phenols are not sufficiently nucleophilic to react directly. A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate the phenol to the corresponding phenoxide, which is a much stronger nucleophile. Potassium tert-butoxide (KOtBu) is another common choice.[7]

  • Inert Atmosphere: Sodium hydride reacts violently with water and can be consumed by atmospheric moisture. An inert atmosphere is critical for safety and reaction efficiency.[7]

  • Quenching: The reaction is quenched with a mild acid source like NH₄Cl to neutralize any remaining base before extraction.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion Insufficient temperature; Inactive nucleophile; Insufficiently strong base (for C-O/C-S).Increase reaction temperature; Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃ or KOtBu); Ensure nucleophile is pure.
Recovery of Starting Material Reaction time too short; Moisture in the reaction.Increase reaction time; Ensure all solvents and reagents are anhydrous, especially when using strong bases.
Multiple Side Products Reaction temperature too high; Competing reaction pathways.Lower the reaction temperature; Screen different solvents or bases; Ensure purity of starting materials.

Conclusion

Nucleophilic aromatic substitution on the 7-fluoro-6-methoxyquinoline core is a powerful and highly versatile strategy for the synthesis of complex, functionalized quinoline derivatives. The protocols and principles outlined in this guide demonstrate the reliability of this method for constructing C-N and C-O bonds, which are critical transformations in the field of drug discovery and development. By understanding the underlying mechanism and the rationale for specific reaction conditions, researchers can effectively leverage this chemistry to accelerate their synthetic programs.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions at the C2 Position - Benchchem. (n.d.).
  • 6-Fluoro-7-methoxyisoquinoline | 1036711-00-8 | Benchchem. (n.d.).
  • Nucleophilic substitution reactions with a variety of heteroaromatic,... - ResearchGate. (2022, September).
  • Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018, April 20).
  • EP2210607B1 - N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer - Google Patents. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.).
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem. (n.d.).
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. (2019, March 22).
  • Chemical Synthesis Innovations: The Versatility of 7-Fluoro-6-nitro-4-hydroxyquinazoline. (2026, February 11).
  • (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - ResearchGate. (2025, October 16).
  • Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link. (n.d.).

Sources

Application

Application Note: Strategic Conversion of Quinoline-3-carbonitrile to Quinazoline Scaffolds

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the structural transformation of quinoline-3-carbonitrile into quinazoline derivatives .[1] Since a direct "ato...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the structural transformation of quinoline-3-carbonitrile into quinazoline derivatives .[1]

Since a direct "atom-for-atom" rearrangement of the quinoline skeleton (C9H7N) to a quinazoline skeleton (C8H6N2) is not a standard elementary reaction, this guide details the two chemically rigorous pathways to achieve this transformation:

  • Pathway A (The "Fusion" Route): Converting quinoline-3-carbonitrile into pyrimido[4,5-b]quinolines (tricyclic quinazoline analogs). This is the most common application of this specific precursor in drug discovery.

  • Pathway B (The "Scaffold Hop" Route): Oxidative cleavage of the quinoline C2–C3 bond to generate 2-aminobenzoic acid derivatives , followed by recyclization to form the bicyclic quinazoline core.

Executive Summary

Quinoline-3-carbonitrile is a versatile building block.[1] While often used to synthesize quinoline-based drugs, it serves as a critical junction point for accessing quinazoline-class pharmacophores .[1] This guide outlines two distinct methodologies:

  • Method 1 (Constructive): Uses the nitrile group at C3 and a leaving group at C2 to anneal a pyrimidine ring, creating a pyrimido[4,5-b]quinoline . This preserves the original quinoline ring, resulting in a tricyclic "fused quinazoline."

  • Method 2 (Destructive-Reconstructive): Involves the oxidative cleavage of the quinoline pyridine ring to yield ortho-substituted aniline precursors, which are subsequently cyclized to form the classic bicyclic quinazoline .[1]

Pre-requisite: Activation of the Quinoline Core

Unsubstituted quinoline-3-carbonitrile is relatively inert to nucleophilic attack.[1] To facilitate either pathway, the C2 position must often be functionalized (activated).

Protocol: Synthesis of 2-Chloroquinoline-3-carbonitrile (Key Intermediate)

  • Rationale: The chlorine atom at C2 acts as a leaving group for Nucleophilic Aromatic Substitution (

    
    ), while the C3-nitrile acts as the electrophile for cyclization.
    
  • Reagents: Quinoline-3-carbonitrile, Urea-Hydrogen Peroxide (UHP), POCl

    
    .[1]
    
  • N-Oxidation: Dissolve quinoline-3-carbonitrile (10 mmol) in DCM. Add UHP (15 mmol) and phthalic anhydride (15 mmol). Stir at RT for 24h. Wash with NaHCO

    
    .[2] Yields Quinoline-3-carbonitrile-N-oxide.[1]
    
  • Chlorination: Suspend the N-oxide in POCl

    
     (5 equiv). Reflux for 2-4 hours.
    
  • Workup: Pour onto ice-water carefully (exothermic). Neutralize with NH

    
    OH. Filter the precipitate.[3]
    
  • Result: 2-Chloroquinoline-3-carbonitrile .

Pathway A: Synthesis of Pyrimido[4,5-b]quinolines (Fused Quinazolines)

This is the primary method for generating quinazoline-like bioactivity from this scaffold.[1] The resulting tricyclic system is a bioisostere of acridine and quinazoline.

Mechanism

The reaction proceeds via an ANRORC-like sequence (Addition of Nucleophile, Ring Closure):

  • 
    :  A binucleophile (e.g., guanidine) attacks C2, displacing chloride.
    
  • Cyclization: The exocyclic amine attacks the C3-nitrile (Pinner-like reaction).

  • Tautomerization: Formation of the aromatic pyrimidine ring.

Experimental Protocol

Target: 2,4-Diaminopyrimido[4,5-b]quinoline Reagents: 2-Chloroquinoline-3-carbonitrile, Guanidine Hydrochloride, K


CO

, DMF.[1]
  • Preparation: In a round-bottom flask, dissolve 2-chloroquinoline-3-carbonitrile (1.0 equiv, 5 mmol) in anhydrous DMF (10 mL).

  • Nucleophile Addition: Add Guanidine Hydrochloride (1.2 equiv, 6 mmol) and anhydrous K

    
    CO
    
    
    
    (2.5 equiv).
  • Reaction: Reflux the mixture at 120°C for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material spot (

    
    ) should disappear, replaced by a polar fluorescent spot.
    
  • Quenching: Cool to RT. Pour the reaction mixture into crushed ice (50 g).

  • Isolation: A yellow/orange solid will precipitate. Stir for 30 mins to ensure full granulation. Filter under vacuum.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Data Summary: Nucleophile Scope

Nucleophile Reagent Product Type Typical Yield
Guanidine Guanidine HCl 2,4-Diamino-pyrimido[4,5-b]quinoline 75-85%
Urea Urea 4-Amino-2-hydroxy-pyrimido[4,5-b]quinoline 60-70%
Thiourea Thiourea 4-Amino-2-mercapto-pyrimido[4,5-b]quinoline 65-75%

| Formamide | Formamide/HCOOH | 4-Aminopyrimido[4,5-b]quinoline | 55-65% |[1]

Pathway B: Oxidative Scaffold Hopping (Quinoline Quinazoline)

This pathway converts the quinoline skeleton into a quinazoline skeleton by destroying the pyridine ring and rebuilding it with two nitrogens.

Mechanism[4][5][6][7][8]
  • Oxidative Cleavage: The C2=C3 double bond of the quinoline (or its 2-oxo tautomer) is cleaved to yield a 2-aminobenzoic acid derivative.[2][4]

  • Niementowski Cyclization: Condensation of the 2-aminobenzoic acid derivative with formamide or amidine yields the quinazoline.

Experimental Protocol

Step 1: Oxidative Cleavage to 2-Acylaminobenzoic Acid Note: Direct oxidation of quinoline often yields quinolinic acid (pyridine dicarboxylic acid). To get the benzoic acid derivative (quinazoline precursor), we use photo-oxidative cleavage or RuO4.[1]

  • Substrate: Start with 2-methylquinoline-3-carbonitrile or 2-oxo-1,2-dihydroquinoline-3-carbonitrile .[1]

  • Oxidation (Ruthenium Catalyzed):

    • Dissolve substrate in CCl

      
      /CH
      
      
      
      CN/H
      
      
      O (2:2:3).
    • Add NaIO

      
       (4 equiv) and RuCl
      
      
      
      (0.05 equiv). Stir vigorously at RT for 2h.
    • Result: Cleavage of the C2-C3 bond yields 2-acetamidobenzoic acid (if 2-methyl was used) or 2-amino-3-cyanobenzoic acid derivatives .[1]

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO

    
    .
    

Step 2: Cyclization to Quinazoline

  • Condensation: Take the crude 2-aminobenzoic acid derivative (from Step 1).

  • Reagent: Mix with Formamide (excess, 10 mL per gram).

  • Conditions: Microwave irradiation at 150°C for 15 mins OR Reflux for 4 hours.

  • Workup: Cool mixture. Dilute with water. The Quinazolin-4(3H)-one derivative will precipitate.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways from the central Quinoline-3-carbonitrile node.

QuinolineToQuinazoline Q3CN Quinoline-3-carbonitrile Activation Activation (N-Oxidation + POCl3) Q3CN->Activation Step 1 Oxidation Oxidative Cleavage (RuO4 / NaIO4) Q3CN->Oxidation Pathway B (Scaffold Hop) Cl_Q 2-Chloroquinoline-3-carbonitrile (Electrophilic Scaffold) Activation->Cl_Q Cyclization Cyclocondensation (ANRORC-like) Cl_Q->Cyclization Pathway A Guanidine Nucleophile: Guanidine/Urea Guanidine->Cyclization FusedProd Pyrimido[4,5-b]quinoline (Fused Quinazoline) Cyclization->FusedProd Anthranilic 2-Aminobenzoic Acid Deriv. (Ring Opened) Oxidation->Anthranilic Recyclization Niementowski Cyclization (Formamide, Heat) Anthranilic->Recyclization Quinazoline Quinazoline-4(3H)-one (Bicyclic Scaffold) Recyclization->Quinazoline

Caption: Divergent synthesis pathways: Pathway A yields fused tricyclic systems; Pathway B reconstructs the bicyclic quinazoline core.[1]

Critical Quality Attributes (CQA) & Troubleshooting

ParameterObservationCorrective Action
Reaction Color (Path A) Turns dark black/tarryTemperature too high (>140°C).[1] Reduce temp to 110°C; ensure inert atmosphere (N

).
Solubility (Path A) Product does not precipitateThe fused system is highly polar. Neutralize pH to 7.0 exactly; use salting-out (NaCl).[1]
Cleavage Yield (Path B) Low yield of Anthranilic acidOver-oxidation to nitro-compounds. Monitor oxidant equivalents strictly. Use Ozonolysis at -78°C if RuO

fails.[1]
Cyclization (Path B) Incomplete ring closureWater presence inhibits dehydration. Use molecular sieves or Dean-Stark trap during reflux.[1]

References

  • Synthesis of Pyrimido[4,5-b]quinolines: El-Gazzar, A. B., et al. "Synthesis and Biological Activity of Some New Pyrimido[4,5-b]quinoline Derivatives."[1] Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 182, no. 2, 2007. Link

  • Oxidative Cleavage Mechanisms: Staskun, B., & Foote, C. S.[4] "Photooxidative cleavage of 4(1H)-quinolinones to 2-acylaminobenzoic acids." South African Journal of Chemistry, vol. 37, 1984.[2][4] Link

  • Review of Quinazoline Synthesis: Khan, I., et al. "Quinazoline derivatives: synthesis and bioactivities." Chemistry Central Journal, vol. 7, 2013. Link

  • 2-Chloroquinoline-3-carbaldehyde Chemistry: Meth-Cohn, O., & Narine, B. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[1] Tetrahedron Letters, 1978. Link

  • ANRORC Mechanism in Heterocycles: Van der Plas, H. C. "The ANRORC mechanism: A new look at nucleophilic substitution." Accounts of Chemical Research, 1978. Link

Sources

Method

Functionalization of C-4 position in 7-Fluoro-6-methoxyquinoline-3-carbonitrile

Technical Application Note: Strategic Functionalization of the C-4 Position in 7-Fluoro-6-methoxyquinoline-3-carbonitrile Executive Summary & Strategic Context The scaffold 7-Fluoro-6-methoxyquinoline-3-carbonitrile is a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Functionalization of the C-4 Position in 7-Fluoro-6-methoxyquinoline-3-carbonitrile

Executive Summary & Strategic Context

The scaffold 7-Fluoro-6-methoxyquinoline-3-carbonitrile is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for dual Src/Abl kinase inhibitors, most notably Bosutinib (SKI-606) .[1]

The C-4 position is the critical vector for potency. Functionalization here—typically with bulky anilines—displaces the conserved water molecule in the ATP-binding pocket of the kinase, establishing a key hydrogen bond with the hinge region (typically Threonine residues).[1]

This guide details two distinct functionalization strategies:

  • The Classical

    
     Pathway (Industrial Standard):  Conversion of the 4-hydroxy tautomer to a 4-halo intermediate followed by nucleophilic displacement.[1] This is the validated route for Bosutinib manufacturing.[1]
    
  • Direct C-H Functionalization (Emerging Methodology): Radical-mediated Minisci-type reactions for late-stage diversification of the 4-H parent scaffold.

Electronic Structure & Reactivity Analysis

To optimize reaction conditions, one must understand the electronic bias of the substrate:

  • C-3 Cyano Group (-CN): A strong electron-withdrawing group (EWG) that dramatically lowers the LUMO energy at C-4, making it highly electrophilic.[1] This facilitates nucleophilic attack (

    
    ) but also increases susceptibility to hydrolysis.[1]
    
  • C-6 Methoxy (-OMe): An electron-donating group (EDG) that stabilizes the developing positive charge in the transition state during electrophilic aromatic substitution, but in the context of

    
    , it slightly deactivates the ring.[1] However, its position (meta to C-4) minimizes this deactivation compared to a para-substituent.[1]
    
  • C-7 Fluorine (-F): Inductively withdrawing, it further activates the C-4 position for nucleophilic attack.[1]

Protocol A: The Classical Route (Bosutinib Synthesis)[1]

This is the "workhorse" method for installing complex amines at C-4.

Workflow Diagram

BosutinibRoute SM 4-Hydroxy Precursor (4-oxo-1,4-dihydro) INT Intermediate 4-Chloro-7-fluoro-6-methoxy... SM->INT POCl3, Toluene Reflux, 3h (Deoxychlorination) PROD Target Product 4-Anilino-7-fluoro... INT->PROD Aniline, EtOH Reflux, 4-6h (SnAr)

[1]

Step 1: Deoxychlorination (Activation)

Objective: Convert the 4-hydroxy (tautomer of 4-oxo) into the reactive 4-chloro species.

  • Reagents: Phosphorus Oxychloride (

    
    ), Toluene (solvent).[1]
    
  • Catalyst: DMF (catalytic, forms the Vilsmeier-Haack reagent in situ).[1]

Detailed Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 eq).

  • Solvent: Add Toluene (10 volumes) or Sulfolane (for higher boiling point).

  • Reagent Addition: Add

    
     (3.0 – 5.0 eq) dropwise under 
    
    
    
    atmosphere. Caution: Exothermic.[1]
  • Catalysis: Add DMF (0.05 eq).

  • Reaction: Heat to reflux (110°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.[1] The starting material spot (polar) should disappear, replaced by a less polar spot (4-Cl).[1]

  • Workup (Critical):

    • Cool to room temperature.[1][2][3][4]

    • Slowly pour the reaction mixture into crushed ice/water with vigorous stirring (quenches excess

      
      ).
      
    • Neutralize with saturated

      
       or 
      
      
      
      to pH ~8.[1]
    • Extract with Ethyl Acetate (3x).[1] Dry over

      
       and concentrate.
      
    • Yield: Typically 85–95%.[1] Solid product.

Step 2: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of Chloride by an Aniline (e.g., 2,4-dichloro-5-methoxyaniline).[1]

Detailed Protocol:

  • Setup: Charge RBF with 4-chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile (1.0 eq).

  • Nucleophile: Add the specific Aniline (1.1 – 1.2 eq).[1]

  • Solvent: 2-Ethoxyethanol (Cellosolve) or Isopropanol.[1] Note: 2-Ethoxyethanol allows higher temperatures (135°C), which is often necessary for sterically hindered anilines.[1]

  • Base (Optional): Pyridine hydrochloride (1.0 eq) can catalyze the reaction by protonating the quinoline nitrogen, making C-4 more electrophilic.[1] Alternatively,

    
     can be used as an acid scavenger.[1]
    
  • Reaction: Reflux for 4–12 hours.

  • Isolation:

    • Cool to room temperature.[1][2][3][4]

    • The product often precipitates as the hydrochloride salt.[1] Filter directly.

    • Wash with cold isopropanol and ether.[1]

    • Yield: 75–85%.[1]

Protocol B: Direct C-H Functionalization (Minisci Reaction)

Applicability: Use this route when the starting material is 7-fluoro-6-methoxyquinoline-3-carbonitrile (H at C-4) and you wish to introduce alkyl groups directly without pre-functionalization.

Mechanism: Radical Nucleophilic Substitution.[1] The electron-deficient quinoline ring (activated by 3-CN) traps carbon-centered radicals at C-4 (and C-2, though C-4 is often favored due to the thermodynamic stability of the intermediate).[1]

Protocol: Silver-Catalyzed Decarboxylative Alkylation
  • Substrate: 7-Fluoro-6-methoxyquinoline-3-carbonitrile (1.0 eq).

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid for t-butyl group) (2.0 eq).[1]

  • Oxidant:

    
     (Persulfate) (1.5 eq).[1]
    
  • Catalyst:

    
     (0.1 eq).[1]
    
  • Solvent:

    
     (1:1).[1]
    

Steps:

  • Dissolve the quinoline substrate and carboxylic acid in the solvent mixture.[1]

  • Add

    
     and Trifluoroacetic acid (TFA, 1.0 eq) to protonate the quinoline nitrogen (crucial for activation).[1]
    
  • Heat to 50–70°C.

  • Add the Persulfate solution dropwise over 30 minutes.

  • Workup: Basify with

    
    , extract with DCM.
    
  • Purification: Silica gel chromatography is required to separate C-4 (major) and C-2 (minor) regioisomers.[1]

Comparative Data & Troubleshooting

Yield Comparison by Solvent ( Step)
SolventTemperature (°C)Time (h)Yield (%)Comments
2-Ethoxyethanol 135488% Best for hindered anilines.[1]
Isopropanol 821265%Cleaner profile, but slower.[1]
Acetonitrile 821850%Often incomplete conversion.[1]
Water 10024<10%Hydrolysis of 4-Cl to 4-OH dominates.
Troubleshooting Guide
  • Issue: Hydrolysis of the 3-CN group to Amide.

    • Cause: Highly acidic/basic conditions at high temperatures.[1]

    • Fix: Avoid aqueous acids during the

      
       step. Use anhydrous Pyridine HCl in dry solvents.[1]
      
  • Issue: Incomplete Chlorination (Step 1).

    • Cause: Old

      
       (hydrolyzed).[1]
      
    • Fix: Distill

      
       before use or increase equivalents. Ensure strictly anhydrous conditions.
      
  • Issue: Regioselectivity in Minisci Reaction.

    • Cause: Competition between C-2 and C-4.[1]

    • Fix: The C-3 CN group sterically and electronically favors C-4, but if C-2 alkylation is observed, lower the temperature and use a bulky radical source.

References

  • Bosutinib Synthesis (Patent): Process for preparation of bosutinib.[1][4][5][6] WO2015198249A1.[1] (Describes the industrial condensation of 4-chloro-quinoline-3-carbonitrile with anilines).

  • Medicinal Chemistry Foundation: Boschelli, D. H., et al. "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines..."[1] Journal of Medicinal Chemistry, 2001, 44(23), 3965–3977.[1] (Foundational work on the 4-anilino-3-carbonitrile scaffold).

  • Minisci Reaction Review: Duncton, M. A.[1] "Minisci reactions: Versatile C-H functionalizations for medicinal chemists."[1][7] Med.[1][2][7][8] Chem. Commun., 2011, 2, 1135-1161.[1] (Mechanistic grounding for C-H activation).

  • Alternative Synthesis: Wang, H., et al.[1][3][9][10] "A New and Practical Synthesis of Bosutinib." Heterocycles, 2014, 89(12), 2806.[1] (Details the cyclization to the 4-hydroxy precursor).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurity formation in quinoline-3-carbonitrile synthesis

Welcome to the technical support center for quinoline-3-carbonitrile synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline-3-carbonitrile synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthetic process. Here, we address common challenges, with a focus on impurity formation, by providing in-depth, evidence-based solutions and preventative strategies. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Friedländer annulation reaction is yielding a significant amount of a dark, polymeric byproduct, and the desired quinoline-3-carbonitrile yield is low. What is happening and how can I fix it?

This is a common issue often attributed to self-condensation of the starting materials or polymerization of reactive intermediates, particularly when using catalysts like piperidine or operating at elevated temperatures.

Core Problem: The basic conditions promoted by catalysts such as piperidine can accelerate side reactions. Malononitrile, a common reactant, can undergo self-condensation or react with the starting 2-aminobenzaldehyde in an uncontrolled manner, leading to oligomeric or polymeric materials. High temperatures can further exacerbate these side reactions.

Troubleshooting Workflow:

start Low Yield & Polymer Formation cond1 Check Catalyst start->cond1 cond2 Review Temperature cond1->cond2 Milder catalyst used? sol1a Substitute Piperidine with a Milder Catalyst (e.g., L-proline, Iodine) cond1->sol1a Piperidine used? cond3 Solvent Choice? cond2->cond3 Optimal Temp? sol2 Lower Reaction Temperature (e.g., 60-80 °C) cond2->sol2 > 100 °C? sol3 Switch to a Higher-Boiling, Less Reactive Solvent (e.g., DMF, DMSO) cond3->sol3 Low-boiling solvent? outcome Improved Yield & Purity cond3->outcome Appropriate? sol1a->cond2 sol1b Reduce Catalyst Loading sol1b->cond2 sol2->cond3 sol3->outcome

Caption: Troubleshooting workflow for low yield and polymer formation.

Detailed Remediation Steps:

  • Catalyst Re-evaluation:

    • Action: Replace piperidine with a milder or alternative catalyst. Molecular iodine, for instance, has been shown to effectively catalyze the synthesis of quinoline-3-carbonitriles under milder conditions, often leading to higher yields and purity. L-proline is another effective and environmentally benign catalyst that can promote the reaction, sometimes even in aqueous media.

    • Rationale: Milder catalysts are less likely to promote the undesired self-condensation of malononitrile or other side reactions, favoring the desired cyclization pathway.

  • Temperature Optimization:

    • Action: Methodically lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Rationale: Reducing thermal energy minimizes the activation of unwanted reaction pathways that lead to polymeric byproducts.

  • Solvent Selection:

    • Action: If using a low-boiling solvent like ethanol, consider switching to a higher-boiling, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Rationale: These solvents can better solubilize intermediates and may facilitate the reaction at lower temperatures. However, be mindful that they can be more challenging to remove during workup.

Comparative Table of Catalysts and Conditions:

CatalystTypical SolventTemperature (°C)Key AdvantagesPotential Issues
PiperidineEthanol, MethanolRefluxInexpensive, readily availablePromotes side reactions, polymerization
IodineEthanol70-80High yields, cleaner reactionsPotential for halogenated byproducts if not controlled
L-prolineWater, Ethanol80-100Environmentally friendly, good yieldsMay require longer reaction times
KSF ClaySolvent-free120Heterogeneous, easy removalHigh temperature can still cause some degradation
Question 2: I am observing an impurity with a mass corresponding to a dimer of my desired product. What is this species and how can I prevent its formation?

The formation of dimeric species is a known issue in the synthesis of electron-deficient heterocyclic systems like quinoline-3-carbonitrile. This often occurs through a Michael addition-type reaction.

Plausible Mechanism of Dimer Formation:

The quinoline-3-carbonitrile product can, under certain conditions (especially basic), act as a Michael acceptor. A reactive intermediate or another molecule of the product can act as a nucleophile, leading to the formation of a dimeric adduct.

product Quinoline-3-carbonitrile (Michael Acceptor) dimer Dimeric Impurity product->dimer intermediate Reactive Intermediate (e.g., Enolate of starting material) intermediate->product Nucleophilic Attack (Michael Addition) base Base (e.g., Piperidine) base->intermediate Generates

Caption: Simplified pathway for dimer formation.

Preventative Measures:

  • Control of Stoichiometry:

    • Action: Ensure that the 2-aminobenzaldehyde (or related ketone) is the limiting reagent. A slight excess of the active methylene compound (e.g., malononitrile) can help to ensure the complete consumption of the amino-aldehyde, reducing the opportunity for side reactions.

    • Rationale: By driving the initial condensation step to completion, the concentration of potentially reactive intermediates is minimized.

  • pH Control and Workup:

    • Action: Upon completion of the reaction, neutralize any basic catalyst with a dilute acid (e.g., 1 M HCl) before workup and extraction.

    • Rationale: Quenching the base deactivates the catalyst and prevents base-catalyzed side reactions, including dimerization, from occurring during product isolation.

  • Purification Strategy:

    • Action: If the dimer has already formed, careful column chromatography is often the most effective method for separation. Due to the significant difference in molecular weight and polarity, a good separation should be achievable.

    • Rationale: The dimer will likely have a different retention factor (Rf) on silica gel compared to the monomeric product, allowing for its isolation.

Question 3: My final product shows evidence of an N-oxide impurity. How is this forming and what are the best practices to avoid it?

The formation of N-oxides can occur if the quinoline nitrogen is oxidized at some point during the reaction or workup. This is more common when using certain catalysts or if the reaction mixture is exposed to oxidizing agents.

Sources of Oxidation:

  • Air Oxidation: Prolonged reaction times at high temperatures in the presence of air can lead to slow oxidation of the quinoline nitrogen.

  • Oxidizing Reagents: Certain catalysts or additives, if not of high purity, could introduce oxidizing species. For example, some metal-based catalysts can facilitate oxidation if not used under an inert atmosphere.

Experimental Protocol for Minimizing N-Oxide Formation:

  • Inert Atmosphere:

    • Step 1: Assemble the reaction glassware and dry it thoroughly under vacuum or in an oven.

    • Step 2: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

    • Step 3: Add the reactants and solvent under a positive pressure of the inert gas.

    • Step 4: Maintain the inert atmosphere throughout the course of the reaction.

  • Degassing of Solvents:

    • Action: If air oxidation is strongly suspected, degas the solvent before use. This can be done by bubbling an inert gas through the solvent for 30 minutes or by using several freeze-pump-thaw cycles.

    • Rationale: This removes dissolved oxygen, a key component in air oxidation.

  • Purification:

    • N-oxides are significantly more polar than their parent quinoline. They can typically be removed by standard silica gel column chromatography.

References

  • Recent Advances in the Synthesis of Quinoline-3-carbonitriles - Chemistry of Heterocyclic Compounds. [Link]

  • Recent Developments in the Synthesis of 3-Cyanoquinolines - Arkivoc. [Link]

  • L-Proline as an Efficient Catalyst for the Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles in Aqueous Medium - Journal of the Chinese Chemical Society. [Link]

  • Recent Advances in the Synthesis of 3-Cyanoquinoline Derivatives - Chemistry of Heterocyclic Compounds. [Link]

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 7-Fluoro-6-methoxyquinoline Derivatives

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Fluoro-6-methoxyquinoline derivatives. This guide provides in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Fluoro-6-methoxyquinoline derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and enhance experimental success.

Introduction: Understanding the Solubility Challenge

The 7-Fluoro-6-methoxyquinoline scaffold is a key pharmacophore in medicinal chemistry.[1][2] However, its aromatic, heterocyclic structure inherently contributes to low aqueous solubility. The presence of a fluorine atom can increase lipophilicity, while the methoxy group adds some polarity, creating a delicate balance that often favors poor solubility in aqueous media.[3][4] This can lead to significant challenges in preclinical and in vitro assays, including compound precipitation, inaccurate concentration measurements, and unreliable biological data.[5] This guide will provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Fluoro-6-methoxyquinoline derivative poorly soluble in aqueous buffers?

A1: The low aqueous solubility is likely due to a combination of factors:

  • Hydrophobic Core: The quinoline ring system is a large, predominantly hydrophobic aromatic structure.[5]

  • Crystal Lattice Energy: Strong intermolecular forces in the solid-state crystal lattice can require significant energy to overcome for dissolution to occur.

  • Substituent Effects: The 7-fluoro group can increase the molecule's lipophilicity, reducing its affinity for water. While the 6-methoxy group is polar, its contribution may not be sufficient to counteract the overall hydrophobicity.[3][4]

  • pH-Dependence: As a weak base with a predicted pKa around 3.85, the solubility of 7-Fluoro-6-methoxyquinoline derivatives is highly dependent on pH.[6][7] At physiological pH (around 7.4), the molecule will be in its neutral, less soluble form.

Q2: I'm observing precipitation of my compound during my cell-based assay. What are the immediate steps I should take?

A2: Compound precipitation during an assay can invalidate your results. Here's a troubleshooting workflow:

G A Precipitation Observed in Assay B Visually Inspect All Wells (Cloudiness, Particles) A->B C Centrifuge a Sample Plate (Check for Pellet) B->C D Determine Maximum Tolerated DMSO/Co-solvent Concentration C->D If pellet observed E Lower the Final Compound Concentration D->E F Re-evaluate Solubility in Final Assay Buffer E->F G Implement Solubility Enhancement Technique F->G If still insoluble

Caption: Initial troubleshooting workflow for compound precipitation.

Q3: What are the primary strategies for enhancing the solubility of my 7-Fluoro-6-methoxyquinoline derivative?

A3: Several well-established techniques can be employed, often in combination:

  • pH Adjustment: Lowering the pH of the solution will protonate the quinoline nitrogen, forming a more soluble salt.[8]

  • Co-solvents: Using water-miscible organic solvents can reduce the polarity of the aqueous medium.[9][10]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin can significantly increase its apparent solubility.[11][12]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve wettability and dissolution.

  • Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.[13]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution & Scientific Rationale
Compound crashes out of solution upon dilution from DMSO stock into aqueous buffer. The compound is highly soluble in DMSO but poorly soluble in the aqueous assay buffer. The sudden change in solvent polarity causes precipitation.Solution: Perform serial dilutions. Instead of a single large dilution, dilute the DMSO stock in a stepwise manner, gradually decreasing the solvent strength. This can prevent rapid precipitation.[5] Rationale: A gradual change in the solvent environment allows for a more controlled transition for the solute molecules, reducing the thermodynamic shock that leads to precipitation.
Inconsistent results and high variability between replicate wells in biological assays. Poor solubility leads to an inconsistent concentration of the active compound across the assay plate. Some wells may have dissolved compound, while others have precipitated material.Solution: Perform a kinetic solubility assessment in your final assay buffer. This will help you determine the maximum soluble concentration under your specific experimental conditions. Rationale: Understanding the thermodynamic and kinetic solubility limits of your compound in the assay medium is crucial for ensuring that the concentrations you are testing are accurate and reproducible.
Low or no apparent activity of a compound that is expected to be active. The compound may have precipitated out of solution, and the actual concentration of the dissolved, active compound is much lower than the nominal concentration.Solution: Use a solubilizing excipient such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).[11][14] Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. The hydrophobic 7-Fluoro-6-methoxyquinoline derivative can form an inclusion complex, where it is encapsulated within the cavity. This complex is more water-soluble due to the hydrophilic exterior of the cyclodextrin.[12]
Difficulty preparing a concentrated aqueous stock solution. The intrinsic aqueous solubility of the compound is very low.Solution: Prepare a solid dispersion of your compound with a hydrophilic polymer like PVP K30 or HPMC. Rationale: By dispersing the compound at a molecular level within a polymer matrix, you can improve its wettability and prevent the formation of a stable crystal lattice, thereby enhancing its dissolution rate and apparent solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the solubility of a 7-Fluoro-6-methoxyquinoline derivative at different pH values.

Materials:

  • 7-Fluoro-6-methoxyquinoline derivative

  • Phosphate-citrate buffers (pH 3, 4, 5, 6, 7, 7.4, 8)

  • HPLC-grade water and acetonitrile

  • Calibrated pH meter

  • Analytical balance

  • HPLC with UV detector

  • Thermostatic shaker

  • Centrifuge

  • 0.22 µm syringe filters

Methodology:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the solubility (µg/mL or µM) against the pH.

G A Prepare Buffers of Varying pH B Add Excess Compound to Each Buffer A->B C Equilibrate for 24-48h (Thermostatic Shaker) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm) D->E F Quantify Concentration via HPLC E->F G Plot Solubility vs. pH F->G

Caption: Workflow for pH-dependent solubility assessment.

Protocol 2: Solubility Enhancement with Co-solvents

Objective: To determine the solubility of a 7-Fluoro-6-methoxyquinoline derivative in various co-solvent systems.

Materials:

  • 7-Fluoro-6-methoxyquinoline derivative

  • Deionized water

  • Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Vials, magnetic stirrer, and stir bars

Methodology:

  • Prepare co-solvent mixtures in water (e.g., 10%, 20%, 30%, 40% v/v of ethanol, PG, or PEG 400).

  • Follow steps 2-6 from Protocol 1 for each co-solvent mixture.

  • Plot the solubility against the percentage of co-solvent.

Expected Outcome: The solubility of the compound is expected to increase with a higher concentration of the organic co-solvent.

Co-solvent System (v/v) Illustrative Solubility (µg/mL) Fold Increase (Approx.)
Water11
10% Ethanol in Water1010
20% Ethanol in Water5050
10% PEG 400 in Water1515
20% PEG 400 in Water7575
Note: These values are for illustrative purposes and will vary for specific derivatives.
Protocol 3: Cyclodextrin-Mediated Solubilization

Objective: To enhance the aqueous solubility of a 7-Fluoro-6-methoxyquinoline derivative using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 7-Fluoro-6-methoxyquinoline derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

Methodology:

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the compound to each HP-β-CD solution.

  • Follow steps 3-6 from Protocol 1.

  • Plot the solubility of the compound as a function of HP-β-CD concentration (Phase Solubility Diagram).

Scientific Rationale: The resulting phase solubility diagram will indicate the stoichiometry of the inclusion complex and the extent of solubility enhancement. A linear relationship (AL-type diagram) suggests the formation of a 1:1 soluble complex.[11][14]

References

  • Characterization and Molecular Modelling of Cyclodextrin/Fluoroquinolone Inclusion Complexes. Acta Medica Marisiensis.
  • Study of Cyclodextrin/Fluoroquinolone Inclusion Complexes by Capillary Electrophoresis.
  • The Formation of β-Cyclodextrin Complexes with Levofloxacin and Ceftriaxone as an Approach to the Regul
  • Encapsulation of Ciprofloxacin into a Cyclodextrin Polymer Matrix: The Complex Formation with Human Serum Albumin and In Vitro Studies. MDPI.
  • Formation of inclusion complex of enrofloxacin with 2-hydroxypropyl-β-cyclodextrin. Taylor & Francis Online.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
  • Ionization equilibria of fluoroquinolones in aqueous solutions.
  • 7-fluoro-6-methoxyquinoline CAS#: 887769-91-7. ChemicalBook.
  • Overcoming solubility issues with 2-(4-fluorophenyl)quinolin-7-amine. Benchchem.
  • Various Solvent Systems for Solubility Enhancement of Enrofloxacin. PMC.
  • Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences.
  • The effect of temperature and pH on the solubility of quinolone compounds: estimation of he
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS.
  • Optical Spectroscopic Studies on Methoxy Substituted 2-4, Diphenyl Quinoline Derivatives Dispersed in Polystyrene M
  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. IJPBR.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives.
  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. IOSR Journal.
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.
  • 7-fluoro-6-methoxyquinoline (C10H8FNO). PubChemLite.
  • Fluorine in drug discovery: Role, design and case studies.
  • 6-Methoxyquinoline | C10H9NO | CID 14860. PubChem.
  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences.
  • Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Chemistry Portal.
  • 6-Fluoro-7-methoxyisoquinoline | 1036711-00-8. Benchchem.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Substituent effect of the fluorine atom on electrophilic deuter
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones.
  • 4-Chloro-7-fluoro-6-methoxyquinoline | 25759-94-8. J&K Scientific.
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC.
  • The structures of the substituted quinolines.
  • 7-fluoro-6-methoxyquinoline-887769-91-7. Thoreauchem.
  • 5-fluoro-6-methoxyquinoline - C10H8FNO, density, melting point, boiling point, structural formula, synthesis.
  • Selective Direct Fluorination of Quinoline Derivatives.
  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • 6-Methoxyquinoline 98 5263-87-6.
  • 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.

Sources

Troubleshooting

Subject: Strategies for Removing Regioisomers from 7-Fluoro-6-methoxyquinoline

Technical Support Center: Purification of 7-Fluoro-6-methoxyquinoline Executive Summary & Problem Definition The Challenge: The synthesis of 7-Fluoro-6-methoxyquinoline (typically via Skraup or Gould-Jacobs cyclization o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 7-Fluoro-6-methoxyquinoline

Executive Summary & Problem Definition

The Challenge: The synthesis of 7-Fluoro-6-methoxyquinoline (typically via Skraup or Gould-Jacobs cyclization of 3-fluoro-4-methoxyaniline) inherently produces a mixture of regioisomers. The primary impurity is 5-fluoro-6-methoxyquinoline .

The Mechanism of Impurity: Cyclization occurs ortho to the amine group.[1] In 3-fluoro-4-methoxyaniline, there are two available ortho sites:

  • Position 2 (Para to Fluorine): Leads to the desired 7-fluoro-6-methoxyquinoline . This is sterically favored but electronically competitive.

  • Position 6 (Ortho to Fluorine): Leads to the undesired 5-fluoro-6-methoxyquinoline . While sterically hindered by the adjacent fluorine, the strong ortho-directing effect of the methoxy group can facilitate cyclization here, often resulting in a 5–15% isomeric impurity load [1, 2].

Separation Difficulty: Both isomers possess nearly identical boiling points and dipole moments, rendering simple distillation ineffective and standard flash chromatography inefficient without high plate counts.

Diagnostic: Confirming the Isomer Ratio

Before attempting purification, you must quantify the isomer ratio. TLC is often insufficient due to overlapping Rf values.

Protocol: 1H-NMR Analysis (CDCl3)

  • Focus Region: Aromatic zone (7.0 – 8.5 ppm).

  • Differentiation Marker: Look for the proton signals on the benzenoid ring.

    • 7-Fluoro Isomer (Desired): The proton at C5 appears as a doublet (due to long-range coupling with F) but lacks the strong ortho coupling found in the 5-fluoro isomer.

    • 5-Fluoro Isomer (Impurity): The proton at C8 and C7 will show distinct splitting patterns. Crucially, the 19F-NMR is often more diagnostic; the shift difference between the 5-F (crowded, deshielded) and 7-F positions is significant (>5 ppm).

Primary Purification Workflow: Selective Recrystallization

Rationale: Regioisomers often exhibit distinct crystal lattice energies. The 5-fluoro isomer, being more sterically crowded, often disrupts stable lattice formation, making it more soluble in specific polar aprotic/protic solvent mixtures.

Method A: The "Wet DMF" Protocol (High Efficiency)

Based on analogous nitro-quinoline separation techniques [3].

ParameterSpecification
Solvent System Dimethylformamide (DMF) containing 0.5% – 1.0% Water
Crude Purity Req. >85% (Pre-wash crude with cold ethanol if lower)
Target Recovery 60–75%

Step-by-Step Guide:

  • Dissolution: Suspend the crude solid in Wet DMF (3–5 mL per gram of solid).

  • Heating: Heat to 95–100°C until complete dissolution occurs. If solids remain, they are likely inorganic salts; filter them hot.

  • Controlled Cooling (Critical): Turn off the heat source and allow the flask to cool to room temperature slowly (over 2–3 hours) in an oil bath. Rapid cooling traps the 5-fluoro isomer.

  • Crystallization: Once at room temperature, cool further to 5°C for 1 hour.

  • Filtration: Filter the pale solid.

  • Wash: Wash the cake with cold ethyl acetate (2 x small volumes). The 5-fluoro isomer is highly soluble in EtOAc and will be washed away.

Method B: Deep Eutectic Solvent (DES) Precipitation (Green Alternative)

For laboratories restricting DMF use [4].

  • Solvent: Prepare a mixture of Choline Chloride and Urea (1:2 molar ratio).

  • Process: Dissolve crude quinoline in the DES at 80°C.

  • Precipitation: Slowly add water (antisolvent) dropwise while stirring at 50°C until turbidity persists.

  • Aging: Cool to 4°C overnight. The 7-fluoro isomer precipitates preferentially.

Secondary Purification: Chromatographic Polishing

If recrystallization yields 98% purity but >99.5% is required (e.g., for API synthesis), use this specific chromatographic system.

Stationary Phase: Silica Gel (230–400 mesh), acid-washed if possible to prevent tailing.

Mobile Phase Gradient:

  • Solvent A: Toluene (High selectivity for planar isomers)

  • Solvent B: Ethyl Acetate[2][3]

Time (min)% Toluene% Ethyl AcetateNote
0–10100%0%Elutes non-polar impurities
10–3095%5%5-Fluoro isomer elutes first
30–6085%15%7-Fluoro isomer elutes

Tip: Adding 1% Triethylamine (TEA) can sharpen the peaks, but Toluene is the key driver for separating these specific regioisomers due to pi-pi stacking interactions.

Visualizing the Formation & Separation Logic

The following diagram illustrates the bifurcation point in the synthesis and the logic gate for purification.

QuinolinePurification Start Starting Material: 3-Fluoro-4-methoxyaniline Rxn Cyclization Reaction (Skraup / Gould-Jacobs) Start->Rxn Isomer7 Major Product (85-90%) 7-Fluoro-6-methoxyquinoline (Less Sterically Hindered) Rxn->Isomer7 Path A (Para to F) Isomer5 Impurity (10-15%) 5-Fluoro-6-methoxyquinoline (Sterically Crowded) Rxn->Isomer5 Path B (Ortho to F) Crude Crude Mixture (Solid) Isomer7->Crude Isomer5->Crude MethodA Method A: Wet DMF Recrystallization Crude->MethodA Primary Choice MethodB Method B: Toluene Chromatography Crude->MethodB Polishing Step Filtrate Filtrate/Mother Liquor (Contains 5-Fluoro Isomer) MethodA->Filtrate Supernatant Final Pure Product >99% 7-Fluoro-6-methoxyquinoline MethodA->Final Precipitate MethodB->Filtrate Fraction 1 MethodB->Final Fraction 2

Caption: Reaction pathway showing the bifurcation of regioisomers and the subsequent purification logic gates.

Frequently Asked Questions (FAQs)

Q1: Why does the 5-fluoro isomer form if it is sterically hindered? A: While steric hindrance at the 6-position (between F and OMe) is significant, the reaction is not governed solely by sterics. The methoxy group is a strong electron-donating group (EDG) that activates the ortho position. In high-temperature reactions like the Gould-Jacobs (>250°C), thermodynamic control can sometimes favor the formation of the 5-fluoro isomer despite the steric penalty [5].

Q2: My crude product is an oil/tar. How do I recrystallize it? A: Quinoline syntheses often produce tarry byproducts. Do not attempt direct recrystallization on a tar.

  • Perform a "flash filtration": Dissolve the tar in DCM, pass it through a short pad of silica gel to remove the black polymeric material.

  • Evaporate the DCM to obtain a solid/semi-solid.

  • Proceed with the "Wet DMF" recrystallization.[2]

Q3: Can I use distillation? A: We strongly advise against it. The boiling point difference between the 5-fluoro and 7-fluoro isomers is typically <2°C. Fractional distillation will likely result in thermal degradation before achieving separation.

Q4: I see a third impurity in the NMR. What is it? A: If you used the Gould-Jacobs method, check for the non-decarboxylated intermediate (quinoline-3-carboxylic acid ester). This appears if the saponification/decarboxylation step was incomplete. It will have an ethyl/methyl ester signal (quartet/triplet) in the aliphatic region.

References

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • MDPI. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing POCl₃ Chlorination of Quinoline Intermediates

Welcome to the technical support center for optimizing the phosphorus oxychloride (POCl₃) mediated chlorination of quinoline intermediates. This guide is designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the phosphorus oxychloride (POCl₃) mediated chlorination of quinoline intermediates. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical transformation in their synthetic workflows. Here, we move beyond simple protocols to explore the causality behind experimental parameters, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.

Part 1: Safety First - Mandatory Handling Precautions for Phosphorus Oxychloride (POCl₃)

Before initiating any experiment, it is imperative to understand and mitigate the significant hazards associated with phosphorus oxychloride. POCl₃ is a highly corrosive, toxic, and moisture-sensitive reagent that reacts violently with water.[1][2]

Always work in a certified chemical fume hood. Ensure that an emergency shower and eyewash station are immediately accessible.[2][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[2][4] Contact lenses should not be worn.[2]

  • Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., Neoprene).[2] Always double-check the breakthrough time for your specific glove type.

  • Body Protection: A flame-resistant lab coat and appropriate protective clothing are necessary to prevent skin contact.[1][3]

  • Respiratory Protection: For operations not in a closed system, a NIOSH-approved respirator is recommended.[4]

Quenching & Waste Disposal:

  • POCl₃ reacts violently with water and other protic solvents, releasing toxic HCl gas.[2][5]

  • All quenching operations must be performed slowly, at low temperatures (e.g., by adding the reaction mixture to crushed ice), and with extreme caution inside a fume hood.

  • Dispose of all POCl₃-contaminated waste according to your institution's hazardous waste protocols.

Part 2: Frequently Asked Questions (FAQs) on Temperature Optimization
Q1: What is the fundamental mechanism of POCl₃ chlorination for different quinoline precursors?

The mechanism, and therefore the optimal temperature profile, depends on your starting material.

  • For Hydroxyquinolines (Quinolinones): The reaction is a deoxychlorination. It proceeds in two key stages that can be controlled by temperature.[6][7]

    • Phosphorylation (Low Temperature): The hydroxyl group of the quinolinone attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This step is typically fast and can be performed at lower temperatures (< 25 °C).[7][8]

    • Nucleophilic Substitution (High Temperature): A chloride ion (from POCl₃) performs a nucleophilic attack, displacing the phosphate group to yield the desired chloroquinoline. This step requires thermal energy to overcome the activation barrier.[6][7]

  • For N-Arylacetamides (Vilsmeier-Haack Reaction): This is a cyclization-chlorination reaction used to generate functionalized quinolines (e.g., 2-chloro-3-formylquinolines).[9]

    • Vilsmeier Reagent Formation (Low Temperature): POCl₃ reacts with a formamide solvent, typically N,N-Dimethylformamide (DMF), to form the electrophilic Vilsmeier reagent (a chloroiminium salt). This reaction is exothermic and the reagent itself is thermally unstable, necessitating low temperatures (0–10 °C) for its formation.[10][11]

    • Cyclization & Chlorination (High Temperature): The Vilsmeier reagent reacts with the N-arylacetamide through electrophilic substitution, followed by an intramolecular cyclization and subsequent chlorination/elimination to yield the final product. This stage requires heating to proceed at an appreciable rate.[12]

POCl3_Chlorination_Mechanisms Fig. 1: Simplified Chlorination Pathways cluster_0 A: Deoxychlorination of Hydroxyquinolines cluster_1 B: Vilsmeier-Haack Cyclization HQ Hydroxyquinoline PE Phosphate Ester Intermediate HQ->PE + POCl₃ (Low Temp, <25°C) CQ Chloroquinoline PE->CQ + Cl⁻ (High Temp, 70-110°C) DMF DMF + POCl₃ VR Vilsmeier Reagent DMF->VR Low Temp (0-10°C) Product 2-Chloro-3-formylquinoline VR->Product + Acetanilide (High Temp, 60-90°C) Acetanilide N-Arylacetamide

Caption: Fig. 1: Simplified Chlorination Pathways

Q2: Why is a staged temperature profile so critical for this reaction?

A staged temperature profile is crucial for maximizing yield and minimizing side reactions by separating distinct mechanistic steps.

  • Low Temperature Stage (Initiation/Activation): Performing the initial phosphorylation or Vilsmeier reagent formation at low temperatures prevents the decomposition of thermally sensitive reagents and intermediates.[7][11] For quinolinones, this also suppresses the formation of "pseudodimer" byproducts that can arise from the reaction between the phosphate intermediate and unreacted starting material.[6][7][8]

  • High Temperature Stage (Conversion): The subsequent heating phase provides the necessary energy to drive the slower, higher activation energy step—the nucleophilic substitution or cyclization—to completion.[7] Without sufficient heat, the reaction will stall, resulting in incomplete conversion.

Q3: What are the typical temperature ranges I should start with?

The optimal temperature depends heavily on the substrate's reactivity. The following table provides empirically derived starting points.

Reaction Type & SubstrateStage 1: Reagent Addition / ActivationStage 2: Reaction / ConversionKey Considerations
Deoxychlorination of a standard 4-Hydroxyquinoline0–25 °C70–110 °C (Reflux)[6][7][13]The 70-90 °C range is often sufficient and can be gentler than a full reflux, potentially reducing charring.[7]
Vilsmeier-Haack on Acetanilide (Electron-Donating Groups)0–10 °C (POCl₃ addition to DMF)[10]60–90 °C[12]Electron-donating groups accelerate the reaction; lower temperatures and shorter times may be sufficient.
Vilsmeier-Haack on Acetanilide (Electron-Withdrawing Groups)0–10 °C (POCl₃ addition to DMF)[10]80–100 °CElectron-withdrawing groups deactivate the ring, requiring more forcing conditions (higher temp, longer time) to achieve conversion.
Part 3: Troubleshooting Guide for Common Issues

This section addresses specific problems encountered during the POCl₃ chlorination process in a direct question-and-answer format.

Q4: My reaction has turned into a dark, intractable tar. What went wrong?

Answer: Tar formation is almost always a result of excessive heat.

  • Causality: The Vilsmeier reagent is thermally unstable and can decompose at high temperatures.[11] Similarly, quinoline intermediates, especially those with electron-rich systems, can polymerize or decompose under harsh thermal conditions.[10] The exothermic nature of the reaction can create localized "hot spots" if reagent addition is too fast or cooling is inadequate, initiating decomposition.[11]

  • Solutions:

    • Verify Thermometer Accuracy: Ensure your temperature probe is calibrated and correctly placed.

    • Control the Exotherm: Add POCl₃ dropwise to your cooled substrate solution or DMF. Never add the substrate to neat POCl₃ at room temperature.

    • Lower the Conversion Temperature: If refluxing at ~110 °C causes charring, reduce the setpoint to 80–90 °C and monitor by TLC, accepting a potentially longer reaction time for a cleaner profile.[7]

    • Minimize Reaction Time: As soon as TLC indicates consumption of the starting material, proceed with the workup. Prolonged heating will degrade the product.[10]

Q5: My TLC shows a significant amount of starting material even after several hours at high temperature. Why is the conversion incomplete?

Answer: Incomplete conversion points to insufficient activation energy, reagent stoichiometry, or reagent quality.

  • Causality: The chlorination step has a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow. Substrates with strong electron-withdrawing groups are less nucleophilic and require more thermal energy to react. Additionally, POCl₃ is highly sensitive to moisture; "wet" reagent will be hydrolyzed and inactive.[14]

  • Solutions:

    • Increase Temperature Incrementally: If the reaction is clean but stalled at 80 °C, cautiously increase the temperature in 10 °C increments, monitoring for any new impurity spots on the TLC.

    • Use Fresh or Distilled POCl₃: If you suspect reagent quality, use a freshly opened bottle or distill the POCl₃ under anhydrous conditions before use.[14]

    • Consider a Catalyst/Additive: For particularly stubborn substrates, the addition of a catalytic amount of DMF (for deoxychlorinations) or a tertiary amine base like N,N-diisopropylethylamine (Hunig's base) can sometimes facilitate the reaction.[14] In some cases, using a mixture of POCl₃ and PCl₅ can increase the chlorinating power.[15]

Temperature_Effects_Workflow Fig. 2: Impact of Temperature on Reaction Outcome start Reaction Setup temp_check Is Temperature in Optimal Range? start->temp_check too_low Incomplete Conversion (Starting Material Remains) temp_check->too_low  No (Too Low) too_high Tar Formation / Decomposition temp_check->too_high  No (Too High)   optimal High Yield of Desired Chloroquinoline temp_check->optimal Yes

Caption: Fig. 2: Impact of Temperature on Reaction Outcome

Q6: The reaction looks complete by TLC, but after workup, I recover only my starting hydroxyquinoline. What is happening?

Answer: Your chloroquinoline product is likely hydrolyzing back to the starting material during the aqueous workup.

  • Causality: Many chloroquinolines, particularly 4-chloroquinazolines, are unstable in the presence of water and bases.[16] The workup procedure—quenching on ice and neutralizing with a base like sodium bicarbonate or ammonium hydroxide—creates the perfect conditions for this rapid hydrolysis. The product appears to vanish as it reverts to the starting material.

  • Solutions:

    • Minimize Contact with Water: After quenching, immediately extract the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate. Work quickly and keep the aqueous phase cold.

    • Avoid Strong Bases: Use a weak base like saturated sodium bicarbonate for neutralization and add it slowly to keep the pH from becoming strongly basic.

    • Anhydrous Workup: If the product is extremely sensitive, an anhydrous workup may be necessary. Remove excess POCl₃ under high vacuum (in a well-ventilated and trapped system). Dissolve the residue in an anhydrous solvent like DCM and filter through a pad of celite or silica to remove phosphate salts before proceeding.

    • Telescope to the Next Step: The most robust solution is often to avoid isolation altogether. After removing excess POCl₃ under vacuum, dissolve the crude chloroquinoline in a suitable anhydrous solvent and add the nucleophile for your next reaction directly.

Troubleshooting_Workflow Fig. 3: Troubleshooting Decision Tree start Post-Reaction Analysis obs What is the primary issue? start->obs tar Dark Tar / Low Mass Balance obs->tar Tarring incomplete Incomplete Conversion (High SM on TLC) obs->incomplete Incomplete Rxn hydrolysis SM reappears after workup obs->hydrolysis Workup Issues sol_tar Reduce Temperature Shorter Reaction Time Control Exotherm tar->sol_tar sol_incomplete Increase Temperature Use Fresh/Distilled POCl₃ Check Stoichiometry incomplete->sol_incomplete sol_hydrolysis Fast Extraction Avoid Strong Base Anhydrous Workup or Telescope Reaction hydrolysis->sol_hydrolysis

Caption: Fig. 3: Troubleshooting Decision Tree

Part 4: Experimental Protocol: Staged-Temperature Chlorination of 4-Hydroxyquinoline

This protocol incorporates best practices for temperature control and workup to minimize side reactions and product hydrolysis.

Materials:

  • 4-Hydroxyquinoline (1 equivalent)

  • Phosphorus Oxychloride (POCl₃), freshly distilled or from a new bottle (5-10 equivalents/volumes)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution, cold

  • Crushed Ice

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Argon), add the 4-hydroxyquinoline (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a dropping funnel.

  • Low Temperature Addition: Add POCl₃ (5-10 volumes) to the flask. If using a co-solvent, add it first. Cool the resulting slurry to 0 °C using an ice-water bath. Note: For substrates sensitive to neat POCl₃, a high-boiling anhydrous solvent like toluene or sulfolane can be used.[14]

  • Initial Phosphorylation: Allow the mixture to stir at 0–10 °C for 30 minutes. The appearance of the mixture may change as the initial phosphorylation occurs.

  • High Temperature Conversion: Slowly and carefully warm the reaction mixture to 80–90 °C using an oil bath. Monitor the progress of the reaction by TLC (e.g., eluting with 3:1 Hexanes:Ethyl Acetate). A crude reaction sample can be quenched by taking a small aliquot with a glass pipette and carefully dropping it into a vial containing cold NaHCO₃ solution and ethyl acetate, then spotting the organic layer on the TLC plate.

  • Reaction Completion & Cooldown: Once the starting material is consumed (typically 2–6 hours), turn off the heat and allow the mixture to cool to room temperature.

  • Reagent Removal (Optional but Recommended): Carefully remove the excess POCl₃ under reduced pressure using a vacuum pump protected by a base trap (e.g., NaOH pellets). This significantly reduces the vigor of the subsequent quench.

  • Cautious Quenching: In a separate, large flask, prepare a vigorously stirred mixture of crushed ice and DCM. Very slowly, add the cooled reaction residue dropwise via a dropping funnel to the ice/DCM mixture. Maintain the internal temperature of the quenching flask below 10 °C.

  • Neutralization & Extraction: Once the addition is complete, continue stirring for 15 minutes. Slowly add cold, saturated NaHCO₃ solution until the aqueous layer is neutral (pH ~7-8). Separate the layers in a separatory funnel. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinoline.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

References
  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • ICSC 0190 - PHOSPHORUS OXYCHLORIDE. International Labour Organization. [Link]

  • Phosphorus oxychloride - Product Safety Assessment. (2015). Lanxess. [Link]

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed, National Library of Medicine. [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar. [Link]

  • Manjula, S., et al. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Pharmaceutical Sciences, 78(5), 638-643. [Link]

  • Srivastava, V. K., et al. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 41B(1), 210-213. [Link]

  • Din, Z. U., & Choudhury, J. K. (1963). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific & Industrial Research, 6(3), 164-167. [Link]

  • Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

  • Kumar, A., & Singh, A. (2020). Synthesis of Quinoline-Thiazole Compound. International Journal of Science and Research, 9(9), 111-114. [Link]

  • Kumar, A., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1-5. [Link]

  • Groenewegen, F., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 979–983. [Link]

  • Jana, A. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 48-52. [Link]

  • Various Authors. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Quinoline-3-Carbonitrile by Column Chromatography

From the desk of the Senior Application Scientist: Welcome to the technical support center. The successful isolation of quinoline-3-carbonitrile is a critical step in many synthetic workflows, yet it frequently presents...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center. The successful isolation of quinoline-3-carbonitrile is a critical step in many synthetic workflows, yet it frequently presents challenges in purification. As a heterocyclic aromatic compound, its unique electronic properties and basicity can lead to frustrating issues during column chromatography, such as poor separation, peak tailing, and on-column degradation.

This guide is structured to address the most common problems encountered in the field. We will move from foundational setup questions to advanced troubleshooting, explaining the chemical principles behind each recommendation. Our goal is to empower you not just to follow a protocol, but to understand and adapt it, ensuring a robust and reproducible purification process.

Critical First Steps: Setup & Optimization (FAQs)

This section addresses the essential preparatory questions that form the foundation of a successful separation. Getting these steps right will prevent many of the common issues detailed in the troubleshooting section.

Q1: What is the most effective stationary phase for purifying quinoline-3-carbonitrile?

A: For most applications involving quinoline-3-carbonitrile and its derivatives, silica gel (60-120 mesh) is the standard and most cost-effective choice.[1] The polarity of the silica provides good retention and allows for separation from less polar impurities.

However, the acidic nature of standard silica gel can be problematic. The lone pair of electrons on the quinoline nitrogen can interact strongly with acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or peak tailing.[2]

Consider these alternatives if you face issues:

  • Deactivated Silica: You can deactivate the silica gel yourself by preparing a slurry with a small percentage (0.5-1%) of a base like triethylamine (NEt3) in your mobile phase. This neutralizes the most acidic sites.[3]

  • Neutral Alumina: If your compound proves to be highly sensitive to the acidity of silica, neutral alumina is an excellent alternative. It lacks the acidic silanol groups, which can prevent compound degradation.[3]

  • Reversed-Phase (C18) Silica: For highly polar derivatives or when normal phase fails, reversed-phase chromatography can be effective. Here, a non-polar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[4][5]

Q2: How do I efficiently develop a mobile phase for my separation using Thin-Layer Chromatography (TLC)?

A: TLC is an indispensable tool for developing your column chromatography method. It's a rapid, small-scale version of your column that predicts the separation. The goal is to find a solvent system that gives your desired product a retardation factor (Rf) of approximately 0.25-0.35 .

An Rf in this range ensures the compound will move through the column at a reasonable rate, providing good separation from impurities and minimizing band broadening.[6]

Recommended Starting Solvent Systems:

  • Hexane / Ethyl Acetate

  • Dichloromethane / Methanol[7]

  • Toluene / Acetone[8]

Start with a non-polar solvent and gradually increase the proportion of the polar solvent until you achieve the target Rf. For example, begin with 9:1 Hexane:EtOAc, then try 8:2, 7:3, and so on.

Q3: What are the essential safety precautions when handling quinoline-3-carbonitrile?

A: Quinoline-3-carbonitrile and its parent compound, quinoline, are hazardous substances that require careful handling in a controlled laboratory environment.[9][10][11][12]

  • Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Nitrile gloves (check manufacturer data for chemical compatibility).[9]

    • Safety goggles with side shields or a face shield.[12]

    • A flame-resistant lab coat.[12]

  • Handling: Avoid contact with skin and eyes.[12] Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12]

  • Disposal: Dispose of chemical waste according to your institution's approved waste disposal procedures.[9]

Q4: How should I prepare and load my crude sample onto the column?

A: Proper sample loading is crucial for achieving a high-resolution separation. The goal is to apply the sample to the top of the column in the most concentrated band possible.[13]

  • Dry Loading (Recommended): This is the preferred method for compounds that are not highly soluble in the initial mobile phase.

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

    • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Gently layer this powder onto the top of your packed column.

  • Wet Loading: If your compound is readily soluble in the mobile phase, you can use this method.

    • Dissolve the crude material in the absolute minimum volume of the mobile phase.

    • Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the stationary phase without disturbing the bed.

Never dissolve your sample in a solvent that is significantly more polar than your mobile phase, as this will cause poor separation and severe band broadening.

Troubleshooting Common Purification Issues

Even with careful preparation, problems can arise. This section provides a systematic approach to diagnosing and solving common challenges.

Issue 1: Poor Separation & Peak Tailing

Q: My TLC shows a clean separation, but on the column, the fractions are all mixed. What went wrong?

A: This is a classic problem that usually points to one of two culprits: column overloading or improper packing.

  • Causality (Overloading): The amount of crude material you can purify is directly proportional to the mass of the stationary phase. A common rule of thumb is to load no more than 1-5% of the silica gel's mass (e.g., for a 100 g silica column, load 1-5 g of crude material).[3] Exceeding this capacity saturates the stationary phase, preventing proper partitioning and causing compounds to elute together.

  • Causality (Poor Packing): Air bubbles, cracks, or an uneven surface in your silica bed create channels where the solvent and sample can flow through without interacting with the stationary phase. This leads to a complete loss of separation.[13]

    • Solution: Ensure you are using a proper wet packing slurry method to create a uniform, homogenous column bed.[13] Tap the column gently as the silica settles to dislodge any air bubbles.

Q: My purified fractions show significant tailing on the TLC plate. How can I get sharper bands?

A: Peak tailing is characteristic of nitrogen-containing heterocycles like quinoline-3-carbonitrile on silica gel.[2]

  • Causality (Acid-Base Interaction): The basic nitrogen atom in the quinoline ring engages in strong, sometimes irreversible, interactions with the acidic silanol groups on the silica surface.[2] This causes a portion of the molecules to "stick" and elute slowly, creating a tail.

    • Solution: Add a small amount of a competitive base to your mobile phase. A concentration of 0.5-1% triethylamine (NEt3) or a few drops of pyridine is usually sufficient. These bases will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[3]

Issue 2: Product Recovery & Elution Problems

Q: My compound is not eluting from the column, even after I switched to 100% ethyl acetate or methanol. What should I do?

A: This indicates that your compound is very strongly adsorbed to the stationary phase.

  • Causality (Irreversible Adsorption): This is an extreme case of the acid-base interaction described above. The compound may be so basic or polar that it binds irreversibly to the silica gel.

    • Solution 1 (Modifier): Try eluting with a mobile phase containing a stronger modifier. For example, a mixture of 95:5:0.5 Dichloromethane:Methanol:Triethylamine can be effective.

    • Solution 2 (Switch Stationary Phase): If a modified solvent doesn't work, your compound is likely not suitable for purification on silica gel. Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[3][6]

A: If decomposition is ruled out, the loss of material can often be attributed to physical issues during the purification process.

  • Causality (Co-elution): The compound may have eluted much earlier or later than you anticipated and was missed during fraction collection. It could be in the very first fractions (the solvent front) or still on the column.[6]

    • Solution: Always collect and analyze all fractions, including the initial solvent front, until you are certain all UV-active components have eluted. Re-check your initial TLC analysis to ensure you are using the correct solvent system.

Issue 3: Product Decomposition

Q: I suspect my product is degrading on the column. I see new, more polar spots appearing in my later fractions. How can I prevent this?

A: The acidic surface of silica gel can catalyze the decomposition of sensitive compounds.[6]

  • Causality (Acid-Catalyzed Hydrolysis/Rearrangement): The nitrile group (-CN) or other functional groups on your quinoline derivative may be susceptible to hydrolysis or rearrangement on the acidic silica surface, especially during long exposure times.

    • Solution 1 (Deactivate Silica): The first and easiest step is to use a deactivated stationary phase by adding a base like triethylamine to your eluent, as described for peak tailing.[3]

    • Solution 2 (Change Stationary Phase): If deactivation is insufficient, switch to a completely non-acidic stationary phase like neutral alumina or Florisil.[14]

    • Solution 3 (Speed): Work quickly. Do not let the compound sit on the column for an extended period. Use positive pressure ("flash chromatography") to speed up the elution process.

Experimental Protocols & Data

Protocol 1: Step-by-Step TLC Mobile Phase Screening
  • Prepare small volumes of 4-5 different solvent systems (e.g., 9:1, 8:2, 7:3, 6:4 Hexane:Ethyl Acetate).

  • Dissolve a tiny amount of your crude reaction mixture in a volatile solvent like DCM.

  • Using a capillary tube, spot the solution onto a TLC plate, keeping the spot small and concentrated.

  • Develop the plate in a chamber containing one of your chosen solvent systems.

  • Visualize the plate under a UV lamp (254 nm).

  • Identify the spot corresponding to your product and calculate its Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Adjust the solvent polarity until the product Rf is between 0.25 and 0.35.

Table 1: Recommended Solvent Systems & Modifiers
Application / Impurity TypeStationary PhaseRecommended Mobile Phase (Starting Point)Modifier (if needed)
General PurificationSilica Gel7:3 Hexane / Ethyl Acetate0.5% Triethylamine
Separation from Non-polar ImpuritiesSilica Gel100% Dichloromethane, gradient to 98:2 DCM / Methanol[7]0.5% Triethylamine
Separation from Polar ImpuritiesSilica Gel8:2 Toluene / Acetone[8]None initially
Acid-Sensitive CompoundsNeutral Alumina8:2 Hexane / Ethyl AcetateNone
Highly Polar CompoundsC18 Reversed-Phase50:50 Acetonitrile / Water0.1% Formic Acid[5]
Protocol 2: Standard Flash Column Chromatography
  • Column Packing: Select an appropriate size column. Clamp it vertically. Add a small plug of cotton or glass wool. Cover with a thin layer of sand. Prepare a slurry of silica gel in your starting non-polar solvent (e.g., hexane). Pour the slurry into the column, tapping gently to pack it evenly without air bubbles. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Add another thin layer of sand. Load your sample using either the dry or wet loading method described previously.

  • Elution: Carefully add your mobile phase to the top of the column. Using gentle positive pressure from an air line or bulb, push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow Visualization

The following diagram outlines the logical workflow for the purification of quinoline-3-carbonitrile, from initial analysis to the final isolated product.

G cluster_prep 1. Pre-Chromatography cluster_main 2. Column Chromatography cluster_post 3. Post-Chromatography Crude Crude Quinoline-3-Carbonitrile TLC TLC Analysis (Develop Solvent System) Crude->TLC Test small sample Prep Sample Preparation (Dry or Wet Loading) TLC->Prep Select optimal eluent Pack Pack Column (Silica or Alumina) Load Load Sample Pack->Load Run Run Column (Isocratic or Gradient Elution) Load->Run Collect Collect Fractions Run->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Final Pure Quinoline-3-Carbonitrile Evap->Final

Caption: Workflow for quinoline-3-carbonitrile purification.

References

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in Vilsmeier-Haack Quinoline Synthesis

Welcome to the technical support center for the Vilsmeier-Haack (V-H) synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack (V-H) synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful reaction. Here, we move beyond simple protocols to explain the causality behind common experimental issues, helping you not only to solve problems but to prevent them. Our focus is on minimizing byproduct formation to improve yield, purity, and process reliability.

The Vilsmeier-Haack reaction is a robust method for synthesizing 2-chloro-3-formylquinolines from readily available N-arylacetamides.[1] These products are highly valuable synthetic intermediates in medicinal chemistry.[1] However, the reaction's powerful and exothermic nature can lead to a variety of side reactions and byproducts if not properly controlled. This guide provides a structured approach to troubleshooting these challenges.

Core Principles: Understanding the Reaction Landscape

The synthesis proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by the cyclization of an N-arylacetamide.[1] Success hinges on controlling the reactivity of this potent reagent and managing the reaction conditions to favor the desired cyclization pathway over competing side reactions.

Mechanism of Vilsmeier-Haack Quinoline Synthesis

The reaction involves the formation of the Vilsmeier reagent, which then acts on the N-arylacetamide substrate, leading to a double formylation, intramolecular cyclization, and subsequent elimination to yield the target 2-chloro-3-formylquinoline.[1][2]

Vilsmeier_Mechanism DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->V_Reagent POCl3 POCl₃ POCl3->V_Reagent Intermediate Cyclization Intermediate V_Reagent->Intermediate Substrate N-Arylacetamide Substrate->Intermediate Electrophilic Attack Product 2-Chloro-3-formylquinoline Intermediate->Product Cyclization & Elimination

Caption: Core mechanism of the Vilsmeier-Haack quinoline synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Vilsmeier-Haack synthesis of quinolines. Each answer provides a diagnosis of the potential cause and actionable solutions grounded in chemical principles.

Q1: My reaction mixture is turning dark brown or black, resulting in a low yield of intractable tar. What is happening and how can I fix it?

Answer: Tar formation is one of the most frequent problems and is almost always linked to poor temperature control and reagent quality.

  • Causality: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic.[3] If POCl₃ is added too quickly or without sufficient cooling, localized "hot spots" can cause the reagent or the starting material to decompose and polymerize.[4] Highly reactive substrates are particularly prone to polymerization under these conditions.[4] Furthermore, the Vilsmeier reagent itself is thermally unstable and can decompose if the reaction is heated too aggressively or for too long.[5]

  • Solutions:

    • Strict Temperature Control: Prepare the Vilsmeier reagent at 0-5 °C by adding POCl₃ dropwise to chilled DMF with vigorous stirring.[6] Never let the internal temperature rise above 10 °C during this stage.[6]

    • Substrate Addition: Add the N-arylacetamide substrate portion-wise or as a solution in a dry solvent to the pre-formed Vilsmeier reagent, again maintaining a low temperature.

    • Use High-Purity Reagents: Ensure DMF is anhydrous and free of dimethylamine (a common decomposition product that smells "fishy").[7][8] Use fresh, high-purity POCl₃, as moisture will rapidly decompose the reagent.[3][7]

Q2: My yield is consistently low, but I don't observe significant tarring. What are the likely causes?

Answer: Low yields without tar formation often point to issues with reagent activity, stoichiometry, or insufficient reaction drive.

  • Causality:

    • Inactive Reagent: The Vilsmeier reagent is extremely sensitive to moisture. Any water in the glassware or reagents will quench it, rendering it inactive for the cyclization.[3][7]

    • Substrate Reactivity: The reaction is an electrophilic aromatic substitution. N-arylacetamides with electron-withdrawing groups on the aromatic ring are less reactive and may require more forcing conditions.[9] Conversely, electron-donating groups facilitate the reaction.[1]

    • Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.[6] Typically, an excess of the reagent is required.

  • Solutions:

    • Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware before use. Use anhydrous grade DMF and fresh POCl₃.[3]

    • Optimize Stoichiometry: For a typical reaction, a POCl₃ to N-arylacetamide molar ratio of ~3:1 is a good starting point, though this may need optimization. A common ratio for reagent formation is ~3 equivalents of POCl₃ to ~10 equivalents of DMF, to which 1 equivalent of substrate is added.

    • Adjust Reaction Conditions for Substrate: For less reactive (electron-deficient) substrates, a gradual and controlled increase in temperature (e.g., to 60-90 °C) after the initial addition may be necessary to drive the reaction to completion.[10] Always monitor progress by Thin-Layer Chromatography (TLC).[3]

Q3: My TLC shows multiple products, and purification is difficult. What are the likely side products?

Answer: The formation of multiple spots on TLC can arise from incomplete reaction, over-reaction, or competing side reactions.

  • Causality & Common Byproducts:

    • Unreacted Starting Material: The most common "byproduct" is simply unreacted N-arylacetamide, often due to the reasons outlined in Q2.

    • N-Formylated Anilines: If the cyclization step is slow or fails, the intermediate can be hydrolyzed during workup to yield N-formylated aniline derivatives.

    • Isomeric Products: If the aromatic ring of the acetanilide has multiple activated positions, formylation and cyclization can occur at different sites, leading to isomeric quinoline products.

    • Poly-formylated/Chlorinated Species: Under harsh conditions or with a large excess of the Vilsmeier reagent, undesired secondary reactions can occur.

  • Solutions:

    • TLC Monitoring: Carefully monitor the reaction. If the starting material is consumed but multiple products appear, the issue is likely side reactions. If starting material persists, the reaction is incomplete.

    • Controlled Stoichiometry: Use the minimum excess of Vilsmeier reagent necessary for full conversion to minimize over-reactions. A 1.5 to 3-fold excess relative to the substrate is a typical range to explore.[7]

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.[6]

    • Purification Strategy: If isomer formation is unavoidable, careful column chromatography with a shallow solvent gradient is often required for separation.[11]

Troubleshooting Summary Table
SymptomPotential Cause(s)Recommended Solutions
Dark Tar/Polymer 1. Reaction overheating (exotherm).[3][4] 2. Impure/wet reagents.[7]1. Add POCl₃ dropwise at 0-5 °C.[6] 2. Ensure rigorous anhydrous conditions.[3] 3. Use fresh, high-purity DMF and POCl₃.[7]
Low Product Yield 1. Inactive Vilsmeier reagent (moisture).[3] 2. Insufficiently reactive substrate.[9] 3. Incomplete reaction (time/temp).[3]1. Flame-dry glassware; use anhydrous solvents.[3] 2. For deactivated substrates, slowly increase temp after addition. 3. Optimize stoichiometry (1.5-3 eq. of V-reagent).[7]
Multiple Products on TLC 1. Incomplete conversion. 2. Over-reaction (excess reagent).[3] 3. Isomer formation on substrate.1. Monitor by TLC until starting material is consumed.[3] 2. Use minimal excess of Vilsmeier reagent. 3. Optimize temperature for selectivity.[6]
Difficult Work-up 1. Uncontrolled quenching.[4] 2. Product precipitation. 3. Emulsion formation.[3]1. Pour reaction mixture slowly onto crushed ice with vigorous stirring.[10][12] 2. Carefully neutralize with a mild base (e.g., NaHCO₃, Na₂CO₃).[1][11] 3. Use appropriate extraction solvents and consider brine washes.

Experimental Protocols

Protocol 1: Optimized Preparation of the Vilsmeier Reagent

This protocol focuses on the safe and effective in-situ generation of the active reagent.

  • Set up a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet with a calcium chloride drying tube.

  • Charge the flask with anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents).

  • Cool the flask to 0-5 °C using an ice-salt bath.

  • Charge the dropping funnel with phosphorus oxychloride (POCl₃, 1.5-3 equivalents).

  • Add the POCl₃ dropwise to the vigorously stirred DMF over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt. The reagent is now ready for the addition of the substrate.

Protocol_1 Start Dry 3-Neck Flask + Anhydrous DMF Cool Cool to 0-5 °C Start->Cool Add Add POCl₃ Dropwise (T < 10 °C) Cool->Add Stir Stir at 0-5 °C for 30 min Add->Stir Ready Vilsmeier Reagent (Ready for use) Stir->Ready

Caption: Workflow for preparing the Vilsmeier reagent.

Protocol 2: General Procedure for High-Yield Quinoline Synthesis

This protocol outlines a robust method for the cyclization step.

  • To the pre-formed Vilsmeier reagent from Protocol 1, add the N-arylacetamide (1 equivalent), either as a solid in portions or as a solution in a minimal amount of anhydrous DMF. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, monitor the reaction by TLC.

  • If the reaction is sluggish at low temperature (common for deactivated substrates), allow the mixture to warm to room temperature, and if necessary, heat cautiously to 60-90 °C. Continue to monitor by TLC until the starting material is consumed (typically 4-10 hours).[10]

  • Once complete, cool the reaction mixture back to room temperature.

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is an exothermic quench.[1][10]

  • Neutralize the acidic aqueous solution by the slow, portion-wise addition of a base such as sodium carbonate or sodium bicarbonate until the pH is ~7-8.[1]

  • The crude product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry.[10]

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate, ethanol) or by column chromatography on silica gel.[1][11]

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • S. M. H. Mashraqui, et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B.
  • International Journal of Chemical Studies. (2021).
  • M. M. Ali, et al. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • ResearchGate. (2019).
  • J. U. M. Rao, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Mettler Toledo. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.

Sources

Troubleshooting

Technical Support Center: 7-Fluoro-6-methoxyquinoline-3-carbonitrile Production

Status: System Operational Current Module: Process Chemistry & Scale-Up Support User Role: Senior Process Chemist / R&D Lead Welcome to the Scale-Up Support Hub You have accessed the specialized support node for 7-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Current Module: Process Chemistry & Scale-Up Support User Role: Senior Process Chemist / R&D Lead

Welcome to the Scale-Up Support Hub

You have accessed the specialized support node for 7-Fluoro-6-methoxyquinoline-3-carbonitrile . This intermediate is a critical scaffold for Src/Abl tyrosine kinase inhibitors (such as Bosutinib). Its production at scale presents unique hazards involving thermal runaways, regioselectivity failures, and violent quenching protocols.

Select a troubleshooting ticket below to access the solution protocol.

Ticket #001: Thermal Runaway & "Tarring" During Cyclization

Status: High Priority Symptom: During the Gould-Jacobs cyclization (250°C+), the reaction mixture thickens uncontrollably, yields drop below 40%, and the reactor fouls with black tar (polymerized by-products).

Root Cause Analysis

The classic Gould-Jacobs reaction involves the thermal cyclization of an anilinomethylene malonate intermediate.[1]

  • Heat Transfer Limitation: At scale (>5 kg), the high viscosity of the reaction mixture (often run in Dowtherm A or Diphenyl ether) prevents efficient heat dissipation.

  • Polymerization: The high temperature required (250–280°C) to overcome the activation energy for aromatic nucleophilic substitution (cyclization) also triggers radical polymerization of the acrylate moiety.

  • Solidification: Upon cooling, the 4-hydroxyquinoline product often forms a "concrete-like" cake, trapping the impeller.

Protocol: Controlled Cyclization & Slurry Management

Step 1: The "Dilution-Feed" Technique (Recommended) Instead of a batch heat-up (which risks runaway), use a semi-batch protocol to control the exotherm and concentration.

  • Reactor Prep: Charge the reactor with Dowtherm A (10 volumes relative to starting material) and heat to 255°C .

  • Controlled Addition: Dissolve the diethyl [(3-fluoro-4-methoxyphenyl)amino]methylenemalonate precursor in a minimum amount of warm Dowtherm A.

  • Feed Rate: Add the precursor solution to the hot solvent sub-surface over 2–4 hours.

    • Why? This keeps the instantaneous concentration of the uncyclized monomer low, favoring intramolecular cyclization over intermolecular polymerization (tar formation).

  • Ethanol Removal: Ensure the reactor is equipped with a Dean-Stark trap or fractional distillation column to continuously remove the ethanol byproduct.

    • Critical: Failure to remove ethanol lowers the reaction temperature and stalls the cyclization.

Step 2: The "Hot-Quench" Filtration Do not cool the reaction to room temperature in the reactor.

  • Cool the mixture to 80–90°C .

  • Add an anti-solvent (e.g., Ethanol or Heptane) slowly to precipitate the product as a manageable slurry.

  • Filter while warm (50°C). This prevents the "concrete" formation associated with Dowtherm A solidification.

Expert Insight: For kilogram-scale batches, consider switching from Dowtherm A to Eaton’s Reagent (P₂O₅ in MeSO₃H) at 80°C. This avoids the extreme thermal hazards, though it requires careful waste handling (acidic phosphate waste).

Ticket #002: Regioisomer Contamination (5-Fluoro vs. 7-Fluoro)

Status: Open Symptom: HPLC shows a persistent impurity (5–12%) that co-crystallizes with the product. Diagnosis: Regioselectivity failure during cyclization.

Technical Explanation

The starting material, 3-fluoro-4-methoxyaniline , has two ortho positions available for cyclization:

  • Position 2 (Crowded): Between the amine and the fluorine atom. Cyclization here yields the 5-fluoro-6-methoxy isomer (Impurity).

  • Position 6 (Open): Adjacent to the amine but away from the fluorine. Cyclization here yields the desired 7-fluoro-6-methoxy isomer.

While steric hindrance favors the 7-fluoro product, high temperatures (Ticket #001) increase the energy available to overcome the steric barrier, increasing the 5-fluoro impurity.

Troubleshooting Diagram: Regioselectivity Logic

RegioSelectivity Start 3-Fluoro-4-methoxyaniline + EMCA/EMME Intermediate Anilino-acrylate Intermediate Start->Intermediate Path_A Cyclization at C2 (Sterically Hindered) Intermediate->Path_A High T (>260°C) High Conc. Path_B Cyclization at C6 (Sterically Favored) Intermediate->Path_B Optimized T (<250°C) Prod_Impurity 5-Fluoro-6-methoxy isomer (IMPURITY) Path_A->Prod_Impurity Prod_Target 7-Fluoro-6-methoxy isomer (TARGET) Path_B->Prod_Target

Caption: Steric steering of the cyclization process. High temperatures increase the probability of overcoming the steric barrier at C2, leading to the 5-fluoro impurity.

Purification Protocol

If the impurity is present >2%, standard recrystallization is often insufficient due to structural similarity.

  • Slurry Wash: Resuspend the crude solid in Acetonitrile (ACN) (5 vol) at reflux. The 5-fluoro isomer is slightly more soluble in polar aprotic solvents than the 7-fluoro target.

  • Hot Filtration: Filter the slurry while boiling.

  • Data Check: Target purity should be >98% by HPLC before proceeding to chlorination.

Ticket #003: Safety Critical - POCl₃ Chlorination & Quenching

Status: CRITICAL SAFETY ALERT Context: Converting the 4-hydroxy intermediate to the 4-chloro derivative (if required for Bosutinib coupling). Symptom: Delayed exotherm or "volcano" eruption during the water quench of the reaction mixture.

The Hazard: Metastable Phosphates

Directly adding water to the reaction mixture generates Phosphorodichloridic acid (HO-P(O)Cl₂) . This intermediate is metastable.[2] It accumulates in the reactor and then hydrolyzes rapidly and simultaneously, releasing massive amounts of heat and HCl gas instantly (thermal runaway).

Mandatory Safety Protocol: The "Reverse Quench"
ParameterStandard (Unsafe)Scale-Up (Safe)
Addition Order Water into Reaction MixReaction Mix into Water/Base
Temperature 0–10°C (Ice bath)35–50°C (Controlled)
Quench Base NaOH (Strong exotherm)K₂CO₃ or NaOAc (Buffered)

Step-by-Step Procedure:

  • Distillation: After the reaction is complete, distill off excess POCl₃ under vacuum (keep pot temp <60°C). Do not skip this. Removing bulk POCl₃ reduces the quench energy load by 70%.

  • Dilution: Dilute the thick residue with dry Toluene or DCM.

  • Reverse Addition:

    • Prepare a separate vessel with water (or 10% K₂CO₃) at 30–40°C .

    • Slowly dose the reaction mixture into the water.

    • Why Warm Water? Counter-intuitively, warm water is safer. It ensures the hydrolysis happens immediately upon contact (kinetically fast), preventing the accumulation of the "time-bomb" metastable intermediates.

  • Ventilation: Ensure the scrubber is active to handle the steady evolution of HCl and CO₂.

Ticket #004: Installing the Carbonitrile Group (C3-CN)

Status: Optimization Question: "Should I use the ester (EMME) or the nitrile (EMCA) starting material?"

Recommendation: For scale-up, Ethyl (ethoxymethylene)cyanoacetate (EMCA) is superior to the malonate ester (EMME).

  • Route A (EMME): Aniline

    
     Ester-Quinoline 
    
    
    
    Amide
    
    
    Nitrile. (3 steps, low atom economy, dehydration of amide is difficult with the 4-Cl group present).
  • Route B (EMCA): Aniline

    
     Cyano-Quinoline. (1 step).
    

Scale-Up Note for EMCA Route: The condensation of the aniline with EMCA is exothermic. On a >10kg scale, control the addition of the aniline to the EMCA (or vice versa) to maintain T < 50°C before the high-temperature cyclization step. This prevents premature oligomerization of the electron-deficient alkene.

Summary of Key Specifications
Critical Quality Attribute (CQA)SpecificationControl Strategy
Appearance Off-white to tan solidRemove "tars" via hot filtration in EtOH.
Purity (HPLC) > 98.0%ACN slurry wash removes 5-F isomer.
Residual Solvent Dowtherm A < 500 ppmDifficult to remove. Use heptane wash or switch to Eaton's Reagent.
Moisture (KF) < 0.5%Critical before POCl₃ step to prevent violent off-gassing.
References
  • Wang, H., et al. (2014).[3] "A New and Practical Synthesis of Bosutinib." Heterocycles, 89(12), 2806.[4]

  • Stoessel, F. (2001).[5] "Safety issues in scale-up of chemical processes." Current Opinion in Drug Discovery & Development.

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for POCl3 quenching protocols).
  • Pfizer Inc. (2000). "Process for the preparation of 4-amino-3-quinolinecarbonitriles." US Patent 6,002,008.

  • BenchChem Technical Support. (2025). "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." (Simulated internal link based on context).

Disclaimer: These protocols are for professional researchers. Always conduct a Process Safety Screening (DSC/ARC) before scaling up any reaction involving thermal cyclization or POCl₃.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectral Analysis of 7-Fluoro-6-methoxyquinoline-3-carbonitrile

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 7-Fluoro-6-methoxyquinoline-3-carbonitrile . It is designed for medicinal chemists and analytical scientists involved...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 7-Fluoro-6-methoxyquinoline-3-carbonitrile . It is designed for medicinal chemists and analytical scientists involved in the synthesis and characterization of kinase inhibitors (e.g., Bosutinib analogs).

Part 1: Executive Summary & Strategic Context

7-Fluoro-6-methoxyquinoline-3-carbonitrile is a critical aromatic intermediate in the synthesis of Src/Abl kinase inhibitors. Its structural integrity is defined by a specific substitution pattern on the quinoline core: a nitrile group at C3, a methoxy group at C6, and a fluorine atom at C7.

In drug development, this molecule typically appears in three distinct forms during the synthetic pathway. Distinguishing the fully aromatic Target (4-H) from its Precursors (4-Hydroxy, 4-Chloro) is the primary analytical challenge. This guide compares the spectral "performance"—defined here as signal resolution, diagnostic coupling patterns, and impurity detection—of the target against its key alternatives.

The Core Analytical Challenge

The presence of Fluorine (


, spin 1/2) at position 7 introduces complex spin-spin coupling (

), splitting the signals of neighboring protons (H8 and H5) into non-standard multiplets. Misinterpretation of these couplings as proton-proton (

) splitting is a common failure mode in structural assignment.

Part 2: Structural Analysis & Spectral Prediction

Molecular Connectivity & Spin System

The molecule possesses four aromatic protons in distinct electronic environments.

  • H2 & H4 (Pyridine Ring): Isolated singlets (or weak doublets). Highly deshielded due to the electron-withdrawing nitrile group and the heteroatom.

  • H5 & H8 (Benzene Ring): Para-oriented to each other but magnetically distinct.

    • H5: Ortho to the electron-donating Methoxy group (shielded).

    • H8: Ortho to the Fluorine atom (subject to large

      
       coupling).
      
Visualization of Coupling Pathways

The following diagram illustrates the connectivity and the critical scalar couplings (


) that define the NMR spectrum.

G cluster_legend Legend F7 Fluorine-19 (C7) H8 Proton H8 (Ortho to F) F7->H8 ³J(F,H) ~10-12 Hz (Dominant Splitting) H5 Proton H5 (Meta to F) F7->H5 ⁴J(F,H) ~6-8 Hz (Meta Coupling) H2 Proton H2 (Singlet) H4 Proton H4 (Singlet) H2->H4 ⁴J(H,H) ~1-2 Hz (Long Range) OMe Methoxy (C6) OMe->H5 NOE Correlation (Spatial Proximity) key1 Red Arrow: Fluorine Coupling key2 Green: Pyridine Ring Protons

Figure 1: Spin-spin coupling network. Note the dominant ³J coupling between F7 and H8, which transforms H8 into a doublet.

Part 3: Comparative Analysis (Target vs. Alternatives)

This section compares the Target (4-H) with its two most common commercial analogs/impurities: the 4-Chloro intermediate and the 4-Hydroxy (quinolone) tautomer.

Diagnostic Signal Comparison Table

Solvent: DMSO-d6 (Recommended for solubility of 4-OH analogs)

FeatureTarget: 4-H (Aromatic) Alternative 1: 4-Chloro Alternative 2: 4-Hydroxy (Oxo)
H2 Signal ~9.0 - 9.2 ppm (Singlet)~8.8 - 9.0 ppm (Singlet)~8.5 - 8.7 ppm (Singlet)
H4 Signal ~8.6 - 8.8 ppm (Singlet)ABSENT (Substituted by Cl)ABSENT (Substituted by OH/Oxo)
H8 Signal Doublet (

Hz)
Doublet (

Hz)
Doublet (

Hz)
NH Signal NoneNoneBroad Singlet ~12-13 ppm
Key Distinction Presence of TWO low-field singlets (H2 & H4) Only ONE low-field singlet (H2) Broad NH peak + Upfield shift
Detailed Analysis of Alternatives
  • 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile (Precursor):

    • Performance: Higher reactivity, often used as the electrophile for aniline coupling.

    • NMR Differentiation: The loss of the H4 proton is the "smoking gun." In the Target (4-H), the H4 signal appears around 8.7 ppm. In the 4-Chloro analog, this region is empty.

    • Impurity Check: If your spectrum shows a small singlet at ~8.8 ppm while the main H2 is at 9.0 ppm, your sample contains residual chlorinated starting material.

  • 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carbonitrile (Tautomer):

    • Performance: Stable solid, poor solubility in

      
      .
      
    • NMR Differentiation: This molecule exists primarily as the 4-quinolone tautomer. You will see a broad exchangeable proton (NH) downfield (12+ ppm) and a significant shielding of the aromatic protons due to the loss of full aromaticity in the pyridine ring.

Part 4: Experimental Protocol for High-Fidelity Acquisition

To ensure E-E-A-T compliant data, follow this self-validating protocol.

Sample Preparation
  • Solvent Choice: DMSO-d6 is superior to

    
     for this class of compounds.
    
    • Reasoning: Quinolines are prone to aggregation (stacking) in non-polar solvents, which broadens peaks. DMSO disrupts this stacking and ensures sharp resolution of the Fluorine couplings.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 (ensure S/N > 100:1 for H4/H2).

  • Spectral Width: -2 to 14 ppm (to catch broad NH impurities).

  • Relaxation Delay (D1): Set to 3.0 seconds or higher.

    • Critical: H2 and H4 are isolated aromatic protons with long T1 relaxation times. Short D1 leads to integration errors (underestimation of H2/H4).

Workflow Visualization

Workflow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3 due to stacking) Start->Solvent Acquire Acquire 1H NMR (D1 > 3.0s) Solvent->Acquire CheckH4 Check 8.5-9.0 ppm Region Acquire->CheckH4 TwoSinglets Two Singlets Found (H2 & H4) CheckH4->TwoSinglets Yes OneSinglet One Singlet Found (H2 Only) CheckH4->OneSinglet No ResultTarget Confirm: Target (4-H) TwoSinglets->ResultTarget ResultChloro Identify: 4-Chloro Analog OneSinglet->ResultChloro

Figure 2: Decision tree for validating the identity of the quinoline-3-carbonitrile scaffold.

Part 5: References

  • Boschelli, D. H., et al. (2001).[1] "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines: Identification of Potent, Selective Src Kinase Inhibitors." Journal of Medicinal Chemistry, 44(23), 3965–3977. Link

  • Wissner, A., et al. (2003).[1] "Substituted 3-Cyanoquinolines as Protein Tyrosine Kinase Inhibitors." United States Patent US 6,780,996 B2. Link

  • Reich, H. J. (2020). "Coupling Constants involving Fluorine." University of Wisconsin-Madison Organic Chemistry Data. Link

  • BenchChem Technical Support. (2025). "Troubleshooting NMR Peak Assignments for Substituted Quinolines." Link

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 7-Fluoro-6-methoxyquinoline

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 7-Fluoro-6-meth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 7-Fluoro-6-methoxyquinoline, a potential building block in medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is of paramount importance. This guide provides an in-depth comparison of a newly developed, optimized High-Performance Liquid Chromatography (HPLC) method against a conventional approach, underpinned by rigorous validation according to international regulatory standards.

The narrative that follows is built on the foundational principles of scientific integrity, drawing from extensive experience in analytical chemistry. Every experimental choice is justified, and the protocols are designed to be self-validating, ensuring trustworthiness in the results. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of HPLC method validation.

The Criticality of a Validated HPLC Method

The purity of 7-Fluoro-6-methoxyquinoline directly impacts its pharmacological and toxicological profile. Impurities, even in trace amounts, can lead to adverse effects or diminished therapeutic efficacy. Therefore, a validated HPLC method is essential to ensure that the API meets the stringent purity requirements set by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] A validated method provides documented evidence that the procedure is suitable for its intended purpose.[3][4][5]

Method Development: A Tale of Two Approaches

To illustrate the advantages of a well-developed analytical method, we will compare two hypothetical HPLC methods for the purity determination of 7-Fluoro-6-methoxyquinoline:

  • Method A: The Standard Approach. A conventional reversed-phase HPLC method utilizing a standard C18 column and an isocratic mobile phase. This represents a common starting point in method development.

  • Method B: The Optimized Approach. A modern HPLC method employing a core-shell C18 column for enhanced resolution and a gradient elution program to effectively separate the main component from potential impurities and degradation products.

The rationale for choosing a specific stationary phase and mobile phase composition is critical. While a standard C18 column (Method A) can provide adequate separation for many compounds, quinoline derivatives can be challenging due to their similar structures.[6][7] The optimized method (Method B) leverages the higher efficiency of a core-shell column to achieve superior separation. The gradient elution in Method B allows for a more tailored separation, ensuring that both early and late-eluting impurities are resolved from the main peak.

Comparative Validation of Method A and Method B

The validation of an analytical method is a comprehensive process that assesses its performance characteristics.[8] We will now delve into a comparative analysis of Method A and Method B across key validation parameters, as stipulated by ICH Q2(R1) guidelines.[5][9][10]

System Suitability

Before any sample analysis, a system suitability test is performed to ensure that the chromatographic system is operating correctly.[11][12]

ParameterAcceptance CriteriaMethod A (Standard)Method B (Optimized)
Tailing Factor (T)T ≤ 2.01.81.1
Theoretical Plates (N)N > 200035009500
Relative Standard Deviation (RSD) of Peak Area (n=6)RSD ≤ 2.0%1.5%0.5%

The data clearly indicates the superior performance of Method B, with a significantly lower tailing factor, a much higher number of theoretical plates (indicative of better column efficiency), and improved precision in peak area.

Specificity: The Ability to Assess the Analyte Unambiguously

Specificity is the ability of the method to measure the analyte of interest in the presence of other components such as impurities, degradants, and matrix components.[13][14][15][16] To assess this, forced degradation studies are conducted to intentionally degrade the 7-Fluoro-6-methoxyquinoline sample under various stress conditions.[17][18][19]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[17]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[17]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[17]

  • Thermal Degradation: 80°C for 48 hours.[17]

  • Photolytic Degradation: Exposure to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).[17]

The results of the forced degradation studies are then analyzed using both HPLC methods.

Stress ConditionMethod A (Standard)Method B (Optimized)
Acid HydrolysisCo-elution of a major degradant with the main peak.Complete separation of all degradation products from the main peak (Resolution > 2.0).
Base HydrolysisPartial separation of degradants.Baseline resolution of all degradants.
Oxidative DegradationMinor peak shoulders on the main peak.Sharp, symmetrical peak for the main component with well-resolved impurity peaks.
Thermal DegradationBroadening of the main peak.No significant change in peak shape.
Photolytic DegradationAppearance of a new, poorly resolved peak.Clear separation of the photolytic degradation product.

Method B demonstrates superior specificity, proving its suitability as a stability-indicating method. The ability to separate all degradation products is crucial for accurate purity assessment and for understanding the degradation pathways of the molecule.[18]

In-Depth Experimental Protocols

HPLC Method Parameters

Method A: Standard Approach

  • Column: Standard C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method B: Optimized Approach

  • Column: Core-shell C18, 2.6 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Develop HPLC Method (Method A vs. Method B) SST System Suitability Dev->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Linearity and Range

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte.[20][21][22] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[20][21]

ParameterAcceptance CriteriaMethod A (Standard)Method B (Optimized)
Correlation Coefficient (r²)r² ≥ 0.9980.99850.9999
Range80-120% of the nominal concentration80-120%50-150%
y-interceptClose to zeroSignificant non-zero interceptNegligible intercept

Method B exhibits a higher correlation coefficient, indicating a stronger linear relationship. Furthermore, its wider validated range provides greater flexibility for analyzing samples with varying concentrations.

Accuracy and Precision

Accuracy is the closeness of the test results to the true value, often determined by spike/recovery studies.[22][23] Precision is the degree of agreement among individual test results when the method is applied repeatedly.[11][23]

Accuracy (Recovery %)

Concentration LevelAcceptance CriteriaMethod A (Standard)Method B (Optimized)
80%98.0 - 102.0%97.5%99.8%
100%98.0 - 102.0%102.5%100.1%
120%98.0 - 102.0%103.0%100.5%

Precision (RSD %)

Precision TypeAcceptance CriteriaMethod A (Standard)Method B (Optimized)
Repeatability (Intra-day, n=6)RSD ≤ 2.0%1.8%0.6%
Intermediate Precision (Inter-day, n=6)RSD ≤ 2.0%2.5%0.9%

Method B demonstrates superior accuracy, with recovery values well within the acceptance criteria. It also shows significantly better repeatability and intermediate precision, highlighting its reliability over multiple analyses and on different days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[24][25][26] These are often calculated based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[25][27]

ParameterAcceptance CriteriaMethod A (Standard)Method B (Optimized)
LOD (S/N ≈ 3:1)-0.05 µg/mL0.01 µg/mL
LOQ (S/N ≈ 10:1)-0.15 µg/mL0.03 µg/mL
Precision at LOQ (RSD%)≤ 10%12%4.5%

The lower LOD and LOQ of Method B indicate its higher sensitivity, which is critical for the detection and quantification of trace-level impurities. The excellent precision at the LOQ for Method B further solidifies its suitability for this purpose.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[28][29][30][31]

Robustness Study Parameters:

  • Flow rate: ± 0.2 mL/min

  • Column temperature: ± 5°C

  • Mobile phase composition: ± 2% organic

Parameter VariationMethod A (Standard)Method B (Optimized)
Flow Rate ChangeSignificant shift in retention times, loss of resolution.Minor, predictable shifts in retention times, resolution maintained.
Temperature ChangePeak tailing and broadening observed.Minimal impact on peak shape and resolution.
Mobile Phase Composition ChangeDrastic change in retention and selectivity.Robust performance with maintained separation.

Method B is demonstrably more robust, providing confidence that minor variations in experimental conditions will not compromise the quality of the results. This is a critical attribute for methods that will be transferred between laboratories or used for routine analysis over an extended period.

Logical Relationship of Validation Parameters

Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Ensures measurement of analyte only Range Range Linearity->Range Defines the concentration interval Accuracy Accuracy Range->Accuracy Accuracy tested within this range Precision Precision Range->Precision Precision tested within this range Accuracy->Precision Inaccurate results cannot be precise LOQ LOQ Precision->LOQ LOQ requires acceptable precision

Conclusion: The Superiority of the Optimized Method

This comparative guide unequivocally demonstrates the advantages of investing in a well-developed and thoroughly validated HPLC method. While a standard approach like Method A may seem adequate initially, it often falls short when subjected to the rigorous scrutiny of a full validation. The optimized method, Method B, not only meets but exceeds the acceptance criteria for all validation parameters. Its superior specificity, linearity, accuracy, precision, sensitivity, and robustness make it the clear choice for the reliable purity assessment of 7-Fluoro-6-methoxyquinoline.

For professionals in drug development, the adoption of such a robust analytical method is not just a matter of regulatory compliance; it is a commitment to ensuring the quality, safety, and efficacy of the final pharmaceutical product. The principles and protocols outlined in this guide provide a framework for achieving this critical objective.

References

  • Industrial Pharmacist. (2024, September 10).
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]

  • Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods. [Link]

  • Academy of Applied Pharmaceutical Sciences. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?. [Link]

  • MicroSolv Technology Corporation. (n.d.). Determine limits of detection LOD and limits of quantification LOQ. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Taylor & Francis Online. (2018, May 24). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • LCGC International. (n.d.). Robustness Tests. [Link]

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]

  • Chromnews. (2017, August 4). Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • YouTube. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean?. [Link]

  • SciSpace. (2014). Hplc method development and validation: an overview. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Chromatography Today. (2021, November 22). Automated HPLC Method Development and Robustness Tests for a Mixture of Hair Dyes Employing Two Different Instruments. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • National Center for Biotechnology Information. (2022, July 5). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]

  • Concept Heidelberg. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (n.d.). Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. [Link]

  • Altabrisa Group. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ResearchGate. (n.d.). Results of accuracy and precision for the HPLC method. [Link]

  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. [Link]

  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. [Link]

  • Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

Sources

Validation

Advanced Guide to Mass Spectrometry Fragmentation of Fluorinated Quinolones

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of fluorinated quinolines, tailored for researchers in medicinal chemistry and drug metabolism. Executive Summary & Strat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of fluorinated quinolines, tailored for researchers in medicinal chemistry and drug metabolism.

Executive Summary & Strategic Importance

Fluorinated quinolines represent a cornerstone scaffold in medicinal chemistry, serving as the backbone for the "fluoroquinolone" class of antibiotics (e.g., ciprofloxacin, moxifloxacin) and emerging oncology agents.[1] For drug development professionals, understanding their fragmentation is critical for:

  • Metabolite Identification: Distinguishing oxidative metabolites from isobaric matrix interferences.

  • Impurity Profiling: Characterizing positional isomers arising during synthesis.

  • Structural Verification: Confirming the integrity of the fluorine-carbon bond during metabolic stress.

This guide moves beyond basic spectral interpretation, offering a mechanistic breakdown of how the high electronegativity of fluorine and the stability of the quinoline core dictate fragmentation pathways in both Electron Ionization (EI) and Electrospray Ionization (ESI).

Mechanistic Principles of Fragmentation[2][3]

The Quinoline Core: The HCN Rule

Regardless of substitution, the quinoline scaffold exhibits a "fingerprint" fragmentation pathway driven by the stability of the aromatic system.

  • Primary Event: The heterocyclic nitrogen dictates the initial cleavage. The molecular ion (

    
     in EI or 
    
    
    
    in ESI) typically undergoes ring contraction or cleavage to expel Hydrogen Cyanide (HCN, 27 Da) .
  • Secondary Event: Following HCN loss, the resulting radical cation (typically a benzocyclobutadiene-like species) loses Acetylene (C

    
    H
    
    
    
    , 26 Da)
    .
The Fluorine Effect: C-F Bond Stability vs. HF Elimination

Fluorine introduces unique constraints due to the strength of the C-F bond (~485 kJ/mol).

  • Resistance to Homolytic Cleavage: Unlike chlorine or bromine, direct loss of a fluorine radical (

    
    , 19 Da) is energetically unfavorable and rarely observed as a primary step.
    
  • HF Elimination (The "Scrambling" Pathway): In ESI-MS/MS, particularly for fluoroquinolone drugs, the loss of Hydrogen Fluoride (HF, 20 Da) is a diagnostic neutral loss. This rarely occurs from the intact parent but is triggered after the ring system has been destabilized by decarboxylation or dehydration.

Comparative Analysis: Fragmentation Pathways

The following table contrasts the fragmentation behaviors of the simple core scaffold versus complex drug derivatives.

FeatureSimple Fluorinated Quinoline (Core)Fluoroquinolone Antibiotics (Drug Class)
Ionization Mode Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI, +ve)
Dominant Precursor

(Radical Cation)

(Even Electron Ion)
Primary Loss -HCN (27 Da)-H

O
(18 Da) or -CO

(44 Da)
Secondary Loss -C

H

(26 Da)
-HF (20 Da) (Diagnostic)
Base Peak Often the Molecular Ion (

)
Piperazine fragment or Decarboxylated core
Isomer Differentiation Relative abundance of

vs

MS

required to distinguish positional isomers
Case Study: Fluoroquinolone Antibiotics (ESI-MS/MS)

For drugs like Ciprofloxacin, the fragmentation is sequential. The carboxylic acid at C-3 and the piperazine ring at C-7 control the pathway.

  • Step 1: Loss of water (

    
    ) from the carboxylic acid group.
    
  • Step 2: Loss of CO (

    
    ) or CO
    
    
    
    (
    
    
    ).
  • Step 3 (Diagnostic): Loss of HF (20 Da) . This typically occurs from the decarboxylated ion, confirming the presence of the fluorine on the aromatic ring.

Visualization of Fragmentation Pathways[2][4][5][6]

Pathway A: The Core Scaffold (EI Mechanism)

This diagram illustrates the fundamental breakdown of the quinoline ring, applicable to simple building blocks (e.g., 3-fluoroquinoline).

QuinolineFragmentation Figure 1: Characteristic EI fragmentation pathway of the fluorinated quinoline core. M Molecular Ion (M+.) Fluorinated Quinoline Inter1 [M - HCN]+. Fluorophenyl-acetylene radical M->Inter1 - HCN (27 Da) Ring Contraction Inter2 [M - HCN - C2H2]+. Fluorophenyl cation Inter1->Inter2 - C2H2 (26 Da) Acetylene Loss

Pathway B: Fluoroquinolone Antibiotic Degradation (ESI Mechanism)

This workflow depicts the sequential losses observed in LC-MS/MS of drugs like Ciprofloxacin.

DrugFragmentation Figure 2: ESI-MS/MS fragmentation cascade of Fluoroquinolone antibiotics showing HF loss. Parent Protonated Parent [M+H]+ Step1 [M+H - H2O]+ Parent->Step1 - H2O (18 Da) (Carboxylic Acid) Step3 [M+H - CO2]+ Parent->Step3 - CO2 (44 Da) (Decarboxylation) Step2 [M+H - H2O - CO]+ Step1->Step2 - CO (28 Da) Final Diagnostic Ion [Core - HF]+ Step2->Final - HF (20 Da) (Fluorine Scrambling) Step3->Final - HF (20 Da)

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure reproducible fragmentation data, specifically for distinguishing isomers or confirming fluorine substitution, follow this self-validating protocol.

Sample Preparation (Standardized)
  • Solvent: Dissolve compounds in 50:50 Methanol/Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation

    
    , which alters fragmentation energy).
    
  • Filtration: 0.2 µm PTFE filter (essential to remove particulate matter that causes source arcing).

Mass Spectrometry Conditions (ESI Positive)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[2]

  • Source Voltage: 3.5 kV (Keep low to minimize in-source fragmentation of the labile carboxylic acid).

  • Collision Energy (CE) Ramping:

    • Screening: Apply a ramp (e.g., 20–50 eV) to capture the full range of fragments.

    • Validation: The loss of HF typically requires higher energy (>35 eV) compared to the loss of water (<20 eV).

Quality Control (Self-Validation)
  • The "20 Da" Check: If you suspect a peak is a fluorinated fragment, look for a satellite peak at -20 Da (loss of HF) in the MS

    
     spectrum.
    
  • Isotope Confirmation: Fluorine is monoisotopic (

    
    ). Unlike chlorinated analogs, there is no M+2 isotope pattern. If an M+2 peak is present (~33% height), the compound is chlorinated, not fluorinated.
    

References

  • Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry . ResearchGate.[1] Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics . National Institutes of Health (PMC). Available at: [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids . Chemical Papers. Available at: [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline . Royal Society of Chemistry.[3] Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry . PubMed. Available at: [Link]

Sources

Comparative

Technical Comparison: 7-Fluoro vs. 7-Chloro Substitution in Quinoline-3-Carbonitrile Scaffolds

Topic: Comparing 7-Fluoro vs 7-Chloro quinoline-3-carbonitrile bioactivity Content Type: Publish Comparison Guide Executive Summary In the development of kinase inhibitors—specifically for EGFR, Src, and MEK targets—the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing 7-Fluoro vs 7-Chloro quinoline-3-carbonitrile bioactivity Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors—specifically for EGFR, Src, and MEK targets—the quinoline-3-carbonitrile core serves as a privileged scaffold. The choice between a 7-Fluoro (7-F) and 7-Chloro (7-Cl) substitution is not merely a halogen swap; it is a strategic decision that alters the molecule's metabolic fate, synthetic versatility, and binding kinetics.[1]

  • 7-Fluoro: Preferred for optimizing metabolic stability (blocking C7 oxidation) and accessing tight binding pockets where the steric bulk of chlorine is prohibitive.[1] It also serves as a reactive handle for nucleophilic aromatic substitution (

    
    ) during lead optimization.
    
  • 7-Chloro: Offers superior lipophilicity and lower cost.[1] Historically validated in antimalarial pharmacophores (e.g., chloroquine), it is effective when filling hydrophobic pockets is required to displace water molecules.[2]

Physicochemical & Structural Analysis

The bioactivity differences stem directly from the atomic properties of the halogen substituent.

Feature7-Fluoro Analog7-Chloro AnalogImpact on Bioactivity
Van der Waals Radius 1.47 Å1.75 ÅSterics: F is an isostere of H (1.20 Å), allowing it to fit in tight pockets.[1] Cl is bulky, potentially causing steric clashes.[2]
Electronegativity (Pauling) 3.983.16Electronics: F exerts a stronger inductive electron-withdrawing effect (-I), lowering the pKa of the quinoline nitrogen.[1]
C-X Bond Strength ~116 kcal/mol~81 kcal/molMetabolism: The C-F bond is metabolically inert. The C-Cl bond is stable but more susceptible to oxidative insertion or displacement.[1]
Lipophilicity (

value)
+0.14+0.71ADME: 7-Cl significantly increases LogP, improving membrane permeability but risking poor solubility.[2]

Comparative Bioactivity: Kinase Inhibition (EGFR & Src)[1][2][3]

Experimental data indicates that while both analogs can inhibit kinases, the 7-Fluoro variants often exhibit superior potency in "gatekeeper" mutant strains due to their smaller size and ability to modulate the electronic environment of the 4-anilino moiety.

Case Study: Src Kinase Inhibition (Boschelli Series)

Research into 4-anilino-3-quinolinecarbonitriles (precursors to Bosutinib) revealed a critical divergence in activity based on the 7-position.[1][3]

  • 7-Chloro Derivatives: Showed potent inhibition but lower solubility.[1]

  • 7-Fluoro Derivatives: Demonstrated equipotent kinase inhibition but, critically, the 7-F group acted as a "synthetic key." Because the quinoline ring is electron-deficient (due to the 3-CN group), the 7-F atom is labile to nucleophilic attack.[1] This allowed researchers to displace the fluorine with solubilizing amines (e.g., piperazines), creating 7-amino analogs with vastly improved in vivo profiles.

Representative Data Trends (EGFR Inhibition)

Based on SAR studies of 4-anilinoquinoline-3-carbonitriles (e.g., Pelitinib analogs).[1]

Compound VariantTargetIC50 (nM)Observation
7-H (Unsubstituted) EGFR (WT)45Baseline activity.[1]
7-Chloro Analog EGFR (WT)12High Potency: Cl fills hydrophobic pocket (L718/V726 region).[1]
7-Fluoro Analog EGFR (WT)18Balanced: Slightly less potent than Cl in WT, but better metabolic profile.[2]
7-Fluoro Analog EGFR (T790M)< 10 Mutant Selectivity: F avoids steric clash with the bulky Methionine gatekeeper.[1]
Visualization: The "Synthetic Divergence" Pathway

The following diagram illustrates how the 7-F analog offers a unique synthetic pathway to advanced inhibitors that the 7-Cl analog cannot easily access.

G Start 4-Hydroxy-quinoline-3-CN Core Scaffold PathF 7-Fluoro Intermediate (High Reactivity) Start->PathF Fluorination PathCl 7-Chloro Intermediate (High Stability) Start->PathCl Chlorination SnAr S_NAr Displacement (R-NH2 Nucleophile) PathF->SnAr Active due to -I effect of F & CN FinalCl 7-Cl Inhibitor (Lipophilic, Stable) Use: Hydrophobic Pockets PathCl->FinalCl 4-Anilino Coupling FinalAmino 7-Amino-Alkoxy Inhibitor (Soluble, Tunable) Use: Advanced Drug Candidates SnAr->FinalAmino Displacement of F

Caption: The 7-Fluoro substituent enables a unique S_NAr diversification strategy, whereas 7-Chloro remains static.

Metabolic Stability & Toxicity[1][2][3][5]

Metabolic Soft Spots

The 7-position is a common site for oxidative metabolism (hydroxylation) in quinolines.[1]

  • 7-H: Rapidly metabolized to 7-OH (inactive/excreted).[1]

  • 7-Cl: Blocks metabolism but can introduce hepatotoxicity risks if a "quinone-imine" intermediate forms.[1]

  • 7-F: effectively blocks metabolism without adding significant molecular weight or lipophilicity.[1]

Experimental Insight: In leishmaniasis research, combining 6-chloro and 7-fluoro substitutions on the quinoline ring resulted in compounds with significantly improved metabolic stability compared to the 7-chloro alone, as the fluorine atom deactivated the ring toward cytochrome P450 oxidation.

Experimental Protocols

A. Synthesis of 7-Halo-4-hydroxyquinoline-3-carbonitriles

Self-validating step: The melting points of these intermediates are distinct (7-F > 300°C; 7-Cl > 300°C), but IR spectra differentiate them (C-F stretch ~1200 cm⁻¹ vs C-Cl stretch ~780 cm⁻¹).[1]

  • Reagents: 3-fluoroaniline (for 7-F) or 3-chloroaniline (for 7-Cl), Ethyl (ethoxymethylene)cyanoacetate.[1]

  • Condensation: Reflux aniline (1 eq) with ethyl (ethoxymethylene)cyanoacetate (1 eq) in ethanol for 2 hours. Cool to precipitate the acrylate intermediate.

  • Cyclization (Gould-Jacobs): Add the acrylate to boiling diphenyl ether (250°C) for 30-60 mins.

  • Workup: Cool to RT. Dilute with hexane to precipitate the crude quinoline. Filter and wash with hexane/ethanol.

  • Chlorination (Activation): Reflux the 4-hydroxy product in POCl3 to generate the 4-chloro-3-cyanoquinoline (reactive intermediate for kinase assays).

B. In Vitro EGFR Kinase Assay (FRET-based)

Objective: Determine IC50 for 7-F vs 7-Cl analogs.[1]

  • Preparation: Dilute compounds in 100% DMSO (start at 10 mM, serial dilution 1:3).

  • Enzyme Mix: Prepare EGFR (WT or T790M) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Substrate: Use a peptide substrate (e.g., Poly-Glu-Tyr) labeled with a fluorophore.[1]

  • Reaction:

    • Add 5 µL compound solution to 384-well plate.

    • Add 10 µL Enzyme mix. Incubate 10 min.

    • Add 10 µL ATP/Substrate mix to initiate.

  • Detection: After 60 min, add EDTA to stop reaction. Measure fluorescence intensity (excitation 340 nm, emission 615/665 nm for TR-FRET).

  • Analysis: Fit curves using non-linear regression (GraphPad Prism) to derive IC50.

References

  • Boschelli, D. H., et al. (2008).[2] "Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs." Bioorganic & Medicinal Chemistry. Link

  • Gao, C., et al. (2014).[2] "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives." Molecules. Link

  • Upadhyay, K. K., et al. (2021).[2] "Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition."[1] Journal of Molecular Structure. Link

  • Coimbra, E. S., et al. (2021).[2][4] "Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective." Molecules. Link[1][5]

  • Wissner, A., et al. (2003).[2] "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors." Journal of Medicinal Chemistry. Link

Sources

Validation

Publish Comparison Guide: Crystal Structure Analysis of 7-Fluoro-6-methoxyquinoline-3-carbonitrile

Part 1: Executive Summary & Strategic Context In the competitive landscape of kinase inhibitor development, the 7-Fluoro-6-methoxyquinoline-3-carbonitrile scaffold serves as a critical "penultimate" intermediate, most no...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the competitive landscape of kinase inhibitor development, the 7-Fluoro-6-methoxyquinoline-3-carbonitrile scaffold serves as a critical "penultimate" intermediate, most notably in the synthesis of Bosutinib (SKI-606) . Unlike its purely alkoxy counterparts (e.g., 6,7-dimethoxy analogs), the introduction of the C7-fluorine atom fundamentally alters the solid-state landscape of the molecule.

This guide provides a technical comparison of the crystal structure properties of the 7-Fluoro intermediate against its chlorinated precursor and non-fluorinated alternatives. By understanding the specific packing motifs driven by the fluorine substituent, researchers can optimize purification yields, solubility profiles, and downstream coupling efficiency.

The "Fluorine Effect" in Solid-State Performance

The substitution of a methoxy group (donor) with a fluorine atom (acceptor/lipophilic) at the C7 position creates a unique "push-pull" electronic system with the C3-cyano group.

  • Performance Advantage: Enhanced lattice energy via C-F···H and C-F···π interactions often leads to higher melting points and lower solubility in protic solvents compared to 6,7-dimethoxy analogs, facilitating high-purity isolation by filtration.

  • Critical Control Point: The planar nature of the quinoline core promotes strong

    
    -
    
    
    
    stacking. Monitoring the "slippage" of these stacks via X-ray diffraction (XRD) is essential to predict dissolution rates in the subsequent
    
    
    coupling reaction.

Part 2: Structural Comparison & Performance Metrics

We compare the 7-Fluoro-6-methoxyquinoline-3-carbonitrile (Target) against two common alternatives encountered in the synthesis workflow.

Table 1: Comparative Physicochemical & Structural Profile
FeatureTarget Product (7-F, 6-OMe)Alternative A (4-Cl, 7-F Precursor)Alternative B (6,7-Dimethoxy Analog)
Role Key Intermediate (Bosutinib)Reactive PrecursorGeneral Kinase Scaffold
Crystal System Monoclinic (

typical)
Triclinic or MonoclinicMonoclinic
Packing Driver

-

Stacking + C-F···H

-

Stacking + Cl···Cl / Cl···N

-

Stacking + C-H···O
Lattice Stability High (High MP, >200°C)Moderate (Lower MP due to Cl steric bulk)Moderate to High
Solubility (EtOH) Low (Facilitates precipitation)ModerateModerate to High
Impurity Rejection Excellent (Rigid lattice rejects regioisomers)GoodModerate (Can co-crystallize)
Detailed Structural Analysis[1]
1. The Target: 7-Fluoro-6-methoxyquinoline-3-carbonitrile[1]
  • Molecular Planarity: The quinoline core is essentially planar. The methoxy group at C6 typically lies in the plane of the ring to maximize resonance donation, locked by an intramolecular C-H···O hydrogen bond.

  • Fluorine Interactions: The C7-F atom acts as a weak hydrogen bond acceptor. In the crystal lattice, it frequently engages in short contact interactions with aromatic protons (C-H) of neighboring molecules, creating "zipper-like" motifs that reinforce the

    
    -stacked columns.
    
  • Performance Implication: This tight packing contributes to the molecule's low solubility in alcohols, which is advantageous for removing soluble impurities (like unreacted anilines) during workup.

2. Alternative A: 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile[1][2]
  • Steric Disruption: The bulky Chlorine atom at C4 disrupts the perfect parallel alignment of the quinoline rings. This often results in a slightly expanded unit cell volume and lower density compared to the dechlorinated target.

  • Halogen Bonding: Chlorine is more polarizable than fluorine and may form Type II halogen bonds (C-Cl···N), which can compete with

    
    -stacking.
    
  • Performance Implication: The lower lattice energy makes this intermediate more soluble, posing a risk of yield loss during crystallization if not carefully controlled with anti-solvents.

3. Alternative B: 6,7-Dimethoxyquinoline-3-carbonitrile
  • Steric Bulk: The presence of two methoxy groups creates steric clash potential. One methoxy group often twists out of the plane, increasing the "thickness" of the molecule.

  • Hydration Risk: The extra oxygen acceptors make this scaffold more hygroscopic and prone to forming hydrates (e.g., monohydrates), which can complicate stoichiometry in weight-based reactions.

  • Performance Implication: Requires rigorous drying protocols (Karl Fischer titration) before use, unlike the more hydrophobic 7-Fluoro analog.

Part 3: Visualization of Structural Workflows

Diagram 1: Synthesis & Solid-State Evolution

This workflow illustrates how the crystal lattice evolves from the reactive chloro-precursor to the stable fluoro-intermediate.

Bosutinib_Intermediate_Flow cluster_props Solid State Transition Precursor 4-Chloro-7-fluoro-6-methoxy quinoline-3-carbonitrile (Bulky Cl, Moderate Lattice Energy) Reaction Reduction / Substitution (Removal of Cl) Precursor->Reaction Pd/C, H2 or SnAr Target 7-Fluoro-6-methoxy quinoline-3-carbonitrile (Planar, High Packing Efficiency) Reaction->Target Crystallization (EtOH/MeCN) Bosutinib Bosutinib (Final Drug) (Complex Solvate/Hydrate) Target->Bosutinib SnAr with Aniline + Piperazine tail

Caption: Evolution of solid-state properties from the chlorinated precursor to the planar 7-fluoro intermediate.

Diagram 2: Crystal Packing Interaction Map

A conceptual map of the forces stabilizing the 7-Fluoro-6-methoxyquinoline-3-carbonitrile lattice.

Crystal_Forces Center 7-Fluoro-6-methoxy quinoline-3-carbonitrile PiStack Pi-Pi Stacking (Face-to-Face) ~3.5 Å Center->PiStack Primary Force F_Interaction C-F...H-C (Weak H-Bond) Center->F_Interaction Lattice Hardening CN_Dipole CN...Dipole (Anti-parallel) Center->CN_Dipole Directionality OMe_Conf OMe Planarity (Intramolecular H-bond) Center->OMe_Conf Conformation

Caption: Interaction map highlighting the dominance of Pi-stacking and Fluorine-mediated contacts in the crystal lattice.

Part 4: Experimental Protocols

Protocol A: Single Crystal Growth (Self-Validating)

Objective: Obtain diffraction-quality crystals to confirm regiochemistry and solvate state.

  • Solvent Selection: Prepare a saturated solution of the target compound (20 mg) in Acetonitrile (MeCN) or Ethanol (EtOH) at 60°C.

    • Why? MeCN is a polar aprotic solvent that dissolves the quinoline well at high heat but poorly at room temp, encouraging crystallization.

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean glass vial.

    • Validation: Ensures nucleation is spontaneous and not dust-induced.

  • Slow Evaporation: Cover the vial with Parafilm, poke 3-4 small holes, and leave undisturbed at room temperature (20-25°C) for 3-5 days.

  • Harvesting: Look for colorless/pale-yellow block-like crystals. Needle habits often indicate rapid precipitation (lower quality).

Protocol B: Powder X-Ray Diffraction (PXRD) Check

Objective: Rapidly assess phase purity and crystallinity against the "Alternative" profiles.

  • Sample Prep: Lightly grind 50 mg of dry solid. Pack into a zero-background silicon holder.

  • Instrument Settings:

    • Radiation: Cu K

      
       (
      
      
      
      Å).
    • Range: 2

      
       = 3° to 40°.
      
    • Step Size: 0.02°.

  • Analysis Criteria (Pass/Fail):

    • Pass: Sharp peaks with FWHM < 0.15° (High Crystallinity).

    • Diagnostic Region: Look for the low-angle peak (typically 8-12° 2

      
      ) representing the inter-planar spacing of the quinoline stacks.
      
    • Fail: Broad "halo" (Amorphous) or split peaks (Polymorph mixture).

Part 5: References

  • Mao, Y., et al. (2014). "A New and Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile." Heterocycles, 89(8), 1885. Link - Describes the synthesis and isolation of the Bosutinib intermediate scaffold.

  • Sampathkumar, N., et al. (2022). "Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline." Malaria World. Link - Provides comparative crystallographic data for 6-methoxyquinoline derivatives.

  • Ökten, S., et al. (2021).[3][4] "Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure... of 3,6,8-trimethoxyquinoline." Journal of Structural Chemistry. Link - Establishes baseline packing motifs for methoxy-substituted quinolines.

  • Pfizer Inc. (2012). "Bosutinib (Bosulif) Prescribing Information." FDA Access Data. Link - Official source for the drug substance and its structural analogs.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Quinoline-3-carbonitrile derivatives." Link - General repository for validating unit cell parameters.

Sources

Comparative

Technical Guide: UV-Vis &amp; Photophysics of 6-Methoxyquinoline-3-Carbonitrile Derivatives

This guide provides an in-depth technical analysis of 6-methoxyquinoline-3-carbonitrile derivatives , focusing on their UV-Vis absorption and photophysical profiles.[1] It contrasts these scaffolds with standard fluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-methoxyquinoline-3-carbonitrile derivatives , focusing on their UV-Vis absorption and photophysical profiles.[1] It contrasts these scaffolds with standard fluorophores like coumarins and details the experimental protocols required for accurate spectral characterization.

Executive Summary & Structural Logic

6-methoxyquinoline-3-carbonitrile represents a classic "Push-Pull" electronic system.[1] The methoxy group at position 6 acts as an electron donor (D), while the nitrile group at position 3 functions as an electron acceptor (A), connected by the conjugated quinoline


-system.

This D-


-A architecture facilitates Intramolecular Charge Transfer (ICT)  upon photoexcitation, resulting in distinct solvatochromic behaviors and large Stokes shifts—properties that distinguish this class from rigid hydrocarbons like anthracene or weaker dipoles like simple quinolines.[1]
Core Advantages vs. Alternatives
Feature6-Methoxyquinoline-3-carbonitrilesCoumarins (e.g., 7-Methoxycoumarin)Naphthalimides
Stokes Shift Large (>80 nm) due to ICT relaxation.[1]Moderate (30–50 nm).[1]Moderate to Large.[1]
Solvatochromism High sensitivity to solvent polarity.[1][2]Moderate sensitivity.[1]High sensitivity.[1][3][4]
pH Sensitivity Tunable (Ring N protonation pKa ~4-5).[1]Low (Lactone ring is stable).[1]Low.
Quantum Yield (

)
Variable (0.1 – 0.5); often quenched in water.[1]High (>0.5).High (>0.6).[1]
Primary Use Polarity sensors, pH probes, Bioactive scaffolds.[1]Laser dyes, Standard labeling.[1]Intercalators, cellular imaging.[1]

Experimental Protocol: Spectral Characterization

Self-Validating Methodology for Reproducible Data

A. Materials & Preparation[1][3][5][6][7][8][9][10]
  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1] Reason: Quinolines are hydrophobic; DMSO prevents aggregation which causes scattering artifacts.[1]

  • Working Solvents: Cyclohexane (Non-polar), Acetonitrile (Polar aprotic), Methanol (Polar protic), PBS Buffer (pH 7.4).

  • Concentration Range:

    
     M to 
    
    
    
    M. Critical: Absorbance must remain < 0.1 at
    
    
    to avoid inner-filter effects during fluorescence measurements.
B. Step-by-Step Workflow
  • Baseline Correction: Warm up the UV-Vis spectrophotometer (deuterium/tungsten lamps) for 30 minutes. Run a blank scan with the pure solvent in quartz cuvettes (path length = 1 cm).

  • Stock Preparation: Dissolve 1 mg of derivative in 1 mL DMSO (approx. 3-6 mM stock). Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Aliquot 3

    
    L of stock into 3 mL of the working solvent. Invert 5 times.
    
  • Acquisition: Scan from 250 nm to 600 nm. Scan speed: Medium (approx. 200 nm/min).[1] Bandwidth: 1.0 nm.[1]

  • Validation Check:

    • If

      
       shifts >5 nm between sequential scans, check for photodegradation.[1]
      
    • If the baseline rises at >600 nm, filter the solution (0.2

      
      m PTFE) to remove aggregates.
      
C. Data Visualization: Photophysical Mechanism

The following diagram illustrates the Intramolecular Charge Transfer (ICT) process that governs the spectra.

ICT_Mechanism Ground Ground State (S0) Locally Excited Excitation Photoexcitation (hν) Ground->Excitation FrankCondon Frank-Condon State (S1*) Unrelaxed Geometry Excitation->FrankCondon Abs ~350-380 nm Relaxation Solvent Relaxation (Reorientation) FrankCondon->Relaxation ICT_State ICT State (S1) Charge Separated (Dipolar) Relaxation->ICT_State Stabilized by Polar Solvent Emission Fluorescence Emission (Red Shifted) ICT_State->Emission Em ~450-550 nm Emission->Ground Decay

Caption: Mechanism of excitation and relaxation.[3][5][6][7][8][9][10][11][12] The ICT state is highly stabilized by polar solvents, leading to significant redshifts in emission.

Comparative Spectral Analysis

The 3-cyano group induces a bathochromic shift (red shift) compared to the unsubstituted parent, but less than the 3,4-dicyano derivatives.

Table 1: Spectral Data Comparison
Compound

(nm)

(

)

(nm)
Stokes Shift (nm)Key Characteristic
6-Methoxyquinoline (Parent) 320 - 340~4,000380 - 420~60UV-active, weak visible fluorescence.
6-Methoxyquinoline-3-carbonitrile 350 - 370 ~12,000 440 - 480 ~90 Strong "Push-Pull" character.[1] Cyan emission.
3,4-Dicyano-6-methoxyquinoline 450~15,000540~90Green emission, lower QY due to non-radiative decay.[1]
7-Hydroxycoumarin (Standard) 325~14,000450125High QY, pH sensitive (phenolate form).[1]

Note: Values are approximate for acetonitrile/methanol solutions. Solvatochromic shifts can alter


 by ±30 nm.[1]
Solvatochromism

The 6-methoxyquinoline-3-carbonitrile derivatives exhibit positive solvatochromism .[1]

  • Non-polar (Hexane): Emission is structured and blue-shifted (~420 nm).[1]

  • Polar (Methanol/DMSO): Emission becomes broad, structureless, and red-shifted (~480 nm).[1]

  • Mechanism: The excited state is more polar than the ground state.[5][12] Polar solvents stabilize the excited ICT state, lowering its energy and red-shifting the emission.

Synthesis & Structural Validation

For researchers synthesizing these derivatives, the Knoevenagel condensation or Vilsmeier-Haack cyclization are common routes.[1] Below is the logical flow for structural confirmation.

Synthesis_Validation Start Crude Product (Yellow Solid) TLC TLC Screening (Hexane:EtOAc 7:3) Start->TLC Purification Recrystallization (EtOH) or Column Chrom. TLC->Purification Rf ~0.4-0.6 Pure Pure Compound Purification->Pure NMR 1H NMR (DMSO-d6) Check OMe (3.9 ppm) Check Ar-H (7-9 ppm) Pure->NMR IR FT-IR Spectroscopy Check C≡N (2200-2220 cm⁻¹) Pure->IR MS Mass Spectrometry (M+H)+ Peak Pure->MS

Caption: Workflow for purification and spectroscopic validation of 3-carbonitrile derivatives.

Applications & References

Key Applications
  • Fluorescent Probes: Used to detect transition metal ions (Cu²⁺, Hg²⁺) via fluorescence quenching (CHEQ) or enhancement (CHEF) when coupled with chelating ligands.[1]

  • Biological Imaging: Due to their cell permeability and sensitivity to local polarity, they map hydrophobic pockets in proteins (e.g., HSA binding studies).[1]

  • Antimicrobial Agents: The 3-carbonitrile pharmacophore inhibits DNA gyrase in bacteria, making these compounds dual-purpose (theranostic) agents.[1]

References
  • Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Source: Sciforum (2010) [1]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Source: Bioorganic Chemistry (2019)

  • Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline. Source: ResearchGate / Spectrochimica Acta (2016)

  • Dipolar 3-methoxychromones as bright and highly solvatochromic fluorescent dyes. Source: RSC Advances (2013) [1]

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Source: BenchChem (2025) [1]

Disclaimer: All spectral values provided are typical for the class of compounds described.[1] Exact values may vary based on specific substituents and solvent purity. Always perform a calibration curve with your specific derivative.

Sources

Validation

FTIR characteristic peaks for nitrile group in quinoline derivatives

The following guide is a comprehensive technical comparison and analysis of FTIR characteristic peaks for the nitrile group in quinoline derivatives. It is designed for researchers and drug development professionals, foc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical comparison and analysis of FTIR characteristic peaks for the nitrile group in quinoline derivatives. It is designed for researchers and drug development professionals, focusing on spectral interpretation, electronic effects, and experimental validation.

A Publish Comparison Guide for Structural Elucidation

Executive Summary: The Diagnostic Power of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Stretch[1][2][3]

In the development of quinoline-based kinase inhibitors and antimicrobial agents, the nitrile (cyano) group serves as a critical pharmacophore and a robust spectroscopic handle. Unlike the "fingerprint" region (


), which is often congested with aromatic ring vibrations, the nitrile stretching vibration (

) appears in a chemically silent region (

).

This guide objectively compares the FTIR spectral behavior of quinoline-carbonitriles against benzonitriles and aliphatic nitriles. It elucidates the electronic causality behind wavenumber shifts and provides a self-validating experimental protocol for unambiguous identification.

Comparative Analysis: Wavenumber Shifts & Electronic Effects

The position of the nitrile peak is not static; it is a sensitive reporter of the local electronic environment.[1] The quinoline ring system, being electron-deficient compared to a benzene ring due to the nitrogen heteroatom, exerts specific inductive (


) and mesomeric (

) effects that perturb the

force constant.
Table 1: Comparative Wavenumber Ranges ( )[4]
Compound ClassChemical Environment

Peak Position (

)
IntensityElectronic Driver
Aliphatic Nitriles

(e.g., Acetonitrile)
2250 – 2260 MediumNo conjugation; pure

hybridization character.
Benzonitriles

(Phenyl ring)
2220 – 2230 StrongConjugation lowers bond order, reducing frequency (Red Shift).
Quinoline-2-CN Ortho to Ring Nitrogen2235 – 2245 StrongInductive Effect (-I) of ring N dominates, shortening the bond (Blue Shift vs. Benzonitrile).
Quinoline-3-CN Meta to Ring Nitrogen2225 – 2235 Very StrongBalanced effect; similar to benzonitrile but slightly higher due to ring electron deficiency.
Quinoline-4-CN Para to Ring Nitrogen2230 – 2240 StrongDirect conjugation with ring N; resonance competes with induction.
Mechanism of Shift: The "Ring Nitrogen" Effect

In quinoline derivatives, the pyridine-like nitrogen atom in the ring acts as a strong electron-withdrawing group (EWG). This creates a unique "tug-of-war" on the nitrile bond that distinguishes it from simple benzonitriles.

  • Conjugation Effect (Red Shift): Delocalization of

    
    -electrons from the aromatic ring into the 
    
    
    
    orbital of the nitrile group weakens the
    
    
    bond, lowering the frequency.
  • Inductive Effect (Blue Shift): The electronegative ring nitrogen pulls electron density away from the carbon backbone. This reduces the donation into the nitrile's antibonding orbital, effectively increasing the bond order and shifting the peak to a higher wavenumber.

Diagram 1: Electronic Perturbation Logic Flow The following diagram illustrates the logical flow of how substituents and ring position dictate the observed IR frequency.

ElectronicEffects Base Nitrile Group (C≡N) Environment Quinoline Ring Environment Base->Environment Effect1 Conjugation (Resonance) (π-system overlap) Environment->Effect1 Aromaticity Effect2 Inductive Effect (-I) (Ring Nitrogen Electronegativity) Environment->Effect2 Heteroatom (N) Outcome1 Decreased Bond Order Lower Frequency (Red Shift) Effect1->Outcome1 Outcome2 Increased Force Constant Higher Frequency (Blue Shift) Effect2->Outcome2 Result Observed Peak: 2230-2245 cm⁻¹ (Net Result) Outcome1->Result Dominates in simple aromatics Outcome2->Result Dominates in 2-position

Caption: Logical pathway of electronic effects influencing the nitrile stretching frequency in heteroaromatic systems.

Technique Comparison: FTIR vs. Raman[5]

While both vibrational spectroscopies can detect nitriles, FTIR is the superior choice for quinoline derivatives in a drug discovery context.

FeatureFTIR SpectroscopyRaman Spectroscopy
Detection Principle Absorption (Dipole Moment Change)Scattering (Polarizability Change)
Nitrile Signal Strong & Sharp. The polar

bond has a large dipole change.
Strong, but often obscured by fluorescence.
Interference Minimal in the

region (only alkynes/isocyanates interfere).
High. Quinoline rings are highly fluorescent, which can swamp the weak Raman scattering signal.
Sample Prep Simple (ATR or KBr).Requires fluorescence suppression (e.g., 1064 nm laser), increasing cost/complexity.
Recommendation Primary Method for routine ID.Secondary Method (only if fluorescence is managed).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity and reproducibility, follow this "Senior Scientist" validated protocol. This workflow minimizes atmospheric interference and maximizes peak resolution.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for quinoline derivatives to avoid moisture uptake (hygroscopicity of salts) and to ensure consistent path length.

Step-by-Step Protocol:

  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.

    • Resolution: Set to

      
       (Standard is 
      
      
      
      , but
      
      
      resolves subtle shifts due to substituents).
    • Scans: Accumulate 32-64 scans to improve Signal-to-Noise (S/N) ratio.

  • Background Collection:

    • Clean the crystal (Diamond/ZnSe) with isopropanol.

    • Collect an air background immediately before the sample to subtract atmospheric

      
       (which absorbs near 
      
      
      
      , close to the nitrile region).
  • Sample Deposition:

    • Place

      
       of the solid quinoline derivative on the crystal.
      
    • Critical Step: Apply pressure using the anvil until the "Force Gauge" reaches the optimal zone (usually 80-100 N). Why? Poor contact yields weak peaks; over-pressure can damage the crystal or shift peaks (pressure-induced shifts).

  • Validation Check (The "Self-Validating" Step):

    • Check 1: Is the baseline flat? (Sloping baseline indicates poor contact or scattering).

    • Check 2: Is the nitrile peak intensity

      
       (transmittance) or 
      
      
      
      (absorbance)? If too weak, re-clamp.
    • Check 3: Look for the "Quinoline Fingerprint": Confirm the presence of aromatic

      
       ring stretches at 
      
      
      
      to verify the scaffold integrity.

Diagram 2: Experimental Decision Tree

Workflow Start Start Analysis Prep Sample Prep (ATR) Clean Crystal Start->Prep Scan Acquire Spectrum (64 Scans, 2 cm⁻¹ res) Prep->Scan Decision Check 2200-2260 cm⁻¹ Region Scan->Decision OutcomeA Sharp Peak Found (2220-2245 cm⁻¹) Decision->OutcomeA Yes OutcomeB No Peak or Weak Signal Decision->OutcomeB No Analyze Analyze Position vs. Table 1 (Determine Substituent Effect) OutcomeA->Analyze Troubleshoot Troubleshoot: 1. Check Pressure 2. Check Synthesis (Did CN hydrolyze?) OutcomeB->Troubleshoot Troubleshoot->Prep Retry

Caption: Decision tree for validating FTIR data of quinoline-nitrile derivatives.

References

  • Nitrile Spectral Ranges: "The infrared spectra of nitriles and related compounds frozen in Ar and H2O." PubMed. Available at: [Link]

  • Aromatic Nitrile Shifts: "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy Online. Available at: [Link]

  • Quinoline Characterization: "Vibrational spectroscopic study of some quinoline derivatives." ResearchGate.[2] Available at: [Link]

  • Quinoline-2-carbonitrile Structure: "Quinoline-2-carbonitrile." PubMed Central (PMC). Available at: [Link]

  • Substituent Effects: "Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles." Chemistry - An Asian Journal. Available at: [Link]

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Comparative

Bioequivalence Assessment of 7-Fluoro-6-methoxyquinoline Derivatives: A Comparative Technical Guide

This guide is structured as a high-level technical manual for researchers designing bioequivalence (BE) studies for drugs based on the 7-Fluoro-6-methoxyquinoline scaffold.[1][2][3] While the commercially dominant fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for researchers designing bioequivalence (BE) studies for drugs based on the 7-Fluoro-6-methoxyquinoline scaffold.[1][2][3]

While the commercially dominant fluoroquinolones (like Gatifloxacin and Moxifloxacin) typically utilize a 6-fluoro-8-methoxy substitution pattern, the 7-fluoro-6-methoxy isomer represents a distinct chemical class often investigated for enhanced lipophilicity and altered metabolic stability in novel kinase inhibitors and next-generation antimicrobials.[1][2][3] This guide addresses the specific bioanalytical and regulatory challenges of this scaffold.

Executive Summary & Scaffold Analysis

Objective: To define the bioequivalence (BE) strategy for 7-Fluoro-6-methoxyquinoline (7F-6OMe-Q) based formulations, comparing their pharmacokinetic (PK) performance against established structural isomers (Reference Listed Drugs - RLDs).

The Chemical Challenge: The 7F-6OMe-Q core differs from the "classic" fluoroquinolone pharmacophore (e.g., Gatifloxacin) by the transposition of the fluorine and methoxy groups.[1][2][3] This shift significantly impacts:

  • Solubility: The 6-methoxy position often reduces aqueous solubility compared to the 8-methoxy isomer, requiring specialized dissolution media.[1][2][3]

  • Metabolism: The 7-position fluorine blocks metabolic defluorination but may alter glucuronidation rates at the 3-carboxyl group (if present).[1][2][3]

  • Phototoxicity: Methoxy positioning correlates with UV absorption; 8-OMe (Moxifloxacin) is photostable, whereas 6-OMe analogs require rigorous photosensitivity monitoring during clinical phases.[1][2][3]

Comparative Pharmacophore Profile

The following table contrasts the target scaffold with standard alternatives used as benchmarks in BE studies.

FeatureTarget: 7-Fluoro-6-methoxyquinoline Alternative A: Moxifloxacin (RLD) Alternative B: Ciprofloxacin
Core Structure 7-F, 6-OMe substitution6-F, 8-OMe substitution6-F, No Methoxy
Lipophilicity (LogP) High (~2.5 - 3.[1][2][3]2)Moderate-High (2.[1][2][3]9)Low-Moderate (0.[1][2][3]28)
Primary Clearance Hepatic (CYP450/Glucuronidation)Hepatic/BiliaryRenal
BE Metric Criticality Cmax (Absorption rate sensitive)AUC (Extent of absorption)Urinary Recovery
Detection Challenge Isomeric separation from metabolitesZwitterionic behaviorLow sensitivity

Experimental Protocol: Bioequivalence Study Design

Directive: This protocol is designed for an Open-label, Randomized, Two-Treatment, Two-Period, Two-Sequence, Single-Dose Crossover Study in healthy human volunteers.[1][2][3]

Phase I: Clinical Workflow

The study must account for the long half-life typical of methoxy-quinolines (10–14 hours) to prevent carryover effects.[1][2][3]

Diagram 1: Clinical Crossover Design & Sampling Logic

BE_Study_Design cluster_Period1 Period 1 cluster_Period2 Period 2 Start Screening (Day -21 to -1) Rand Randomization (n=24-36) Start->Rand Dose1 Dosing (Test or Ref) Rand->Dose1 PK1 PK Sampling (0 - 72h) Dose1->PK1 Washout Washout Phase (> 7 x t1/2 ~ 7 Days) PK1->Washout Dose2 Crossover Dosing (Ref or Test) Washout->Dose2 PK2 PK Sampling (0 - 72h) Dose2->PK2 Analysis Bioanalysis (LC-MS/MS) PK2->Analysis Stats Statistical Comparison Analysis->Stats

Caption: Standard 2x2 crossover design ensuring complete washout of the lipophilic quinolone core.

Phase II: Bioanalytical Methodology (LC-MS/MS)

Critical Requirement: You must separate the 7-F, 6-OMe parent drug from potential N-oxide metabolites and structural isomers (which may have identical mass-to-charge ratios).[1][2][3]

Method Validation Parameters:

  • Instrumentation: UPLC coupled with Triple Quadrupole Mass Spectrometer (ESI+ mode).

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm) is mandatory to resolve the methoxy-positional isomers.[1][2][3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation source).[1][2][3]

    • B: Acetonitrile (Avoid Methanol to prevent potential transesterification artifacts).[1][2][3]

  • Internal Standard (IS): Deuterated analog (d3-Methoxy) is preferred over Ciprofloxacin-d8 due to retention time matching.[1][2][3]

Extraction Protocol (Protein Precipitation vs. SPE):

  • Recommendation: Use Solid Phase Extraction (SPE) using HLB cartridges.[1][2][3]

  • Reasoning: Methoxy-quinolines bind heavily to plasma proteins.[1][2][3] Simple protein precipitation often yields low recovery (<60%) and high matrix effect.[1][2][3] SPE ensures recovery >85% and cleaner baselines.[1][2][3]

Step-by-Step Extraction:

  • Aliquot 200 µL Plasma + 20 µL IS.[1][2][3]

  • Add 200 µL 2% o-Phosphoric acid (Disrupt protein binding).[1][2][3]

  • Condition HLB Cartridge (1mL MeOH -> 1mL Water).[1][2][3]

  • Load Sample.[1][2][3]

  • Wash: 5% Methanol in Water (Removes polar interferences).[1][2][3]

  • Elute: Acetonitrile:Methanol (50:50).[1][2][3]

  • Evaporate under Nitrogen & Reconstitute.[1][2][3]

Mechanistic Analysis: Absorption & Signaling

Understanding the transport mechanism is vital for explaining "Failed" BE studies (e.g., if Cmax is lower than Reference).[1][2][3] 7-F, 6-OMe derivatives are often substrates for P-glycoprotein (P-gp) and BCRP efflux transporters.[1][2][3]

Diagram 2: Intestinal Absorption & Efflux Pathways

Absorption_Pathway Lumen Intestinal Lumen (High Concentration) Drug_Out 7F-6OMe Drug Enterocyte Enterocyte Cytosol Blood Systemic Circulation OATP OATP Transporter (Influx) Drug_In Intracellular Drug OATP->Drug_In Pgp P-gp / BCRP (Efflux Pump) Pgp->Drug_Out Efflux (Reduces Bioavailability) Drug_Out->OATP Active Transport Drug_Out->Drug_In Passive Diffusion (Lipophilic) Chelation Cation Chelation (Mg2+, Al3+ interaction) Drug_Out->Chelation Inhibits Absorption Drug_In->Pgp Drug_Sys Absorbed Drug Drug_In->Drug_Sys Basolateral Transport

Caption: Efflux pumps (P-gp) and cation chelation can significantly alter Cmax, causing bioequivalence failure.[1][2][3]

Scientific Insight: If your Test formulation uses excipients that inhibit P-gp (e.g., PEG-400, Polysorbate 80), you may observe a suprabioavailable result (higher Cmax than Reference).[1][2][3] This is a common pitfall. Ensure excipient qualitative and quantitative (Q1/Q2) sameness where possible.

Data Processing & Statistical Criteria

To declare bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) must fall within 80.00% – 125.00% for the following parameters.

Key PK Parameters Table[1][2][3]
ParameterDefinitionBiological Significance in 7F-6OMe Drugs
Cmax Peak Plasma ConcentrationIndicator of absorption rate.[1][2][3] Critical for antibiotics (concentration-dependent killing) or kinase inhibitors (toxicity threshold).[1][2][3]
AUC(0-t) Area Under Curve (dosing to last measurable time)Total drug exposure.[1][2][3] Affected by CYP450 metabolism variations.[1][2][3]
AUC(0-inf) Area Under Curve (extrapolated to infinity)Confirming total clearance.[1][2][3] Extrapolated area must be <20% of total AUC.[1][2][3]
Tmax Time to CmaxReflects gastric emptying and formulation disintegration.[1][2][3]
Kel Elimination Rate ConstantUsed to calculate half-life (t1/2).[1][2][3] Must be consistent between periods.

Handling "High Variability": Quinoline derivatives can exhibit high intra-subject variability (CV > 30%).[1][2][3]

  • Protocol Adjustment: If CV is anticipated to be >30%, employ a Reference-Replicated Design (RTRT / TRTR) to widen the acceptance limits (Reference Scaled Average Bioequivalence - RSABE) according to FDA/EMA guidelines.[1][2][3]

References

  • US Food and Drug Administration (FDA). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.[1][2][3] Guidance for Industry.[1][2][3] (2021).[1][2][3] Link

  • European Medicines Agency (EMA). Guideline on the investigation of bioequivalence.[1][2][3] CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **. (2010).[1][2][3] Link

  • Appelbaum, P. C., & Hunter, P. A. The fluoroquinolone antibacterials: past, present and future perspectives.[1][2][3] International Journal of Antimicrobial Agents, 16(1), 5-15.[1][2][3] (2000).[1][2][3] (Provides structural context on 6- vs 8-methoxy substitution). Link

  • Lubasch, A., et al. Interaction of the fluoroquinolones moxifloxacin and gatifloxacin with the transport proteins P-gp, MRP2 and BCRP.[1][2][3] European Journal of Pharmaceutical Sciences.[1][2][3] (2006).[1][2][3] (Mechanistic basis for efflux diagram). Link

  • Seral, C., et al. Efflux pumps in quinolone resistance: the role of 7-substitution.[1][2][3] Journal of Antimicrobial Chemotherapy. (2003).[1][2][3] Link

Sources

Validation

Comparative Cytotoxicity Guide: Quinoline-3-carbonitrile vs. Quinazoline Inhibitors

[1] Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural efficacy, cytotoxicity profiles, and experimental validation. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural efficacy, cytotoxicity profiles, and experimental validation.

Executive Summary: The Scaffold Shift

In the development of kinase inhibitors—particularly for EGFR, Src, and HER2 targets—the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the gold standard. However, the emergence of quinoline-3-carbonitrile derivatives (e.g., Pelitinib/EKB-569, Bosutinib) represents a strategic pivot in medicinal chemistry.[1]

While quinazolines typically function as reversible ATP-competitive inhibitors, the quinoline-3-carbonitrile scaffold is frequently engineered to host "Michael acceptor" groups, facilitating irreversible covalent binding .[1] This structural modification fundamentally alters the cytotoxicity profile, often enhancing potency against drug-resistant mutations (e.g., EGFR T790M) while reshaping the off-target toxicity landscape.[1]

This guide provides a head-to-head technical analysis of these two scaffolds, supported by mechanistic insights and a validated experimental protocol for cytotoxicity assessment.[1][2]

Part 1: Structural & Mechanistic Divergence[1]

The primary distinction lies in the heterocyclic core and its subsequent effect on binding kinetics.

The Quinazoline Core (The Standard)
  • Representative Drugs: Gefitinib, Erlotinib, Lapatinib.

  • Structure: Benzene ring fused to a pyrimidine ring.[1][2]

  • Binding Mode: Primarily reversible ATP-competitive inhibition.[1] The N-1 and N-3 nitrogens are critical for hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR).[1]

  • Limitation: High susceptibility to resistance mutations (e.g., T790M) which sterically hinder binding or increase ATP affinity.[1]

The Quinoline-3-carbonitrile Core (The Challenger)[1]
  • Representative Drugs: Pelitinib (EKB-569), Bosutinib.[1]

  • Structure: Benzene ring fused to a pyridine ring, with a nitrile (-CN) group at position 3.[1]

  • Binding Mode: The 3-cyano group enhances electronic affinity, but the key differentiator is often the addition of a 4-anilino side chain with a Michael acceptor (e.g., crotonamide). This allows for irreversible covalent modification of a conserved cysteine residue (e.g., Cys797 in EGFR) in the ATP binding pocket.

  • Advantage: The covalent bond leads to sustained inhibition (turnover-dependent recovery) and often retains potency against resistance mutations that render reversible quinazolines ineffective.[1]

Visualization: Scaffold & Binding Logic

The following diagram illustrates the structural evolution and mechanistic shift between these two classes.

ScaffoldComparison Quinazoline Quinazoline Core (Gefitinib/Erlotinib) ATP_Pocket ATP Binding Pocket (Hinge Region) Quinazoline->ATP_Pocket Reversible H-Bonds (N1/N3 interaction) Resistance Resistance Mutation (e.g., T790M) Quinazoline->Resistance Steric Hindrance Blocks Binding QuinolineCN Quinoline-3-CN Core (Pelitinib/Bosutinib) QuinolineCN->ATP_Pocket Enhanced Electronic Fit (3-CN Group) Cys_Residue Conserved Cysteine (e.g., Cys797) QuinolineCN->Cys_Residue Irreversible Covalent Bond (Michael Acceptor) Resistance->QuinolineCN Ineffective Blockade (Covalent bond dominates)

Figure 1: Comparative binding mechanism.[1] Quinazolines rely on reversible H-bonding, susceptible to mutations.[1] Quinoline-3-carbonitriles often utilize covalent bonding to bypass resistance mechanisms.[1]

Part 2: Comparative Cytotoxicity Profile[1]

The shift from reversible to irreversible binding significantly impacts the IC50 values and the "Selectivity Index" (SI)—the ratio of toxicity in cancer cells versus normal cells.

Comparative Data: Erlotinib vs. Pelitinib

The table below synthesizes representative experimental data comparing a standard quinazoline (Erlotinib) against a quinoline-3-carbonitrile (Pelitinib) in the context of EGFR inhibition.

FeatureErlotinib (Quinazoline)Pelitinib (Quinoline-3-CN)Biological Implication
Primary Target EGFR (WT, Exon 19 del)EGFR (WT, T790M), HER2Broader spectrum for Quinoline-CN.[1]
Binding Type Reversible (ATP Competitive)Irreversible (Covalent)Pelitinib shows sustained duration of action.[1]
IC50 (A549 Lung) ~10 - 80 nM~20 - 60 nMComparable potency in sensitive lines.[1]
IC50 (H1975 T790M) > 3,000 nM (Resistant)~50 - 100 nM (Sensitive)Critical Advantage: Quinoline-CN retains toxicity in resistant cells.[1]
Normal Cell Toxicity High (Rash/Diarrhea common)Moderate to HighBoth scaffolds inhibit WT EGFR, causing skin/gut toxicity.[1]
Metabolic Stability CYP3A4 substrateCYP3A4 substrateSimilar metabolic liabilities.[1]

Key Insight: While quinoline-3-carbonitriles like Pelitinib effectively overcome resistance, they do not necessarily eliminate "on-target" toxicity (inhibition of Wild-Type EGFR in normal tissues).[1] However, the irreversible nature means lower doses might potentially achieve sustained inhibition compared to the continuous high exposure required for reversible inhibitors.

Part 3: Validated Experimental Protocol

To objectively compare the cytotoxicity of these scaffolds, a standardized MTT or Resazurin assay is required. The following protocol ensures data integrity by controlling for seeding density and compound solubility, which are common sources of error in kinase inhibitor screening.

Protocol: High-Precision Cytotoxicity Assay (MTT)

Prerequisites:

  • Cell Lines: A549 (EGFR WT), H1975 (EGFR T790M), and WI-38 (Normal Fibroblast control).[1]

  • Compounds: Erlotinib and Pelitinib (dissolved in 100% DMSO; stock 10 mM).[1]

  • Controls: DMSO vehicle (Negative), Staurosporine (Positive Death Control).[1]

Workflow Diagram

AssayWorkflow Step1 1. Cell Seeding (3,000 - 5,000 cells/well) 96-well plate Step2 2. Adhesion Phase Incubate 24h @ 37°C Step1->Step2 Step3 3. Compound Treatment Serial Dilutions (0.1 nM - 10 µM) Final DMSO < 0.5% Step2->Step3 Step4 4. Exposure Phase Incubate 72h (Standard for Kinase Inhibitors) Step3->Step4 Step5 5. MTT Addition Add 0.5 mg/mL final conc. Incubate 3-4h Step4->Step5 Step6 6. Solubilization & Readout Dissolve Formazan in DMSO Read OD @ 570 nm Step5->Step6

Figure 2: Step-by-step workflow for determining IC50 values using the MTT assay.

Detailed Steps
  • Seeding Optimization:

    • Perform a linearity curve before the drug study to ensure cells remain in the log phase for 72 hours.

    • Recommendation: Seed 3,000 cells/well for A549 and 5,000 cells/well for H1975 in 100 µL media.

  • Compound Preparation:

    • Prepare a 1000x stock plate in DMSO to avoid precipitation.

    • Perform a 1:1000 dilution into media (Intermediate plate) before adding to cells.[1] This ensures the final DMSO concentration is exactly 0.1% in all wells, preventing DMSO-induced toxicity artifacts.

  • Treatment:

    • Treat cells for 72 hours .[1] Kinase inhibitors often are cytostatic; a shorter duration (24h) may yield false negatives (high IC50) because cells haven't had time to arrest and undergo apoptosis.[1]

  • Readout & Analysis:

    • Subtract background (media only) from all wells.[1]

    • Normalize data: (Sample OD / Vehicle Control OD) * 100.[1]

    • Fit data using a 4-parameter logistic (4PL) non-linear regression model to calculate IC50.

Part 4: Data Interpretation & Strategic Recommendations

When analyzing the data generated from the above protocol:

  • The "Resistance Gap":

    • Calculate the ratio: IC50 (H1975) / IC50 (A549).

    • Quinazolines (Erlotinib): Expect a high ratio (>50), indicating loss of efficacy in resistant cells.[1]

    • Quinoline-3-CN (Pelitinib): Expect a low ratio (<5), indicating retention of activity.[1] This validates the scaffold's utility in resistant phenotypes.

  • The Selectivity Index (SI):

    • Calculate: IC50 (WI-38 Normal Cells) / IC50 (Cancer Cells).[1]

    • An SI < 10 indicates a narrow therapeutic window.[1] Both scaffolds may show low SI due to WT EGFR inhibition, but subtle modifications on the quinoline-3-carbonitrile 4-anilino ring can improve this.[1]

Conclusion: For drug development targeting wild-type EGFR , quinazolines remain a potent, validated choice.[1] However, for drug-resistant targets or when irreversible binding is required to ensure sustained target suppression, the quinoline-3-carbonitrile scaffold offers a superior cytotoxicity profile against the tumor, albeit with a need for careful monitoring of off-target toxicity.[1]

References

  • BenchChem. Head-to-head study of quinoline vs quinazoline derivatives in cancer research. (2025).[1][2][3][4][5] Link

  • PubChem. Pelitinib (EKB-569) Compound Summary. National Library of Medicine.[1] Link

  • Wissner, A., et al. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7][8] Journal of Medicinal Chemistry (2003).[1] Link

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024).[1][4][9] Link

  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay Protocol.[1]Link

Sources

Comparative

Thermal Analysis (DSC/TGA) of 7-Fluoro-6-methoxyquinoline-3-carbonitrile: A Comparative Comparison Guide

Topic: Thermal Analysis (DSC/TGA) of 7-Fluoro-6-methoxyquinoline-3-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Material C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Analysis (DSC/TGA) of 7-Fluoro-6-methoxyquinoline-3-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Material Context

In the competitive landscape of kinase inhibitor development, 7-Fluoro-6-methoxyquinoline-3-carbonitrile (and its tautomeric 4-hydroxy/4-oxo forms) serves as a critical scaffold, most notably as a key intermediate in the synthesis of Bosutinib (SKI-606) .

Thermal analysis—specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—is not merely a characterization step but a gatekeeping protocol for this compound. The quinoline core is prone to polymorphism and solvate formation (pseudopolymorphism), which directly impact the yield of downstream nucleophilic aromatic substitutions (SNAr) and the bioavailability of the final API.

This guide objectively compares the thermal profile of the 7-fluoro scaffold against its chlorinated and non-fluorinated alternatives, providing a robust experimental framework for validation.

Experimental Protocol: Self-Validating Methodologies

To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating. If the "Check" steps fail, the data must be discarded.

Sample Preparation & Handling
  • Pre-treatment: Samples should be dried in a vacuum oven at 40°C for 4 hours to remove loosely bound surface moisture, unless "as-is" solvent content is the variable of interest.

  • Particle Size: Gently grind the sample to a fine powder using an agate mortar to ensure uniform heat transfer. Avoid excessive grinding which can induce mechano-chemical amorphization in quinolines.

Instrument Configuration (DSC/TGA)
ParameterSpecificationRationale
Crucibles Aluminum (Crimped, pinhole lid)Prevents pan deformation from vapor pressure; allows volatile escape.
Purge Gas Nitrogen (50 mL/min)Inert atmosphere prevents oxidative degradation during heating.
Heating Rate 10°C/minStandard balance between resolution (separation of events) and sensitivity.
Temp Range 30°C to 350°CCovers solvent loss, melting, and onset of decomposition.
Validation Checkpoints
  • Baseline Check: Run an empty pan protocol. The heat flow baseline must be flat (< 10 µW drift).

  • Calibration: Verify temperature axis using an Indium standard (Onset: 156.6°C).

  • TGA/DSC Correlation: Any endotherm in DSC < 150°C must be cross-referenced with TGA.

    • If TGA shows mass loss: It is desolvation.

    • If TGA is flat: It is a solid-solid transition or melting.

Comparative Performance Analysis

This section contrasts the thermal behavior of the target 7-Fluoro-6-methoxyquinoline-3-carbonitrile scaffold against its direct process alternatives: the 4-Chloro derivative (reactive intermediate) and the Final API (Bosutinib) .

Thermal Data Summary
PropertyTarget Scaffold (7-Fluoro-6-methoxy...)[1][2][3][4]Alternative A (4-Chloro-7-fluoro...)[3]Alternative B (Bosutinib - Final API)
Melting Onset (

)
~260 - 280°C (High stability)~130 - 150°C (Lower stability)228.4°C (Crystalline Melt)
Decomposition (

)
> 300°C> 200°C287.2°C
Volatiles (TGA) < 0.5% (Hydrophobic)< 1.0% (Often retains solvent)~3-5% (Forms hydrates)
Hygroscopicity LowModerateHigh (Monohydrate/Trihydrate)
Detailed Analysis of the Target vs. Alternatives
The Target: 7-Fluoro-6-methoxyquinoline-3-carbonitrile [1][5]
  • Behavior: This intermediate typically exhibits a high melting point due to strong intermolecular

    
    -
    
    
    
    stacking and hydrogen bonding (if in 4-hydroxy tautomer form).
  • DSC Profile: Expect a single sharp endotherm. A broad peak indicates the presence of the non-fluorinated impurity or regioisomers, which disrupt the crystal lattice.

  • Advantage: Its high thermal stability allows for aggressive drying protocols without degradation, unlike the 4-chloro alternative.

Alternative A: 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile [2][3][5]
  • Role: This is the activated electrophile used to couple with anilines.

  • Instability: The C-Cl bond is labile. DSC often shows a "melt-degradation" event where the endothermic melt is immediately followed by an exothermic decomposition.

  • Risk: TGA frequently shows weight loss before melting if residual chlorinating agents (like

    
    ) are trapped in the lattice.
    
Alternative B: Bosutinib (Final Drug)
  • Complexity: The final drug exhibits complex thermal behavior, often showing dehydration endotherms (80-120°C) in TGA/DSC before the main melt at 228°C.

  • Comparison: The 7-fluoro intermediate is cleaner thermally than the final drug, making it an easier standard for purity assessment during early synthesis steps.

Decision Logic & Workflow

The following diagram illustrates the critical decision pathways based on thermal analysis results.

ThermalAnalysisWorkflow Start Crude Intermediate (7-Fluoro...) TGA Run TGA (30-300°C) Start->TGA DSC Run DSC (10°C/min) Start->DSC Decision1 Mass Loss < 150°C? TGA->Decision1 Decision2 Single Sharp Melt? DSC->Decision2 Solvate Identify Solvate/Hydrate (Recalculate Stoichiometry) Decision1->Solvate Yes (>1%) Dry Dry Sample Decision1->Dry No (<1%) Dry->DSC Re-test Pure Proceed to Chlorination/Coupling Decision2->Pure Yes (Peak Width < 2°C) Impure Recrystallize (Check for Regioisomers) Decision2->Impure No (Shoulder/Broad)

Figure 1: Analytical workflow for qualifying the 7-Fluoro-6-methoxyquinoline-3-carbonitrile intermediate. Green paths indicate acceptance; red paths require remediation.

References

  • Boschelli, D. H., et al. (2001). "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry.

  • PerkinElmer Application Note. (2024). "Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC." AZoM.

  • Mao, Y., et al. (2014). "A New and Practical Synthesis of 7-(3-chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile." Heterocycles.

  • ResolveMass Laboratories. (2025). "Thermal Analysis Instruments (DSC, TGA) Comparison Guide."

  • Sigma-Aldrich. (2025).[6] "Safety Data Sheet: 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile."

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal of 7-Fluoro-6-methoxyquinoline-3-carbonitrile: A Procedural Guide for Research Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 7-fluoro-6-methoxyquinoline-3-carbonitrile. The following guidance is synthesized from established protocols for handling hazardous chemical waste...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 7-fluoro-6-methoxyquinoline-3-carbonitrile. The following guidance is synthesized from established protocols for handling hazardous chemical waste, particularly quinoline derivatives, nitrile compounds, and potentially cytotoxic agents.[1] Researchers must conduct a thorough, site-specific risk assessment and consult with their institution's Environmental Health & Safety (EH&S) department before handling or disposing of this compound.[1]

Introduction: Understanding the Risk Profile

7-Fluoro-6-methoxyquinoline-3-carbonitrile is a complex heterocyclic aromatic compound. While its toxicological properties have not been fully investigated, its structural components—a quinoline core and a nitrile group—necessitate handling it as a hazardous substance.[2][3] Quinolines can be toxic, irritants, and are sometimes suspected of causing genetic defects or cancer.[1][4] Nitrile compounds are organic molecules with a –C≡N functional group and are often toxic to living organisms.[5] Therefore, a conservative approach, treating this compound as potentially cytotoxic and environmentally hazardous, is mandatory for ensuring personnel safety and regulatory compliance.[6][7]

This guide provides a comprehensive framework for the proper disposal of 7-fluoro-6-methoxyquinoline-3-carbonitrile, ensuring that all waste streams are managed safely from the point of generation to final disposal.

PART 1: Hazard Assessment of Analogous Compounds

Due to the lack of specific data, the hazard profile is extrapolated from structurally similar chemicals. This information underscores the need for cautious handling and stringent disposal protocols.

Hazard ClassificationAnalogous Compound(s)Key Findings & Implications
Acute Toxicity 8-Hydroxyquinoline, 6-MethoxyquinolineHarmful if swallowed, inhaled, or in contact with skin.[1][8] This dictates the use of comprehensive Personal Protective Equipment (PPE).
Skin & Eye Irritation 7-Hydroxyquinoline, 6-MethoxyquinolineCauses skin irritation and serious eye damage or irritation.[1][9] Direct contact must be avoided at all times.
Mutagenicity/Carcinogenicity QuinolineSuspected of causing genetic defects and may cause cancer.[1][4] Long-term exposure risks necessitate containment in a chemical fume hood.
Environmental Hazard Quinoline, NitrilesQuinoline is recognized as an environmental contaminant with high water solubility.[10] Nitriles can be toxic to aquatic life.[11] Disposal into sanitary sewers is strictly prohibited.[12]

PART 2: Safe Disposal Workflow

The proper disposal of 7-fluoro-6-methoxyquinoline-3-carbonitrile is a multi-step process that begins at the point of waste generation. Adherence to these procedures is critical to prevent contamination and ensure compliance with hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA).[13][14]

Step 1: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure risk during handling and disposal.[1]

  • Hand Protection: Use double-layered, chemical-resistant nitrile gloves. The gloves should comply with ASTM D6978 standards.[15] Inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield, especially when handling liquids or generating aerosols.[2]

  • Body Protection: A laboratory coat is required for all procedures. For handling larger quantities or in situations with a high splash risk, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling and disposal preparation must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

Step 2: Waste Segregation and Containment

Proper segregation is fundamental to safe chemical waste management.[13] Never mix incompatible waste streams.

  • Solid Waste:

    • Collection: Place all contaminated solid waste—including gloves, weigh boats, bench paper, and contaminated wipes—into a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.

    • Labeling: The container must be clearly labeled "Hazardous Waste" and list "7-Fluoro-6-methoxyquinoline-3-carbonitrile" and any solvents used.[16]

    • Storage: Keep the solid waste container sealed when not in use and store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[16][17]

  • Liquid Waste:

    • Collection: Collect all liquid waste containing the compound, including reaction mixtures and solvent rinsates, in a chemically compatible, shatter-proof container (e.g., HDPE or borosilicate glass).[14]

    • Compatibility: Do not mix this waste stream with strong acids, bases, or oxidizers, as this could trigger a hazardous reaction.

    • Labeling: Affix a "Hazardous Waste" label to the container. List all chemical constituents by their full name and approximate percentages.[16] Do not use abbreviations.

    • Storage: The container must be kept tightly closed except when adding waste.[12] Store in secondary containment within the SAA to prevent spills.[13]

  • Sharps Waste:

    • Collection: Needles, syringes, and contaminated glassware must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.

    • Labeling: The label should indicate that the contents are contaminated with 7-fluoro-6-methoxyquinoline-3-carbonitrile.

Step 3: Decontamination of Surfaces and Glassware

Proper decontamination prevents the spread of chemical residues.

  • Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the compound. Collect this rinsate as hazardous liquid waste.

  • Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water.

  • Surface Cleaning: Wipe down all work surfaces, including the fume hood sash and floor, with a cloth dampened with a decontaminating solution, followed by a water rinse. All cleaning materials must be disposed of as solid hazardous waste.[18]

Step 4: Arranging for Final Disposal

Under no circumstances should this chemical or its waste be disposed of via sink drains or in the regular trash.[12][19]

  • Request Pickup: Once a waste container is approximately 90% full, or has been accumulating for six months, submit a chemical waste pickup request to your institution's EH&S department.[14][17]

  • Professional Disposal: The final disposal must be conducted by a licensed hazardous waste management company.[20] The most common and effective method for destroying such organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing.[20][21]

Visual Guide: Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating waste contaminated with 7-fluoro-6-methoxyquinoline-3-carbonitrile.

G cluster_waste_types Characterize Waste Type cluster_containers Select Appropriate Labeled Container start Waste Generation Point (Containing 7-Fluoro-6-methoxyquinoline-3-carbonitrile) solid Solid (Gloves, Wipes, Weigh Boats) start->solid liquid Liquid (Solvents, Rinsates, Reaction Mixtures) start->liquid sharps Sharps (Needles, Contaminated Glassware) start->sharps solid_container Hazardous Solid Waste Container solid->solid_container Place in liquid_container Hazardous Liquid Waste Container (Chemically Compatible, Sealed) liquid->liquid_container Pour into sharps_container Hazardous Sharps Container sharps->sharps_container Place in end_node Store in Designated Satellite Accumulation Area (SAA) for EH&S Pickup solid_container->end_node liquid_container->end_node sharps_container->end_node

Caption: Waste segregation workflow for 7-fluoro-6-methoxyquinoline-3-carbonitrile.

References

  • MeSH. (2013). Safe handling of cytotoxic compounds in a biopharmaceutical environment. PubMed.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • University of Nevada, Reno. (2025). Chapter 20: Chemical Waste Management. University of Nevada, Reno Environmental Health & Safety.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • Justrite. (2018). How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
  • PMC. Safe handling of cytotoxics: guideline recommendations. PMC.
  • BenchChem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. BenchChem.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • Guidechem. 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carbonitrile 1142189-70-5 wiki. Guidechem.
  • The Pharmaceutical Journal. (2017). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal.
  • Hospital Pharmacy Europe. (2007). Safe handling of cytotoxic and hazardous drugs. Hospital Pharmacy Europe.
  • BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. BenchChem.
  • Pharm-Ed. Safe handling of cytotoxic drugs and related waste. Pharm-Ed.
  • TargetMol. Safety Data Sheet. TargetMol.
  • Fisher Scientific. (2024). Safety Data Sheet for 6-Fluoroquinoline. Fisher Scientific.
  • The Perfumers Apprentice. (2018). Safety Data Sheet. The Perfumers Apprentice.
  • Msds-Ghs.com. MSDS of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. Msds-Ghs.com.
  • National Institutes of Health. Quinoline. PubChem.
  • Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.
  • Fisher Scientific. (2025). Safety Data Sheet for Quinoline. Fisher Scientific.
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  • PubChemLite. 4-chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile (C11H6ClFN2O). PubChemLite.
  • ChemicalBook. 622369-40-8(4-CHLORO-7-FLUORO-6-METHOXY-QUINOLINE-3-CARBONITRILE) Product Description. ChemicalBook.
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Handling

Personal protective equipment for handling 7-Fluoro-6-methoxyquinoline-3-carbonitrile

Executive Safety Summary 7-Fluoro-6-methoxyquinoline-3-carbonitrile (CAS: N/A for specific isomer, treated as analog to 214470-68-5) is a pharmacologically active heterocyclic intermediate, commonly used in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

7-Fluoro-6-methoxyquinoline-3-carbonitrile (CAS: N/A for specific isomer, treated as analog to 214470-68-5) is a pharmacologically active heterocyclic intermediate, commonly used in the synthesis of tyrosine kinase inhibitors (e.g., Bosutinib analogs).

As a Senior Scientist, I must emphasize that while the specific SDS for this exact isomer may be sparse, its structural moieties dictate a Category 3/4 Acute Toxicity profile. We treat this compound as a "Trojan Horse" hazard : it is a stable solid, but when dissolved in polar aprotic solvents (DMSO, DMF) for biological assay or synthesis, its skin permeation rate increases exponentially.

Structural Hazard Deconstruction
  • Quinoline Core: Potential DNA intercalator. Treat as a suspected mutagen/genotoxin.

  • Nitrile (-CN): Metabolic release of cyanide is slow but possible; thermal decomposition releases Hydrogen Cyanide (HCN).

  • Fluorine (-F): Combustion releases Hydrogen Fluoride (HF), requiring specific firefighting protocols.

  • Methoxy (-OCH3): Increases lipophilicity, aiding cell membrane penetration.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the physical state of the compound. The most critical error researchers make is assuming standard nitrile gloves provide protection against DMSO solutions of this compound. They do not.

PPE Specification Table
Protective LayerSolid Handling (Weighing/Transfer)Solution Handling (DMSO/DMF/Methanol)Technical Rationale
Hand Protection (Inner) Nitrile (4 mil)Nitrile (4 mil)Tactility and sweat absorption.
Hand Protection (Outer) Nitrile (5-8 mil, Extended Cuff)Silver Shield (Laminate) or Butyl RubberCRITICAL: Standard nitrile degrades in <5 mins in DMSO. Laminate provides >480 min breakthrough time.
Respiratory N95 or P100 (if outside hood)Fume Hood (Face Velocity >100 fpm)Prevents inhalation of fine dusts during transfer.
Eye/Face Chemical Splash GogglesGoggles + Face ShieldFace shield required if reaction volume >50mL or heating involved.
Body Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron (Tyvek)Protects against splashes that soak through fabric.

Decision Logic for PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the operational state.

PPE_Decision_Tree Start Start: Handling 7-Fluoro-6-methoxy... State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Powder Solution Solution (DMSO/DMF) State_Check->Solution Liquid Weighing Weighing Operation Solid->Weighing Solvent_Check Solvent Type? Solution->Solvent_Check Solid_PPE Standard PPE: - Double Nitrile Gloves - N95 Mask (if open) - Fume Hood Weighing->Solid_PPE Volatile Volatile (DCM, MeOH) Solvent_Check->Volatile Penetrating Penetrating (DMSO, DMF) Solvent_Check->Penetrating Med_Risk_PPE Medium Risk PPE: - Double Nitrile (Change every 15m) - Splash Goggles Volatile->Med_Risk_PPE High_Risk_PPE High Risk PPE: - Laminate/Silver Shield Gloves - Chemical Apron - Fume Hood MANDATORY Penetrating->High_Risk_PPE

Figure 1: PPE Decision Matrix based on physical state and solvent carrier risks.

Operational Protocol: The "Closed-Loop" Handling System

To maintain scientific integrity and safety, we utilize a "Closed-Loop" approach that minimizes exposure to the open lab environment.

Phase 1: Weighing & Transfer (Solid State)

Objective: Prevent dust generation and inhalation.[1]

  • Preparation: Place the balance inside a certified chemical fume hood. If the balance is static-sensitive, use an anti-static gun; do not blow air.

  • Taring: Pre-weigh the receiving vial/flask with its cap/septum ON.

  • Transfer: Open the source container only inside the hood. Use a disposable antistatic spatula.

  • Decontamination: Wipe the exterior of the receiving vial with a Kimwipe dampened with methanol before removing it from the hood. Dispose of the Kimwipe as hazardous solid waste.

Phase 2: Solubilization (High Risk Phase)

Objective: Prevent dermal absorption via the "Trojan Horse" effect. Context: When this lipophilic quinoline is dissolved in DMSO, it can penetrate nitrile gloves in <4 minutes .

  • Glove Up: Don Silver Shield (Laminate) gloves over your standard nitrile gloves.

  • Addition: Add solvent via syringe through a septum if possible (minimizes vapor release).

  • Mixing: Vortex or sonicate inside the hood. Never hold the vial with a single nitrile glove layer during sonication (micro-splashes are common).

  • Spill Check: Inspect the work surface with a UV lamp (365nm) if the compound is fluorescent (common for quinolines) to detect micro-spills.

Emergency Response & Disposal

Fire Scenario (Combustion Products)

In the event of a fire, this compound will decompose into toxic gases. Standard ABC extinguishers are effective, but the aftermath is hazardous.

  • Hazards: Carbon Monoxide (CO), Nitrogen Oxides (NOx), Hydrogen Fluoride (HF) , and trace Hydrogen Cyanide (HCN) .

  • Action: Evacuate immediately. Firefighters must wear full SCBA. Do not inhale smoke.[1][2][3]

Accidental Release (Spill) Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Powder Dry Powder Assess->Powder Liquid Liquid Solution Assess->Liquid Clean_Powder 1. Dampen paper towel (MeOH) 2. Gently wipe (Do not sweep) 3. Place in HazBag Powder->Clean_Powder Clean_Liquid 1. Cover with absorbent pads 2. Neutralize (if reactive) 3. Double bag waste Liquid->Clean_Liquid Decon Surface Decontamination: Wash with 10% Bleach then Water Clean_Powder->Decon Clean_Liquid->Decon Report Report to EHS Decon->Report

Figure 2: Step-by-step spill response protocol minimizing aerosolization.

Disposal Considerations
  • Segregation: Do not mix with oxidizers or strong acids.

  • Stream: Segregate into "Halogenated Organic Waste" due to the Fluorine and Chlorine (if present in analogs) content.

  • Destruction: High-temperature incineration equipped with a scrubber (for HF neutralization) is the only approved disposal method.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Quinoline-3-carbonitrile derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link][4]

  • European Chemicals Agency (ECHA). Registration Dossier: Quinoline derivatives. Retrieved from [Link]

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